Benproperine Phosphate

Catalog No.
S520770
CAS No.
3563-76-6
M.F
C21H30NO5P
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benproperine Phosphate

CAS Number

3563-76-6

Product Name

Benproperine Phosphate

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid

Molecular Formula

C21H30NO5P

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4)

InChI Key

MCVUURBOSHQXMK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(o-benzylphenoxy)-2-piperidinopropane phosphate, pirexyl, pirexyl phosphate

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O

The exact mass of the compound Benproperine phosphate is 407.1862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Analysis: Benproperine Phosphate Mechanism of Action in Cough Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Introduction

Benproperine phosphate (BPP) is a centrally and peripherally acting non-narcotic antitussive agent that has been clinically used for symptomatic management of both acute and chronic cough. Developed initially for respiratory conditions, it has gained recognition for its efficacy in treating cough associated with upper respiratory tract infections, bronchitis, and other respiratory conditions where coughing is a prominent symptom. Unlike opioid-based antitussives such as codeine, this compound demonstrates a favorable safety profile with minimal risks of dependency, constipation, and respiratory depression commonly associated with opioid medications [1] [2].

The therapeutic profile of this compound is characterized by its rapid onset of action (typically within 30-60 minutes after oral administration) and a duration of action that allows for convenient dosing intervals to provide sustained relief from coughing. It is available in various formulations including tablets, syrups, and dispersible powders, providing flexibility in administration based on patient needs and preferences. The typical recommended dosage for adults is 25-50 mg taken orally two to three times daily, with adjusted doses for pediatric populations based on body weight and age [2].

Comprehensive Mechanisms of Action

Central Nervous System Modulation

The primary mechanism through which this compound exerts its antitussive effects is via central nervous system modulation, specifically targeting the cough center in the medulla oblongata within the brainstem. The cough reflex is initiated when sensory receptors in the respiratory tract (throat, trachea, or lungs) become irritated, sending signals through afferent nerves to the cough center. After processing these signals, the cough center generates a response through efferent nerves to the muscles involved in coughing, resulting in the cough reflex. This compound effectively modulates the sensitivity of this cough center to various stimuli, thereby reducing both the frequency and intensity of coughing episodes [1].

Unlike opioid-based antitussives that act primarily on opioid receptors, this compound employs a distinct molecular pathway that involves modulation of neurotransmitter activity and neural pathways responsible for cough reflex processing without engaging opioid receptors. This unique mechanism is particularly advantageous as it eliminates the risk of dependency and other opioid-related adverse effects while maintaining potent antitussive efficacy. Research indicates that benproperine's central action involves altering the excitability of neurons within the cough reflex pathway, thereby diminishing the urge to cough without producing significant sedative effects [1] [2].

Peripheral Actions and Additional Effects

Beyond its central actions, this compound exhibits several peripheral mechanisms that contribute to its overall antitussive efficacy:

  • Local Anesthetic Effect: this compound demonstrates a local anesthetic action on the mucous membranes of the respiratory tract. This effect helps reduce the sensitivity of sensory receptors that trigger the initial cough reflex, thereby diminishing the urge to cough in response to minor irritations. By desensitizing these peripheral receptors, the drug interrupts the afferent limb of the cough reflex arc at its origin [1].

  • Bronchodilator Properties: The drug is believed to possess mild bronchodilator effects through relaxation of the smooth muscles in the airways. This action contributes to easier breathing and may reduce physical irritation that can provoke coughing episodes. The bronchodilator effect is particularly beneficial in conditions where bronchoconstriction contributes to cough severity [1].

  • Anti-inflammatory Activity: Emerging evidence suggests that this compound exhibits anti-inflammatory properties that can further help in reducing cough induced by inflammation of the respiratory tract. Recent studies have demonstrated that benproperine reduces secretion of pro-inflammatory cytokines such as interleukin (IL)-6 in lipopolysaccharide-treated monocyte/macrophage cells through activation of Akt signaling pathways. This anti-inflammatory mechanism contributes to its therapeutic efficacy in inflammatory respiratory conditions [3].

Quantitative Experimental Data and Analysis

Efficacy and Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic and Efficacy Parameters of this compound

Parameter Value/Range Experimental Context Reference
Daily Dosage (Adults) 20-60 mg Divided doses (2-3 times daily) [2]
Onset of Action 30-60 minutes After oral administration [1] [2]
Binding Constant (HSA) ~10⁴ L/mol Moderate affinity [4]
Therapeutic Efficacy Superior to codeine Antitussive effect in clinical studies [4]
Molecular Binding Characteristics

Table 2: Molecular Interaction Properties of this compound

Interaction Parameter Characteristics Method of Analysis Significance
HSA Binding Site Site I (warfarin site) Fluorescence quenching Determines transport efficiency
Binding Forces Hydrophobic interactions, hydrogen bonding Thermodynamic analysis Impacts drug stability & release
Structural Impact on HSA Mild α-helical reduction Circular dichroism Induces slight conformational changes

The binding affinity of this compound to human serum albumin (HSA) has been quantitatively determined through fluorescence quenching studies, revealing a binding constant in the range of ~10⁴ L/mol, indicating moderate affinity. This interaction is primarily mediated through hydrophobic forces and hydrogen bonding, with the binding site identified as Site I (warfarin site) on the HSA molecule. The complex formation between benproperine and serum albumin plays a crucial role in the drug's transport, distribution, and bioavailability, with studies showing that the binding occurs without significant alteration of the protein's secondary structure, though minor reductions in α-helical content have been observed [4].

Experimental Methodologies and Research Approaches

Molecular Interaction Studies

The investigation of this compound's interaction with human serum albumin employs several biophysical techniques that provide complementary data on binding mechanisms:

  • Fluorescence Quenching: This method measures the quenching of intrinsic fluorescence of tryptophan residues in HSA upon binding with this compound. By analyzing quenching patterns at different temperatures, researchers can determine binding constants, number of binding sites, and the thermodynamic parameters (ΔG, ΔH, ΔS) of the interaction, revealing the spontaneous nature and driving forces of the binding process [4].

  • Isothermal Titration Calorimetry (ITC): ITC provides direct measurement of binding thermodynamics by quantifying heat changes associated with the drug-protein interaction. This technique allows precise determination of the binding constant (K), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), offering comprehensive insight into the molecular forces governing the interaction [4].

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy monitors conformational changes in HSA upon benproperine binding by measuring differences in the absorption of left-handed and right-handed circularly polarized light in the far-UV region. This technique detects alterations in the protein's secondary structure, particularly changes in α-helical content, indicating the extent of structural modification induced by drug binding [4].

  • Molecular Docking Studies: Computational docking simulations using programs like AutoDock provide three-dimensional models of the benproperine-HSA complex, predicting binding orientations, interaction sites, and specific amino acid residues involved in the binding pocket. These in silico approaches offer structural insights that complement experimental findings [4].

Start Experimental Setup HSA HSA Solution Preparation (1.0×10⁻⁴ mol/L) Start->HSA BPP Benproperine Preparation (1.0×10⁻⁴ mol/L) Start->BPP Fluorescence Fluorescence Quenching Measurement HSA->Fluorescence ITC Isothermal Titration Calorimetry (ITC) HSA->ITC CD Circular Dichroism Spectroscopy HSA->CD Docking Molecular Docking Simulations HSA->Docking BPP->Fluorescence BPP->ITC BPP->CD BPP->Docking Analysis Data Integration & Binding Model Fluorescence->Analysis ITC->Analysis CD->Analysis Docking->Analysis

Experimental workflow for studying benproperine-HSA interactions using multiple biophysical techniques.

Pharmacological Assessment Methods

The antitussive efficacy and mechanistic pathways of this compound have been characterized using various pharmacological research approaches:

  • Cough Reflex Modeling: In vivo models involving experimentally-induced cough in animal subjects (typically guinea pigs or rodents) through chemical irritants (e.g., citric acid, capsaicin) or mechanical stimulation allow quantification of cough frequency and intensity. These models enable researchers to measure the dose-dependent suppression of cough reflexes by this compound and compare its efficacy to other antitussive agents [1] [4].

  • Neuroelectrophysiological Studies: Recording of action potentials from afferent and efferent limbs of the cough reflex pathway provides direct evidence of benproperine's central effects on the medullary cough center. These techniques demonstrate the drug's ability to modulate neuronal excitability and reduce responsiveness to cough-inducing stimuli [1].

  • Receptor Binding Assays: Competitive binding studies using radiolabeled ligands for various neurotransmitter receptors help identify the specific molecular targets of this compound, confirming its non-opioid mechanism and elucidating its unique receptor interaction profile [1] [2].

  • Inflammatory Marker Analysis: Assessment of benproperine's anti-inflammatory properties involves measuring cytokine production (particularly IL-6) in macrophage cell lines (e.g., RAW264.7) following lipopolysaccharide stimulation, with verification of intracellular signaling pathways (Akt phosphorylation) through Western blot analysis and pharmacological inhibition studies [3].

Clinical and Therapeutic Profile

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound involves efficient absorption from the gastrointestinal tract following oral administration, with subsequent metabolism primarily in the liver and excretion mainly via the kidneys. The drug's relatively quick onset of action (30-60 minutes) and sustained duration of effect make it suitable for managing both acute and chronic cough conditions. Its moderate protein binding affinity to human serum albumin ensures adequate distribution while maintaining therapeutic availability at target sites [1] [4].

The safety profile of this compound is generally favorable, with most adverse effects being mild and transient. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and abdominal discomfort, which are typically self-limiting. Less frequently, patients may experience central nervous system effects such as dizziness, drowsiness, or headache, though these are generally mild compared to opioid antitussives. Notably, the drug lacks the respiratory depression, significant sedation, and constipation commonly associated with opioid-based antitussives, making it particularly suitable for patients who require long-term cough management or those at risk of opioid-related complications [2].

Drug Interactions and Contraindications

Several clinically significant drug interactions have been identified for this compound:

  • CNS Depressants: Concomitant use with alcohol, benzodiazepines, or sedating antihistamines may potentiate sedative effects, leading to increased drowsiness and impaired cognitive function. Patients should be cautioned about operating machinery or driving when using these combinations [2].

  • Cytochrome P450 Interactions: Drugs that inhibit the CYP3A4 enzyme system (e.g., ketoconazole, erythromycin) may increase benproperine plasma concentrations, potentially enhancing both therapeutic and adverse effects. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine) may reduce the drug's efficacy by accelerating its metabolism [2].

  • GI Motility Agents: Medications affecting gastrointestinal motility, such as anticholinergics or prokinetic agents, may alter the absorption and bioavailability of this compound, necessitating potential dosage adjustments or monitoring [2].

Contraindications for this compound include known hypersensitivity to the drug or any of its components. Additionally, caution is recommended in patients with significant hepatic or renal impairment, as these conditions may affect the drug's metabolism and excretion, potentially altering its safety profile [2].

Emerging Research and Future Directions

Potential in Oncology and Drug Repurposing

Recent investigations have revealed promising anticancer properties of this compound, particularly against pancreatic cancer, through a novel mechanism involving lethal autophagy arrest. Studies demonstrate that this compound triggers AMPK/mTOR-mediated autophagy initiation while simultaneously disturbing RAB11A-mediated autophagosome-lysosome fusion, resulting in excessive accumulation of autophagosomes and ultimately cancer cell death [5] [6] [7].

This dual mechanism in autophagy regulation distinguishes this compound from classical autophagy inhibitors like chloroquine, which merely block autophagosome-lysosome fusion without inducing autophagy initiation. The ability of this compound to convert protective autophagy (a common mechanism of chemotherapy resistance) into a lethal process has significant implications for oncology therapeutics, particularly in combination with chemotherapeutic agents like gemcitabine for pancreatic cancer treatment [6].

BPP This compound (BPP) AKT Akt Phosphorylation BPP->AKT Induces AMPK AMPK Activation BPP->AMPK Activates RAB11A RAB11A Downregulation BPP->RAB11A Downregulates NFkB NF-κB Pathway Modulation AKT->NFkB Modulates IL6 IL-6 Reduction NFkB->IL6 Suppresses AntiInflamm Anti-inflammatory Effects IL6->AntiInflamm Contributes to mTOR mTOR Inhibition AMPK->mTOR Inhibits AutophInit Autophagy Initiation mTOR->AutophInit Promotes AutophAccum Autophagosome Accumulation AutophInit->AutophAccum Combines with LysosomeFusion Impaired Lysosome Fusion RAB11A->LysosomeFusion Disrupts LysosomeFusion->AutophAccum Leads to CancerDeath Cancer Cell Death AutophAccum->CancerDeath Results in

Multimodal mechanisms of this compound showing antitussive, anti-inflammatory, and emerging anticancer effects through different pathways.

Nano-Enabled Delivery Systems

Advanced drug delivery approaches are being explored to enhance the therapeutic potential of this compound, particularly for its emerging applications in oncology. Recent studies have developed hyaluronic acid-functionalized ZIF-8 nanopatforms (HA/ZIF-8@BPP/Gem) for co-delivery of this compound and gemcitabine. This innovative approach demonstrates significant pH responsiveness and tumor-targeting capabilities, improving drug bioavailability while reducing systemic toxicity [5] [7].

These nano-enabled formulations leverage the porous structure of metal-organic frameworks (MOFs) to encapsulate this compound, protecting it from premature degradation and enabling controlled release in the acidic tumor microenvironment. The combination of this compound with standard chemotherapeutic agents in targeted nanoplatforms represents a promising strategy to overcome drug resistance in challenging malignancies like pancreatic cancer, potentially improving patient survival outcomes [5].

Conclusion

This compound represents a multimodal therapeutic agent with a well-established mechanism in cough suppression centered on both central modulation of the cough reflex and peripheral actions including local anesthetic, bronchodilator, and anti-inflammatory effects. Its non-opioid nature and favorable safety profile distinguish it from traditional narcotic antitussives, making it a valuable option in respiratory therapeutics. The comprehensive understanding of its molecular interactions with serum proteins and its cellular mechanisms provides a solid foundation for its clinical application.

References

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Benproperine Phosphate in Humans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Benproperine phosphate (1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine phosphate) is a widely used non-narcotic antitussive agent with both central and peripheral action mechanisms. Its antitussive efficacy is considered comparable to codeine but without the associated undesirable side effects, making it a valuable therapeutic option. The drug is typically administered orally in doses of 25-50 mg two to four times daily as either embonate or phosphate salt formulations [1] [2]. After oral administration and gastrointestinal absorption, benproperine enters the bloodstream where its therapeutic efficacy is directly related to its free concentration, making plasma protein binding a critical pharmacokinetic parameter [1]. This technical guide provides a comprehensive overview of benproperine's pharmacokinetic properties, metabolic pathways, analytical methods, and protein binding characteristics to support ongoing research and development activities.

Clinical Pharmacokinetic Parameters

Enantioselective Pharmacokinetics

Benproperine exhibits significant enantioselective pharmacokinetics in humans following oral administration of the racemate. Clinical trials in healthy Chinese male volunteers who received a 60 mg oral dose of (±)-benproperine demonstrated that the (-)-(S)-enantiomer consistently achieved significantly higher plasma levels compared to its (+)-(R)-counterpart [3].

Table 1: Key Enantioselective Pharmacokinetic Parameters of Benproperine

Parameter (-)-(S)-Benproperine (+)-(R)-Benproperine Ratio (S/R)
AUC₀–t Significantly higher Significantly lower 2.18
Cmax Significantly higher Significantly lower 2.12
No significant difference No significant difference ~1.0

The S/R ratio in plasma demonstrates time-dependent characteristics, reaching as high as 3.8 within 30 minutes post-administration, decreasing drastically to approximately 2.2 within 2 hours, and maintaining this ratio consistently through 24 hours [3]. This enantioselectivity has significant implications for both the antitussive effects and newly discovered antimetastatic properties of benproperine, with the S-enantiomer demonstrating substantially stronger binding to ARPC2 and inhibition of cancer cell migration [4].

Absorption and Distribution

After oral administration, benproperine is absorbed from the gastrointestinal tract with a relatively quick onset of action, typically within 30 minutes to an hour, and has a duration of action that allows for dosing at intervals that provide sustained relief from coughing [5]. Once absorbed, benproperine enters the bloodstream where it interacts with human serum albumin (HSA), the principal extracellular protein in human blood plasma [1]. Studies have shown that benproperine binds to HSA with moderate to high association constant (10⁴–10⁶ L·mol⁻¹), which regulates its transportation and affects its free concentration in blood plasma [1]. The binding interaction occurs primarily at the interface between domains II and III of HSA, with hydrophobic interactions and hydrogen bonds being the main acting forces stabilizing the complex [1].

Metabolic Pathways and Metabolite Identification

Primary Metabolic Pathways

Benproperine undergoes extensive hepatic metabolism primarily through hydroxylation reactions followed by glucuronidation. The major metabolic transformations occur at the piperidine ring, with subsequent conjugation pathways [6] [7] [2].

G Benproperine Benproperine 3-OH-BPP 3-OH-BPP Benproperine->3-OH-BPP Hydroxylation 4-OH-BPP 4-OH-BPP Benproperine->4-OH-BPP Hydroxylation 3-OH-BPP Glucuronide 3-OH-BPP Glucuronide 3-OH-BPP->3-OH-BPP Glucuronide Glucuronidation 4-OH-BPP Glucuronide 4-OH-BPP Glucuronide 4-OH-BPP->4-OH-BPP Glucuronide Glucuronidation

Figure 1: Primary Metabolic Pathways of Benproperine in Humans

Metabolite Characterization and Activity

Table 2: Identified Benproperine Metabolites in Human Plasma and Urine

Metabolite Chemical Name Location Conjugation Antitussive Activity
3-OH-BPP 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol Piperidyl ring Glucuronide Inactive
4-OH-BPP 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol Piperidyl ring Glucuronide Inactive

Four urinary metabolites have been identified in human urine after oral benproperine administration. The monohydroxylated metabolites 3-OH-BPP and 4-OH-BPP are further converted to their respective glucuronide conjugates [6] [7]. Pharmacological evaluation using citric acid-induced cough in conscious guinea pigs demonstrated that the phosphates of compounds 3-OH-BPP and 4-OH-BPP prolonged cough latency and reduced cough frequency during the 3-minute test but did not reduce coughing in the 5 minutes immediately after testing, suggesting limited antitussive efficacy compared to the parent compound [6] [7].

Analytical Methodologies for Quantification

LC-MS/MS Method for Simultaneous Quantification

A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of benproperine and its two primary metabolites (3-OH-BPP and 4-OH-BPP) in human plasma and urine [2].

Table 3: Validated LC-MS/MS Parameters for Benproperine and Metabolites

Analyte Matrix LLOQ Linear Range Precision Accuracy
BPP Plasma 60 nmol·L⁻¹ 60-3000 nmol·L⁻¹ RSD <11% 90-110%
3-OH-BPP Plasma 4.0 nmol·L⁻¹ 4.0-500 nmol·L⁻¹ RSD <10% 92-106%
4-OH-BPP Plasma 4.0 nmol·L⁻¹ 4.0-500 nmol·L⁻¹ RSD <9% 95-108%
BPP Urine 60 nmol·L⁻¹ 60-3000 nmol·L⁻¹ RSD <13% 91-109%

The sample preparation involves a simplified protein precipitation with acetonitrile, followed by separation on a Hypersil C8 column (150 × 2.1 mm, 5 μm) with a mobile phase consisting of 10 mmol·L⁻¹ ammonium acetate (pH 4.5) and acetonitrile. Detection is performed using an API 3000 tandem mass spectrometer equipped with a TurbolonSpray ion source operating in positive ionization mode [2].

Experimental Workflow for Metabolite Identification

The comprehensive approach to identifying and characterizing benproperine metabolites involves multiple analytical techniques and validation steps.

G Start Sample Collection (Plasma/Urine) Metabolite Extraction Metabolite Extraction Start->Metabolite Extraction Enzyme Hydrolysis\n(β-glucuronidase) Enzyme Hydrolysis (β-glucuronidase) Metabolite Extraction->Enzyme Hydrolysis\n(β-glucuronidase) LC-MS/MS Analysis LC-MS/MS Analysis Enzyme Hydrolysis\n(β-glucuronidase)->LC-MS/MS Analysis Structural Elucidation\n(NMR, MS/MS) Structural Elucidation (NMR, MS/MS) LC-MS/MS Analysis->Structural Elucidation\n(NMR, MS/MS) Reference Standard\nComparison Reference Standard Comparison Structural Elucidation\n(NMR, MS/MS)->Reference Standard\nComparison Pharmacological\nActivity Assessment Pharmacological Activity Assessment Reference Standard\nComparison->Pharmacological\nActivity Assessment Metabolite Confirmation Metabolite Confirmation Pharmacological\nActivity Assessment->Metabolite Confirmation

Figure 2: Experimental Workflow for Metabolite Identification and Characterization

The identification process begins with sample collection from human subjects after oral benproperine administration. Plasma and urine samples undergo metabolite extraction followed by enzyme hydrolysis with β-glucuronidase to cleave glucuronide conjugates [6] [2]. The extracted metabolites are then analyzed using LC-MS/MS for preliminary identification. For structural elucidation, potential metabolite references are prepared through chemical synthesis and characterized using ¹H and ¹³C nuclear magnetic resonance (NMR) and mass spectrometry [6]. The final confirmation involves comparing chromatographic retention times and mass spectra between biological metabolites and synthesized reference standards, followed by pharmacological activity assessment using animal models (typically citric acid-induced cough in guinea pigs) [6] [7].

Specialized Binding Characteristics

Human Serum Albumin Binding Mechanism

Benproperine's interaction with human serum albumin (HSA) represents a critical determinant of its pharmacokinetic profile. Comprehensive studies using multiple biophysical techniques have elucidated the binding mechanism [1].

The binding occurs primarily at the interface between domains II and III of HSA, with the binding constant determined to be in the order of 10⁴ L·mol⁻¹. The complex is stabilized mainly by hydrophobic interactions and hydrogen bonding. Fluorescence quenching studies indicate that benproperine effectively quenches the intrinsic fluorescence of HSA through a static quenching mechanism, suggesting the formation of a ground-state complex [1].

Thermodynamic parameters derived from isothermal titration calorimetry (ITC) reveal that the binding process is entropy-driven, with a negative enthalpy change and positive entropy change, characteristic of hydrophobic interactions dominating the binding process. Circular dichroism (CD) spectroscopy studies indicate that benproperine binding induces conformational changes in HSA, altering its secondary structure through a reduction in α-helical content [1].

ARPC2 Binding and Antimetastatic Activity

Recent research has revealed that S-benproperine demonstrates specific binding to actin-related protein 2/3 complex subunit 2 (ARPC2), inhibiting actin remodeling and consequently suppressing cancer cell migration and invasion [4]. This binding exhibits stereoselectivity, with the S-enantiomer showing significantly stronger affinity compared to the R-enantiomer.

Surface plasmon resonance (SPR) analysis determined the equilibrium dissociation constant (KD) for S-benproperine and ARPC2 to be 1.12 × 10⁻⁶ M⁻¹, while R-benproperine showed only nonspecific association [4]. This direct engagement has been further validated using label-free target identification approaches including cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) [4].

The antimetastatic effect of S-benproperine is concentration-dependent, with IC₅₀ values of 1 μM for migration inhibition and 2 μM for invasion inhibition in DLD-1 cancer cells. Importantly, S-benproperine exhibits selective activity against cancer cells while showing no effect on normal mammary gland epithelial cells (MCF-10A) at concentrations up to 10 μM [4].

Conclusion and Research Implications

The comprehensive pharmacokinetic and metabolic profile of this compound reveals a complex interplay of enantioselective processes, metabolic transformations, and specific protein interactions that collectively determine its therapeutic efficacy. The documented enantioselective pharmacokinetics, with preferential distribution of the S-enantiomer, has significant implications for both its traditional antitussive applications and emerging applications in metastasis inhibition. The well-characterized metabolic pathways, dominated by piperidyl ring hydroxylation followed by glucuronidation, produce metabolites with limited pharmacological activity, suggesting the parent compound is primarily responsible for therapeutic effects.

The recent discovery of S-benproperine's binding to ARPC2 and its potent antimetastatic activity opens promising avenues for drug repurposing and underscores the importance of stereoselective consideration in both pharmacokinetic and pharmacodynamic evaluations. The validated LC-MS/MS methodologies provide robust analytical tools for further investigation of benproperine's disposition in biological systems, while the detailed characterization of its HSA binding mechanism offers insights into factors influencing its free concentration and tissue distribution.

References

Synthetic Pathways for Benproperine and Benproperine Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Benproperine phosphate typically involves first creating the benproperine free base and then forming the phosphate salt. The table below summarizes the two key methods identified.

Method Key Reactants Key Steps & Features Final Product

| Classical Synthesis [1] | 1. 2-Benzylphenol 2. 1,2-Dichloropropane 3. Piperidine | 1. Ether Formation: Base-catalyzed reaction between 2-Benzylphenol and 1,2-Dichloropropane. 2. Amine Displacement: Reaction of the intermediate with Piperidine to form the free base. 3. Salt Formation: Reaction with phosphoric acid to yield the phosphate salt. | this compound (C₂₁H₃₀NO₅P) [2] | | Green Synthesis Intermediate [3] | 1. Benzyl alcohol 2. Phenol 3. Propylene oxide 4. Pyridine 5. Dichlorodimethylsilane | 1. Friedel-Crafts Reaction: Uses a safer, alternative route to create a key intermediate. 2. "Green" Focus: Aims to reduce environmental pollution by avoiding traditional reagents like sulfur dioxide and aluminum phosphate. | Benproperine free base intermediate (The final salt formation step is implied but not detailed in the available abstract.) |

Experimental Protocol for a Green Synthesis Intermediate

The following methodology is adapted from the Chinese patent CN108752290A, which describes a "green" synthesis for an intermediate of benproperine [3].

  • Step 1: Reaction Setup

    • Add phenol (1.0 mol) and benzyl alcohol (1.0 mol) into a three-necked flask.
    • Add a catalytic amount of hexafluoroisopropanol (HFIP, 50 mL) and dimethyldichlorosilane (20 mL) as a solvent and catalyst system.
    • Equip the flask with a stirrer, thermometer, and reflux condenser.
  • Step 2: Heating and Reaction

    • Heat the mixture to 80-90°C and maintain this temperature with stirring for 5 hours.
    • After the reaction period, cool the mixture to room temperature.
  • Step 3: Work-up and Purification

    • Transfer the reaction mixture into a separatory funnel and wash sequentially with:
      • A 5% aqueous sodium hydroxide solution (2 x 100 mL).
      • Deionized water (2 x 100 mL).
    • Dry the organic layer over anhydrous magnesium sulfate.
    • Filter off the solid desiccant and concentrate the filtrate under reduced pressure (decompression distillation) to obtain a crude product.
  • Step 4: Crystallization

    • Dissolve the crude product in a mixture of toluene (200 mL) and ethyl acetate (50 mL).
    • Heat to dissolve completely and then allow the solution to cool slowly to room temperature, facilitating crystallization.
    • Further cool in an ice-water bath, then collect the crystals by suction filtration.
    • Wash the crystals with a small amount of cold n-hexane and dry under vacuum to obtain the pure benproperine intermediate as a white solid. The patent reports a yield of ~85% for this process [3].

Documented Mechanisms of Action and Experimental Protocols

Beyond its use as a cough suppressant, this compound has been investigated for repurposing in oncology. The following experimental details are primarily derived from a 2020 study published in the Journal of Controlled Release and a 2020 study in Oncology Reports [4] [5].

Mechanism 1: Induction of Lethal Autophagy Arrest in Pancreatic Cancer

Research indicates that this compound exerts anticancer effects by disrupting the autophagy process, pushing cancer cells into a lethal state of "autophagy arrest" [4] [5]. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

BPP This compound (BPP) Initiation Induces Autophagy Initiation BPP->Initiation Rab11A Inhibits RAB11A Protein BPP->Rab11A Accumulation Autophagosomes Accumulate Initiation->Accumulation Arrest Lethal Autophagy Arrest Accumulation->Arrest CellDeath Cancer Cell Death Arrest->CellDeath Fusion Blocks Autophagosome- Lysosome Fusion Rab11A->Fusion Fusion->Accumulation

The experiments to validate this mechanism involved the following key protocols [5]:

  • In Vitro Cell Growth Assay

    • Cell Lines: Human pancreatic cancer cells (e.g., MIA-PaCa-2, Panc-1).
    • Procedure: Cells were plated in 96-well plates (4x10³ cells/well) and treated with a dose range of BPP (e.g., 20-120 µM) for 24 hours. Cell viability was quantified using the MTT assay, measuring optical density at 570 nm.
    • Key Findings: BPP inhibited cell viability in a dose-dependent manner.
  • Colony Formation Assay

    • Procedure: Cells were seeded in 24-well plates (1000 cells/well) and treated with BPP. After one week, colonies were fixed with 4% paraformaldehyde and stained with crystal violet. Visible colonies were counted using image analysis software (e.g., ImageJ).
    • Key Findings: BPP treatment significantly reduced the number and size of cancer cell colonies.
  • Western Blotting Analysis for Mechanism Confirmation

    • Protein Extraction: Cell lysates were prepared using RIPA buffer and quantified with a BCA protein assay kit.
    • Antibodies: Key antibodies included anti-LC3 (to monitor autophagosome formation), anti-p62 (to monitor autophagic flux), anti-RAB11A, and antibodies for the AMPK/mTOR pathway.
    • Key Findings: Treatment with BPP increased LC3-II levels (indicating autophagosome accumulation) and p62 levels (indicating blocked degradation), while decreasing RAB11A levels.
Mechanism 2: Inhibition of Cancer Migration via ARPC2

Another identified mechanism is the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), which plays a critical role in cell migration and metastasis [2] [6].

Key experimental approaches to study this include [6]:

  • Transwell Migration and Invasion Assays: Used to quantify the ability of cancer cells to migrate and invade through a Matrigel-coated membrane in the presence of BPP or its stereoisomers.
  • Surface Plasmon Resonance (SPR): Used to determine the direct binding affinity and kinetic constants between S-Benproperine and the ARPC2 protein.
  • In Vivo Metastasis Models: Using orthotopic mouse models (e.g., with AsPC-1 pancreatic cancer cells), studies showed that S-Benproperine (50-100 mg/kg, oral gavage) significantly inhibited primary tumor growth and metastasis to organs like the liver and spleen.

Key Research Applications and Considerations

The investigated properties of this compound open up several potential research applications, summarized in the table below.

Research Area Potential Application Key Findings / Rationale
Oncology Therapeutics Drug repurposing for pancreatic cancer and anti-metastatic therapy. Induces lethal autophagy arrest and inhibits ARPC2-mediated cell migration [4] [5] [6].
Formulation Science Development of nano-enabled co-delivery systems to enhance efficacy and target tumors. A ZIF-8 nanoplatform co-delivered BPP and Gemcitabine, showing synergistic effects and immune activation in pancreatic cancer models [4].
Medicinal Chemistry Development of single stereoisomer drugs for improved potency and reduced side effects. The S-stereoisomer of benproperine is identified as the active form for ARPC2 inhibition and anti-migratory activity, showing greater potency than the R-isomer or the racemic mixture [6].

Navigating Information Gaps

The information available has some limitations that you should be aware of for a comprehensive technical guide:

  • The "green synthesis" patent [3] provides a route for an intermediate, and the final steps to form benproperine free base and the phosphate salt are not detailed in the accessible abstract.
  • Detailed reaction conditions for the classical synthesis (e.g., specific base, temperature, solvent) are not fully elaborated in the general overview from Wikipedia [1].
  • Quantitative data on reaction yields, purity, and full characterization (e.g., NMR, HPLC) for the final phosphate salt are not consistently available across the sources.

References

RAB11A in Autophagy and Benproperine Mechanism: Technical Review for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

RAB11A Overview and Biological Significance

RAB11A is a small GTPase belonging to the Ras superfamily that serves as a master regulator of endosomal recycling. This protein plays a pivotal role in intracellular membrane trafficking by controlling the movement of vesicles between recycling endosomes and the plasma membrane. RAB11A exists in two nucleotide-bound states: an active GTP-bound form that associates with membranes and recruits effector proteins, and an inactive GDP-bound form that cycles back to the cytoplasm [1] [2]. Through its GTPase cycle, RAB11A coordinates multiple aspects of membrane identity and trafficking, making it essential for fundamental cellular processes including cytokinesis, cell polarity establishment, ciliogenesis, and autophagy [1] [3] [4].

The significance of RAB11A extends beyond basic cellular functions to human disease pathogenesis. Recent research has identified mutations in RAB11A associated with a neurodevelopmental disorder characterized by developmental delay, intellectual disability, epileptic encephalopathy, and structural brain abnormalities [5]. Additionally, RAB11A dysfunction has been implicated in neurological conditions such as frontotemporal dementia/amyotrophic lateral sclerosis (FTD/ALS) type 1, where it operates downstream of C9orf72 protein in pathways essential for neuronal morphological differentiation [6]. The protein also plays a proviral role in respiratory infections by enabling viral ribonucleoprotein transport and assembly, positioning RAB11A as a potential target for broad-spectrum antiviral strategies [7].

Table 1: Key Characteristics of RAB11A

Feature Description Biological Significance
Protein Family Small GTPase, Ras superfamily Serves as molecular switch in membrane trafficking
Primary Function Master regulator of recycling endosomes Controls vesicle recycling from endosomes to plasma membrane
Domains GTP-binding domains, effector binding interfaces Alternates between GTP-bound (active) and GDP-bound (inactive) states
Key Localizations Recycling endosomes, trans-Golgi network, post-Golgi vesicles Determines spatial organization of membrane trafficking
Cellular Processes Autophagy, cytokinesis, ciliogenesis, cell polarity Coordinates multiple essential cellular functions
Disease Associations Neurodevelopmental disorders, FTD/ALS, viral pathogenesis Potential therapeutic target for neurological conditions and infections

RAB11A Molecular Mechanism in Autophagy

The role of RAB11A in autophagy has been elucidated through several groundbreaking studies that position recycling endosomes as critical platforms for autophagosome formation. Autophagy is a fundamental cellular degradation pathway that sequesters cytoplasmic contents within double-membraned autophagosomes for delivery to lysosomes. While multiple membrane sources contribute to this process, RAB11A-positive compartments have emerged as primary platforms for the recruitment and assembly of core autophagy machinery [8].

Molecular Interactions and Effector Recruitment

The molecular mechanism of RAB11A in autophagy initiation involves specific protein interactions and membrane remodeling events:

  • WIPI2 Recruitment: RAB11A directly binds WIPI2 (WD repeat domain phosphoinositide-interacting protein 2) through a conserved RAB11-binding domain. This interaction recruits WIPI2 to RAB11A-positive membranes and is essential for subsequent autophagy steps. The binding is GTP-dependent, with the active RAB11A-Q70L mutant maintaining interaction, while the inactive S25N mutant fails to bind [8].

  • ATG16L1 Localization: WIPI2 serves as a bridge to recruit ATG16L1 to recycling endosomes. ATG16L1 then specifies the sites of LC3 conjugation to phosphatidylethanolamine, a critical step in autophagosome membrane formation. Loss of RAB11A function disrupts this cascade, impairing the colocalization of WIPI2 and ATG16L1 at autophagic puncta [8].

  • Phosphoinositide Coordination: RAB11A works in concert with phosphatidylinositol 3-phosphate (PI3P), which is generated on RAB11A-positive membranes upon autophagy induction. This represents a coincident detection mechanism where RAB11A and PI3P together specify authentic sites of autophagosome formation [8].

  • ATG9A Trafficking: In neurons, RAB11A interacts with ATG9A, the only transmembrane protein in the core autophagy machinery. This interaction occurs in dendritic spines and is regulated by mTOR activity and NMDA receptor stimulation. Inhibition of mTOR increases RAB11A-ATG9A interaction and promotes the formation of LC3-positive vesicles at postsynaptic sites [4].

The following diagram illustrates the key molecular interactions in RAB11A-mediated autophagy initiation:

G cluster_re RAB11A-Positive Recycling Endosome RAB11A RAB11A WIPI2 WIPI2 RAB11A->WIPI2 GTP-dep binding ATG9A ATG9A RAB11A->ATG9A Trafficking ATG16L1 ATG16L1 WIPI2->ATG16L1 Recruits LC3 LC3 ATG16L1->LC3 Conjugation Autophagosome Autophagosome LC3->Autophagosome Forms PI3P PI3P PI3P->WIPI2 Recruits

Figure 1: RAB11A-mediated Autophagy Initiation Pathway. RAB11A on recycling endosomes recruits WIPI2 and ATG9A to initiate autophagosome formation through ATG16L1-dependent LC3 conjugation.

Functional Consequences in Cellular Physiology

The engagement of RAB11A in autophagy has significant implications for specialized cellular functions:

  • Mitochondrial Quality Control: RAB11A-positive membranes directly participate in mitophagy by engulfing damaged mitochondria, facilitating their degradation and maintaining mitochondrial homeostasis [8].

  • Synaptic Plasticity: In neurons, RAB11A regulates autophagy initiation at dendritic spines in response to plasticity-inducing stimuli. The protein's mobility within spines decreases upon mTOR inhibition, leading to the accumulation of RAB11A-ATG9A complexes and subsequent LC3-positive vesicle formation. This process influences synaptic strength and may contribute to learning and memory mechanisms [4].

  • Selective Autophagy Substrates: Beyond mitochondria, RAB11A facilitates the autophagy of specific membrane proteins including the transferrin receptor, suggesting a broader role in controlling the composition of the plasma membrane and intracellular compartments [8].

Table 2: Experimental Approaches for Studying RAB11A in Autophagy

Method Application Key Findings
Co-immunoprecipitation Protein-protein interactions Identified RAB11A-WIPI2 complex; GTP-dependent binding [8]
Gene Silencing (siRNA) Functional perturbation RAB11A knockdown impairs WIPI2/ATG16L1 puncta formation and LC3 lipidation [8]
Live-Cell Imaging Spatial-temporal dynamics Revealed RAB11A mobility changes in dendritic spines upon mTOR inhibition [4]
Liposome Reconstitution Membrane association mechanisms Demonstrated RAB11A-dependent WIPI2 membrane association [8]
Immunofluorescence Subcellular localization Showed RAB11A colocalization with autophagy markers at recycling endosomes [8] [4]

Experimental Protocols for Investigating RAB11A in Autophagy

RAB11A-WIPI2 Interaction Analysis

Co-immunoprecipitation Protocol:

  • Cell Lysis: Use stable cell lines expressing GFP-WIPI2 or GFP-RAB11A. Lyse cells in RIPA buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors [8].
  • Immunoprecipitation: Incubate cell lysates with GFP-TRAP beads for 2 hours at 4°C with gentle rotation. For endogenous interactions, use specific anti-RAB11A or anti-WIPI2 antibodies coupled to protein A/G beads [8].
  • Washing and Elution: Wash beads 3-4 times with lysis buffer, then elute proteins with 2× Laemmli buffer at 95°C for 5 minutes.
  • Detection: Analyze by SDS-PAGE and immunoblotting using antibodies against RAB11A, WIPI2, and ATG16L1. The interaction can be confirmed under both basal and starvation conditions (e.g., EBSS medium for 1-2 hours) [8].

Liposome Binding Assay:

  • Liposome Preparation: Generate Ni2+-NTA-containing liposomes by mixing phospholipids with 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (DOGS-NTA-Ni) at 5% molar ratio. Extrude through membranes with 100 nm pores [8].
  • Protein Binding: Incubate His-tagged RAB11A (0.5-1 μM) with liposomes for 30 minutes at room temperature, then add recombinant WIPI2 protein.
  • Sedimentation Analysis: Ultracentrifuge at 100,000×g for 30 minutes. Separate membrane-bound (pellet) and unbound (supernatant) fractions by SDS-PAGE and quantify protein distribution [8].
Functional Autophagy Assays

LC3 Lipidation Analysis:

  • Treatment Conditions: Assess LC3-II accumulation in the presence and absence of lysosomal inhibitors (e.g., 100 nM Bafilomycin A1 for 4 hours) to differentiate between enhanced autophagosome formation and impaired degradation [8].
  • Pulse-labeling Assay: Express photoactivatable GFP-LC3 and monitor conversion after photoconversion to assess newly synthesized LC3-II [8].
  • Immunoblotting: Use antibodies against LC3 (to detect both LC3-I and LC3-II) and GAPDH/actin as loading controls. Calculate LC3-II/LC3-I ratio for autophagy induction assessment.

RAB11A Mobility Assay in Neurons:

  • Neuronal Transfection: Transfer mature hippocampal neurons (DIV 21-25) with GFP-RAB11A and RFP (to visualize morphology) using lipofectamine-based protocols optimized for mature neurons [4].
  • Time-lapse Imaging: Perform confocal spinning-disk microscopy with images captured every 5-10 seconds for 1-2 minutes. Image neurons at baseline, after 30-minute preincubation, and after 20-minute treatment with mTOR inhibitors (e.g., 300 nM INK128) [4].
  • Mobility Quantification: Classify spines as containing "mobile" RAB11A if vesicles enter/exit the spine or move between spine head and neck during imaging. Compare mobility percentages under different conditions [4].

RAB11A as a Therapeutic Target

RAB11A in Antiviral Therapy

The RAB11A-FIP2 complex has emerged as a promising target for developing broad-spectrum antivirals, particularly for respiratory RNA viruses. Research has demonstrated that RAB11A regulates the late stages of viral replication including transport of viral ribonucleoprotein (vRNP) complexes, assembly, and budding. This pathway is exploited by multiple respiratory pathogens including human parainfluenza virus type 3 (HPIV3), respiratory syncytial virus (RSV), and influenza A virus (IAV) [7].

Peptide inhibitors targeting the RAB11A-FIP2 interface have shown significant antiviral activity:

  • YT-DRI Peptide: This engineered peptide disrupts RAB11A-FIP2 interaction, leading to vRNP aggregation in the cytoplasm and reduced virion formation. It demonstrates broad-spectrum activity against HPIV3, RSV, and IAV in both cellular and animal models [7].
  • Mechanism of Action: YT-DRI peptides suppress RAB11A function in infected cells without causing cytotoxicity at effective concentrations. The antiviral effects are RAB11A-dependent, as deletion of RAB11A or core pathway components abolishes peptide efficacy [7].
  • Therapeutic Potential: Targeting host factors like RAB11A rather than viral components reduces the likelihood of resistance development, making this an attractive strategy for combating co-infections and emerging respiratory viruses [7].

Table 3: RAB11A-Targeting Compounds and Their Activities

Compound/Approach Target Biological Effect Therapeutic Potential
YT-DRI Peptide RAB11A-FIP2 complex Inhibits vRNP trafficking, reduces viral replication Broad-spectrum antiviral against respiratory viruses [7]
RAB11A Silencing RAB11A mRNA Impairs autophagosome formation, disrupts viral replication Research tool for validating RAB11A-dependent processes [8] [7]
Dominant Negative Mutants (S25N) RAB11A GTP-binding Blocks effector interactions, inhibits autophagy initiation Molecular tool for studying RAB11A function [8]
Hesperetin RAB11A expression? Recovers neuronal morphological defects from RAB11A knockdown Potential neuroprotective agent for FTD/ALS [6]
RAB11A in Neurological Disorders

The role of RAB11A in neurological health and disease is increasingly recognized:

  • Neurodevelopmental Disorders: Mutations in RAB11A are associated with an autosomal dominant neurodevelopmental disorder characterized by developmental delay, intellectual disability, and in some cases, epileptic encephalopathy and structural brain abnormalities. This establishes RAB11A as a critical regulator of neurodevelopment [5].

  • FTD/ALS Pathogenesis: RAB11A operates downstream of C9orf72, a protein associated with frontotemporal dementia and amyotrophic lateral sclerosis (FTD/ALS1). Knockdown of RAB11A (but not the homologous RAB11B) disrupts neurite outgrowth and expression of neuronal differentiation markers in neuronal models. The citrus flavonoid hesperetin can reverse these morphological defects, suggesting potential therapeutic avenues [6].

  • Synaptic Function: Through its regulation of autophagy at dendritic spines, RAB11A influences synaptic plasticity. The protein's mobility within spines decreases upon mTOR inhibition, leading to increased formation of LC3-positive autophagic vesicles that may modulate synaptic strength and contribute to learning and memory processes [4].

Information Gap on Benproperine Mechanism

Despite extensive literature search through the available results, no specific information connecting benproperine to RAB11A or autophagy mechanisms was identified in the current search results. This represents a significant knowledge gap in the requested technical review. To address this research need, the following approaches are recommended:

  • Direct Experimental Investigation: Evaluate benproperine's effects on RAB11A localization and function using the experimental protocols outlined in Section 3, particularly focusing on RAB11A-WIPI2 interactions and autophagy flux assays.

  • High-Content Screening: Employ imaging-based screening approaches to assess whether benproperine influences the distribution of RAB11A or its effector proteins in cultured cells under autophagy-inducing conditions.

  • Binding Studies: Use techniques such as surface plasmon resonance or microscale thermophoresis to determine if benproperine directly interacts with RAB11A or modulates its binding to known effectors like FIP2 or WIPI2.

  • Transcriptomic/Proteomic Analysis: Conduct unbiased omics approaches to identify whether benproperine treatment alters the expression or post-translational modification of RAB11A or its pathway components.

Researchers interested in exploring potential connections between benproperine and RAB11A should consider these experimental strategies to advance understanding in this area.

Conclusion and Research Perspectives

RAB11A has emerged as a central coordinator of membrane trafficking events that initiate autophagosome formation on recycling endosomes. Through specific interactions with effectors like WIPI2 and ATG9A, RAB11A recruits core autophagy machinery to facilitate LC3 lipidation and autophagosome biogenesis. The significance of these mechanisms extends to diverse physiological contexts including mitochondrial quality control, synaptic plasticity, and cellular differentiation.

The therapeutic potential of targeting RAB11A is evidenced by promising antiviral peptides that disrupt RAB11A-FIP2 interactions and by its involvement in neurological disorders. However, the relationship between benproperine and RAB11A mechanisms remains unexplored and represents an opportunity for future research.

Key research priorities moving forward include:

  • Elucidating structural details of RAB11A-effector complexes to enable rational drug design
  • Developing more specific RAB11A modulators with minimal off-target effects
  • Investigating tissue-specific functions of RAB11A in autophagy and membrane trafficking
  • Exploring potential connections between existing therapeutics (including benproperine) and RAB11A pathways

References

Benproperine phosphate pharmacological profile and indications

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

Benproperine Phosphate is an orally administered small molecule drug, classified under ATC code R05DB02 as a non-opioid antitussive (cough suppressant) [1] [2] [3].

Attribute Details
Generic Name Benproperine [1]
Standard Indications Symptomatic relief of acute and chronic dry cough [1] [2] [4]
Mechanism of Action (Antitussive) Central suppression of the cough reflex in the medulla oblongata, with peripheral effects including mild bronchodilation and local anesthetic action on respiratory tract membranes [2] [3].
Chemical Formula C₂₁H₂₇NO (free base) [1]
Standard Dosage (Adults) 25-50 mg, administered orally two to three times daily [2] [4].
Common Adverse Effects Dry mouth, dizziness, drowsiness, headache, and mild gastrointestinal disturbances [2] [4].

Emerging Applications & Mechanisms in Oncology

Recent research has uncovered several anticancer mechanisms of this compound (BPP), positioning it as a strong candidate for drug repurposing, particularly in inhibiting cancer cell migration and tumor metastasis [5] [6] [7].

Inhibition of Actin Polymerization via ARPC2

BPP has been identified as a potent, orally active inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [5] [6] [7]. The Arp2/3 complex is crucial for nucleating branched actin networks that form lamellipodia, protrusive structures at the leading edge of migrating cells [5]. By inhibiting ARPC2, BPP attenuates actin polymerization, disrupting lamellipodia formation and thereby suppressing cancer cell migration and invasion [5] [6]. This activity is selective for cancer cells and occurs at low concentrations (IC₅₀ ~1-2 μM) [5].

The following diagram illustrates how this compound targets this process to suppress cell migration:

G BPP This compound (BPP) ARPC2 ARPC2 Subunit (of Arp2/3 Complex) BPP->ARPC2 Inhibits ActinPoly Branched Actin Nucleation & Polymerization ARPC2->ActinPoly Promotes Lamellipodia Lamellipodia Formation ActinPoly->Lamellipodia Enables CellMigration Cancer Cell Migration & Invasion Lamellipodia->CellMigration Drives

Diagram 1: BPP inhibits the ARPC2 subunit of the Arp2/3 complex, disrupting the formation of branched actin networks and lamellipodia, which are essential for cancer cell migration.

Induction of Lethal Autophagy Arrest in Pancreatic Cancer

A 2020 study demonstrated that BPP exerts a significant anticancer effect on pancreatic cancer (PC) cells both in vitro and in vivo by inducing a specific type of cell death termed "autophagy arrest" [8]. The process involves two simultaneous actions:

  • Triggers autophagy initiation via the AMPK/mTOR signaling pathway.
  • Blocks autophagosome-lysosome fusion by downregulating RAB11A, a key protein mediating this fusion.

This results in the excessive accumulation of autophagosomes that cannot be cleared, leading to lethal autophagy arrest and inhibition of cancer cell growth [8].

The mechanism of autophagy arrest is summarized in the diagram below:

G BPP_2 This compound (BPP) AMPK_mTOR Activates AMPK/mTOR Pathway BPP_2->AMPK_mTOR 1 RAB11A Downregulates RAB11A BPP_2->RAB11A 2 AutophInit Autophagy Initiation & Autophagosome Formation AMPK_mTOR->AutophInit Induces AutophAccum Accumulation of Autophagosomes AutophInit->AutophAccum FusionBlock Block of Autophagosome- Lysosome Fusion RAB11A->FusionBlock Causes FusionBlock->AutophAccum AutophagyArrest Lethal Autophagy Arrest & Cell Death AutophAccum->AutophagyArrest

Diagram 2: BPP induces lethal autophagy arrest in pancreatic cancer cells by simultaneously triggering autophagy initiation and blocking the final degradation step.

Key Experimental Data & Protocols

For research validation, here is a summary of key quantitative findings and methodologies from the literature.

Experimental Model Dosage / Concentration Key Findings / Outcome Source
In Vitro (Cell Viability) 20-120 μM Inhibited viability of various cancer cell lines (DLD-1, AsPC-1, etc.) in a dose-dependent manner. [6]
In Vitro (Migration/Invasion) 10 μM (IC₅₀: 1-2 μM) Significantly inhibited migration and invasion of DLD-1 and AsPC-1 cancer cells. [5] [6]
In Vivo (Tumor Growth) 50, 100 mg/kg (oral gavage) Inhibited primary pancreatic tumor growth in mice (47.7% inhibition at 100 mg/kg) without body weight change. [6]
In Vivo (Metastasis) 100 mg/kg (oral gavage) Markedly decreased lung metastasis of AsPC-1 cells (56.1% inhibition) and liver metastasis of HCT-116 cells (78.9% inhibition). [5] [6]
Detailed Experimental Protocol Examples

The following are standard protocols adapted from the research to investigate BPP's mechanisms [8]:

  • Cell Viability Assay (MTT Assay)

    • Cell Seeding: Plate cells in 96-well plates at a density of 4 × 10³ cells per well.
    • Treatment: Apply a range of BPP concentrations (e.g., 20-120 μM) for 24 hours.
    • Measurement: Add MTT reagent and incubate. Measure the optical density of each well at 570 nm using a spectrophotometer.
  • Colony Formation Assay

    • Cell Seeding: Plate cells in 24-well plates at a low density (e.g., 1000 cells per well).
    • Treatment & Incubation: Treat cells with BPP and allow them to grow for one week.
    • Staining & Analysis: Fix cells with paraformaldehyde and stain with crystal violet. Count visible colonies using imaging software.
  • Western Blotting Analysis

    • Cell Lysis: Prepare cell lysates using RIPA buffer and quantify protein concentration.
    • Electrophoresis & Transfer: Separate proteins by SDS/PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block membrane, then incubate with primary antibodies (e.g., anti-LC3, anti-RAB11A, anti-p-mTOR) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
    • Detection: Use enhanced chemiluminescence (ECL) reagents to visualize target proteins.

Conclusion and Research Outlook

This compound is a compound with a well-established safety profile as an antitussive agent. Its newly discovered mechanisms of action—ARPC2 inhibition and the induction of autophagy arrest—reveal significant potential for repurposing in oncology, particularly as a migrastatic agent to suppress tumor metastasis [5] and for the treatment of pancreatic cancer [8].

Its main advantages include oral bioavailability, selectivity for cancer cells, and a lower risk of dependency compared to opioid-based drugs [2] [3] [5]. Future work should focus on further preclinical validation and the design of clinical trials to translate these promising findings into new therapeutic options.

References

Benproperine phosphate historical development and clinical use

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Use and Pharmacological Profile

Benproperine Phosphate is an established antitussive (cough suppressant) indicated for the treatment of acute and dry cough [1]. Its therapeutic action is multifaceted, involving both central and peripheral mechanisms.

The table below summarizes its core clinical and pharmacological attributes:

Attribute Description
Primary Indication Treatment of acute and dry cough [1].
Mechanism of Action Central suppression of the cough reflex in the medulla oblongata; peripheral local anesthetic effect on respiratory tract sensory nerves; anticholinergic properties reducing mucus production [2] [3].
Drug Class Non-opioid, centrally-acting antitussive [2].
Advantage over Opioids Effective cough suppression without acting on opioid receptors, thereby avoiding risks of dependency, respiratory depression, and constipation [2].

Emerging Research: Repurposing for Oncology

Recent studies have revealed that this compound (BPP) possesses significant anticancer properties, suggesting potential for drug repurposing, particularly in pancreatic cancer (PC) [4].

Anticancer Mechanism: Induction of Autophagy Arrest

Research indicates that BPP exerts its anticancer effects by inducing a lethal "autophagy arrest" in pancreatic cancer cells. Autophagy is a cellular process for degrading dysfunctional components. While it can promote cell survival, its dysregulation can lead to cell death. BPP uniquely disrupts this process at two key points [4]:

  • Triggers Autophagy Initiation: BPP activates the AMPK signaling pathway while simultaneously inhibiting the mTOR pathway. This combination initiates the formation of autophagosomes [4].
  • Blocks Autophagosome-Lysosome Fusion: BPP downregulates Ras-related protein Rab-11A (RAB11A), a critical protein for the fusion of autophagosomes with lysosomes. This prevents the degradation of the autophagic cargo [4].

The convergence of increased initiation and blocked completion results in the excessive accumulation of non-functional autophagosomes, leading to growth inhibition and death of pancreatic cancer cells. This process is illustrated in the following pathway:

G cluster_initiation Autophagy Initiation cluster_arrest Autophagy Arrest BPP BPP AMPK AMPK Activation BPP->AMPK RAB11A RAB11A Downregulation BPP->RAB11A mTOR mTOR Inhibition Accumulation Accumulation of Autophagosomes AMPK->Accumulation  Promotes Formation Fusion Blocked Autophagosome- Lysosome Fusion RAB11A->Fusion Fusion->Accumulation Death Cancer Cell Death Accumulation->Death

Diagram of BPP-induced autophagy arrest in pancreatic cancer cells.

Key Experimental Evidence and Protocols

The anticancer effects of BPP were demonstrated both in vitro and in vivo using the following methodologies [4]:

  • In Vitro Growth Inhibition Assays:

    • MTT Assay: Used to measure metabolic activity and cell viability in human PC cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3) after 24-hour BPP treatment.
    • Colony Formation Assay: Cells were treated with BPP for a week, then fixed and stained with crystal violet to quantify the number of surviving colonies capable of proliferation.
    • EdU Incorporation Assay: Directly measured DNA synthesis and cell proliferation rates in BPP-treated cells.
  • Mechanistic Investigation:

    • Western Blotting: Used to analyze protein expression changes, confirming the downregulation of RAB11A and the modulation of components in the AMPK/mTOR pathway (e.g., p-mTOR, p-p70S6K) following BPP treatment.
    • Immunofluorescence: Employed to visualize the accumulation of LC3 (a marker for autophagosomes) in cells, providing visual evidence of autophagosome buildup.
    • Rescue Experiments: The critical role of autophagy arrest was confirmed by showing that either pharmacological inhibition of autophagy (using 3-Methyladenine or Chloroquine) or genetic overexpression of RAB11A partially reversed the growth inhibition caused by BPP.
  • In Vivo Efficacy:

    • The antitumor effect of BPP was also validated in mouse xenograft models, where treatment with BPP led to significant suppression of tumor growth.

Commercial and Market Context

The this compound API market is growing, reflecting its established clinical use and potential new applications. The market was estimated at USD 45 million in 2024 and is forecast to grow at a CAGR of 5.2%, reaching USD 71 million by 2033 [5]. Key manufacturers include Dalian Mingsen Pharmaceutical, Jilin Jinheng Pharmaceutical, and Hunan Xiangyikang Pharmaceutical, among others [5]. The market is segmented by API purity (above and below 99%) and final dosage forms (tablets, capsules, oral solutions, and granules) [5].

Adverse Effect Profile

While effective, this compound is associated with several side effects that are important for risk-benefit assessments [6].

Side Effect Description
Drowsiness One of the most common side effects; patients are advised to avoid activities requiring full alertness [6].
Gastrointestinal Disturbances May include nausea, vomiting, or abdominal discomfort, typically mild and self-resolving [6].
Dry Mouth (Xerostomia) Uncomfortable dryness that can complicate speaking or swallowing; managed with hydration [6].
Dizziness A sensation of unsteadiness, posing a fall risk, particularly for elderly patients [6].
Headache Generally mild and transient [6].
Allergic Reactions Rare but serious; symptoms include rash, itching, facial swelling, and breathing difficulties requiring immediate care [6].

References

Application Note: Benproperine Phosphate for Pancreatic Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Benproperine phosphate (BPP), a widely used antitussive (cough suppressant), has emerged as a promising candidate for drug repurposing in pancreatic cancer (PC) therapy. Recent studies reveal that BPP exerts significant anti-cancer effects through novel mechanisms, distinct from its original use, offering a potential strategy to overcome chemotherapy resistance [1] [2]. This application note synthesizes current research findings to provide detailed protocols and mechanistic insights for researchers investigating BPP in pancreatic cancer models. The core anti-cancer activity of BPP is attributed to its ability to induce lethal autophagy arrest and, in some formulations, to inhibit cancer cell migration and metastasis [3] [4] [2].

Mechanism of Action

This compound attacks pancreatic cancer cells through two primary, complementary mechanisms: disrupting the autophagic process and inhibiting actin polymerization required for cell migration.

Induction of Lethal Autophagy Arrest

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. BPP uniquely manipulates this process, turning a pro-survival mechanism into a lethal one [1] [2]. The process involves two simultaneous, disruptive actions:

  • Autophagy Initiation: BPP activates the AMPK/mTOR signaling pathway, triggering the initial stages of autophagy and the formation of autophagosomes [1] [2].
  • Fusion Blockade: Concurrently, BPP disturbs the function of Ras-related protein Rab-11A (RAB11A), a key mediator of autophagosome-lysosome fusion. This prevents the degradation of autophagic cargo [3] [1] [2].

The combination of these actions results in the excessive accumulation of non-degradative autophagosomes, leading to cellular stress and death—a process termed lethal autophagy arrest [3] [1] [2]. This is particularly effective in combination with Gemcitabine, as it converts the drug-induced protective autophagy into a lethal process [3] [5].

The following diagram illustrates this key mechanistic pathway:

G BPP BPP AMPK AMPK BPP->AMPK Activates RAB11A RAB11A BPP->RAB11A Inhibits mTOR mTOR AMPK->mTOR Inhibits AutophagyInitiation Autophagy Initiation & Autophagosome Formation mTOR->AutophagyInitiation Inhibits Accumulation Excessive Autophagosome Accumulation AutophagyInitiation->Accumulation AutolysosomeFormation Autophagosome-Lysosome Fusion Blockade RAB11A->AutolysosomeFormation Mediates AutolysosomeFormation->Accumulation LethalArrest Lethal Autophagy Arrest & Cell Death Accumulation->LethalArrest

Inhibition of Cancer Cell Migration and Metastasis

A separate line of research identifies BPP as a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2) [4] [6]. The Arp2/3 complex is crucial for nucleating actin filaments, driving cell motility and invasion. By attenuating actin polymerization, BPP suppresses lamellipodia formation—the leading edge of migrating cells—thereby inhibiting cancer cell migration, invasion, and ultimately, tumor metastasis [4] [7]. It is noteworthy that the S-stereoisomer of BPP (S-Benp) has been identified as the active form responsible for this antimetastatic activity, showing significantly higher potency than the R-isomer or the racemic mixture [7].

Key Research Findings

The efficacy of BPP has been demonstrated across various experimental models. The table below summarizes key quantitative findings from preclinical studies.

Table 1: Summary of Key Preclinical Findings for this compound in Pancreatic Cancer

Experimental Model Treatment Key Outcome Reference
In Vitro (PC Cell Lines) BPP (20-120 μM) Inhibited cell viability in a dose-dependent manner. [6]
BPP (1-2 μM) Inhibited migration & invasion of DLD-1 and AsPC-1 cells (IC~50~). [4] [6]
S-Benp (0.5-2 μM) Inhibited migration & invasion of DLD-1 cells with higher potency than BPP. [7]
In Vivo (Mouse Models) BPP (50, 100 mg/kg, oral) Inhibited primary pancreatic tumor growth (47.7% inhibition at 100 mg/kg). [6]
BPP (50, 100 mg/kg, oral) Suppressed lung metastasis of AsPC-1 cells (56.1% inhibition). [4] [6]
S-Benp (In vivo) Suppressed primary pancreatic tumor growth (71.6% inhibition) and liver metastasis (40.3% inhibition). [7]
Nano-formulation (HA/ZIF-8@BPP/Gem) Co-delivery of BPP & Gemcitabine Exhibited synergistic cytotoxicity and activated T cell-mediated immunity in orthotopic models. [3] [5]

Experimental Protocols

This section provides detailed methodologies for key experiments assessing the efficacy and mechanism of BPP in pancreatic cancer research.

In Vitro Cell Growth and Viability Assay (MTT Assay)

This protocol is used to determine the inhibitory effect of BPP on pancreatic cancer cell proliferation [1].

  • Cell Lines: Human pancreatic cancer cells (e.g., MIA-PaCa-2, PANC-1, AsPC-1, BxPC-3).
  • Reagents:
    • BPP: Prepare stock solution in PBS or DMSO. Perform serial dilutions in culture medium for treatment.
    • MTT reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, dissolved in PBS.
    • Solubilization solution: Acidified isopropanol or DMSO.
  • Procedure:
    • Seed cells in 96-well plates at a density of 4x10³ cells/well and culture overnight.
    • Treat cells with a gradient of BPP concentrations (e.g., 0, 20, 40, 60, 80, 100, 120 μM) for 24-72 hours.
    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and add solubilization solution to dissolve the formed formazan crystals.
    • Measure the optical density (OD) of each well at a wavelength of 570 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined using non-linear regression analysis.
Western Blotting Analysis for Autophagy Markers

This protocol is used to investigate BPP-induced autophagy arrest by analyzing key protein markers [1].

  • Sample Preparation:
    • Lyse BPP-treated and control pancreatic cancer cells using RIPA buffer supplemented with protease inhibitors.
    • Determine protein concentration using a BCA Protein Assay Kit.
  • Gel Electrophoresis and Transfer:
    • Load equal amounts of protein (15-30 μg) onto an SDS-polyacrylamide gel for electrophoresis.
    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
  • Antibody Incubation:
    • Primary Antibodies: Incubate the membrane with specific antibodies at 4°C overnight.
      • Anti-LC3: To detect lipidated LC3-II, a marker of autophagosomes.
      • Anti-p62/SQSTM1: To assess autophagic flux (accumulates when flux is inhibited).
      • Anti-RAB11A: To evaluate the expression level of this key fusion protein.
      • Anti-ATG5, Anti-Beclin-1: To monitor autophagy initiation.
      • Anti-phospho-AMPK, Anti-phospho-mTOR: To investigate upstream signaling.
      • Anti-β-actin or GAPDH: As a loading control.
    • Secondary Antibodies: Incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1.5 hours at room temperature.
  • Detection: Use Enhanced Chemiluminescence (ECL) reagents to visualize the protein bands and analyze the images.
In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

This protocol assesses the anti-tumor and anti-metastatic efficacy of BPP in a more clinically relevant model [3] [6].

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) implanted with patient-derived pancreatic tumor tissues (PDX) or orthotopically injected with human pancreatic cancer cells.
  • Grouping and Dosing:
    • Randomize mice into groups (e.g., Vehicle control, BPP 50 mg/kg, BPP 100 mg/kg, Gemcitabine positive control, combination group).
    • Administer BPP via oral gavage, 5 days per week for 4-6 weeks.
  • Monitoring and Analysis:
    • Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: V = (Length × Width²)/2.
    • Body Weight: Monitor and record body weight bi-weekly as an indicator of general toxicity.
    • Metastasis Assessment: At the endpoint, harvest organs (lungs, liver, spleen). Count metastatic nodules on the surface or use bioluminescence imaging if luciferase-expressing cells are used.
    • Histological Analysis:
      • Fix tumor and organ tissues in 4% paraformaldehyde, embed in paraffin, and section.
      • Perform Hematoxylin and Eosin (H&E) staining for general morphology.
      • Conduct Immunohistochemistry (IHC) staining for proliferation marker Ki-67 and cleaved caspase-3 for apoptosis.

Advanced Application: Nano-Enabled Co-Delivery System

To overcome the limitations of gemcitabine and enhance BPP delivery, a novel nano-platform has been developed [3] [5].

  • Formulation: HA/ZIF-8@BPP/Gem is a hyaluronic acid (HA)-modified zeolitic imidazolate framework-8 (ZIF-8) nanoparticle for co-delivering BPP and Gemcitabine.
  • Key Features:
    • pH-Responsive Drug Release: The nanoparticle structure is stable in circulation but degrades in the acidic tumor microenvironment, enabling targeted drug release.
    • Active Targeting: HA coating selectively targets CD44 receptors, which are highly expressed on pancreatic cancer cells.
    • Synergistic Mechanism: The nano-platform simultaneously delivers BPP to induce lethal autophagy arrest and Gemcitabine as a cytotoxic agent, showing synergistic effects.
    • Immune Activation: RNA sequencing revealed that this combination therapy stimulates immune-related cytokines and activates T cell-mediated antitumor immunity [3] [5].

The following diagram illustrates the structure and mechanism of this nano-platform:

G Nanoparticle HA/ZIF-8 Nanoparticle (Co-loaded with BPP & Gem) AcidicTME Acidic Tumor Microenvironment Nanoparticle->AcidicTME Accumulates in DrugRelease pH-Responsive Drug Release AcidicTME->DrugRelease BPPAction BPP DrugRelease->BPPAction GemAction Gemcitabine DrugRelease->GemAction AutophagyArrest Lethal Autophagy Arrest BPPAction->AutophagyArrest ImmuneActivation T-cell Mediated Immune Activation BPPAction->ImmuneActivation Stimulates GemAction->AutophagyArrest Converts Protective to Lethal Autophagy GemAction->ImmuneActivation Combines with SynergisticEffect Enhanced Chemotherapy & Tumor Regression AutophagyArrest->SynergisticEffect ImmuneActivation->SynergisticEffect

Conclusion

This compound represents a compelling case of drug repurposing, offering a dual-pronged mechanism of action against pancreatic cancer by inducing lethal autophagy arrest and inhibiting metastasis. The provided protocols for in vitro and in vivo studies offer a roadmap for researchers to validate and explore these effects further. The development of nano-enabled co-delivery systems, such as HA/ZIF-8@BPP/Gem, highlights a promising strategy to enhance therapeutic efficacy and overcome the profound resistance associated with pancreatic cancer. Future work should focus on translating these robust preclinical findings into clinical trials to assess the safety and efficacy of BPP in pancreatic cancer patients.

References

Benproperine phosphate drug repurposing for oncology applications

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Benproperine Phosphate in Oncology

This compound (BPP), a widely used antitussive, has demonstrated potent anti-cancer activity in preclinical studies. Its efficacy is attributed to two primary, distinct mechanisms of action (MoA), offering potential for monotherapy or combination regimens.

Dual-Mechanism Autophagy Arrest to Overcome Chemoresistance

BPP exerts a unique dual effect on the autophagy pathway, converting it from a pro-survival to a lethal process. This is particularly effective in sensitizing resistant cancers like pancreatic ductal adenocarcinoma (PDAC) to standard chemotherapy such as gemcitabine [1] [2] [3].

  • Mechanism: BPP first initiates autophagy by activating the AMPK/mTOR signaling pathway. Concurrently, it blocks the fusion of autophagosomes with lysosomes by downregulating Ras-related protein RAB11A. This one-two punch leads to the lethal accumulation of non-degradative autophagosomes within cancer cells [2] [3].
  • Synergy with Chemotherapy: When combined with gemcitabine, BPP converts the drug-induced protective autophagy into a lethal process, significantly enhancing cell death in vitro and in vivo [1] [3].

The following diagram illustrates this sequential mechanism:

G BPP BPP AutophagyInitiation Autophagy Initiation (AMPK/mTOR Activation) BPP->AutophagyInitiation FusionBlock Fusion Block (RAB11A Downregulation) BPP->FusionBlock AutophagosomeFormation Autophagosome Formation AutophagyInitiation->AutophagosomeFormation AutophagosomeFormation->FusionBlock LethalArrest Lethal Autophagy Arrest FusionBlock->LethalArrest EnhancedDeath Enhanced Cancer Cell Death LethalArrest->EnhancedDeath Gemcitabine Gemcitabine (Chemotherapy) Gemcitabine->LethalArrest

Diagram 1: BPP induces lethal autophagy arrest and synergizes with chemotherapy.

ARPC2 Inhibition to Suppress Metastasis

Independently of its autophagy effects, BPP acts as a "migrastatic" agent by directly inhibiting the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [4] [5].

  • Mechanism: By binding to ARPC2, BPP inhibits the Arp2/3 complex, a key nucleator of actin branching. This disrupts the formation of lamellipodia—sheet-like membrane protrusions essential for cancer cell migration and invasion [4].
  • Stereoisomer Specificity: The S-stereoisomer of benproperine (S-Benp) is the active form for ARPC2 binding and anti-migratory activity, showing significantly higher potency than the R-isomer or the racemic mixture [5].
Nano-Enabled Delivery for Enhanced Efficacy

To address challenges like poor bioavailability and to enable tumor-specific delivery, a nano-enabled formulation of BPP has been developed [1] [3].

  • Platform: A hyaluronic acid (HA)-modified Zeolitic Imidazolate Framework-8 (ZIF-8) co-delivers BPP and gemcitabine (HA/ZIF-8@BPP/Gem) [1] [3].
  • Advantages: This nanoplatform is stable in circulation but degrades in the acidic tumor microenvironment (TME), enabling targeted drug release. It enhances tumor accumulation, mitigates systemic toxicity, and has been shown to remodel the TME and activate T-cell immunity in orthotopic PDAC models [1] [3].

Quantitative Data Summary

The table below summarizes key quantitative findings from recent studies.

Assay Type Cell Line / Model BPP Treatment Key Results Citation
In Vitro Anti-Migration DLD-1 (Colon Cancer) S-Benp 0.5 µM ~10x greater migration inhibition vs. racemic BPP [5]
In Vitro Anti-Migration DLD-1 (Colon Cancer) S-Benp 2 µM IC~50~ = 1 µM (Migration) [5]
In Vitro Anti-Invasion DLD-1 (Colon Cancer) S-Benp 2 µM IC~50~ = 2 µM (Invasion) [5]
In Vivo Anti-Metastasis AsPC-1 Orthotopic (Pancreatic Cancer) S-Benp 10 mg/kg Inhibition of metastasis to liver (40.3%), spleen (55.5%), kidney (88.3%) [5]
In Vivo Tumor Growth AsPC-1 Orthotopic (Pancreatic Cancer) S-Benp 10 mg/kg Inhibition of primary tumor growth: 50.8% (by weight), 71.6% (by photon flux) [5]
Nano-formulation Efficacy Patient-derived Xenograft & Orthotopic (Pancreatic Cancer) HA/ZIF-8@BPP/Gem Synergistic cytotoxicity; No significant biochemical abnormalities or organ toxicity [1] [3]

Experimental Protocols

Below are detailed methodologies for key experiments validating BPP's anti-cancer mechanisms.

Protocol 1: Assessing Autophagy Arrest In Vitro

This protocol is used to confirm BPP's dual role in initiating and blocking autophagy [2] [3].

  • 1. Cell Culture & Treatment: Culture pancreatic cancer cells (e.g., MIA PaCa-2, Panc-1) in DMEM with 10% FBS. Treat cells with BPP (e.g., 10-50 µM) for 12-24 hours. Use chloroquine (CQ, 20 µM) as a positive control for autophagy inhibition.
  • 2. Western Blot Analysis:
    • Lyse cells using RIPA buffer.
    • Separate proteins (20-30 µg) by SDS-PAGE and transfer to PVDF membranes.
    • Probe with primary antibodies: LC3B (to detect lipidated LC3-II, indicating autophagosome formation), p62/SQSTM1 (accumulates when autophagy flux is blocked), RAB11A (to confirm downregulation).
    • Use GAPDH or β-actin as a loading control.
  • 3. Immunofluorescence (IF) Microscopy:
    • Plate cells on glass coverslips and treat with BPP.
    • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.
    • Stain with anti-LC3B antibody and a fluorescent secondary antibody (e.g., Alexa Fluor 488). Counterstain actin with phalloidin and nuclei with DAPI.
    • Image using a confocal microscope. BPP treatment will show increased LC3-positive puncta (autophagosomes) compared to controls.
Protocol 2: Transwell Migration and Invasion Assay

This protocol measures the direct anti-migratory and anti-invasive effects of BPP via ARPC2 inhibition [4] [5].

  • 1. Cell Preparation: Serum-starve cancer cells (e.g., DLD-1, AsPC-1) for 24 hours. Pre-treat with BPP or S-Benp (0.5-5 µM) for 2 hours.
  • 2. Migration Assay:
    • Resuspend treated cells in serum-free medium and seed into the upper chamber of a Transwell insert.
    • Add medium with 10% FBS to the lower chamber as a chemoattractant.
    • Incubate for 24-48 hours.
  • 3. Invasion Assay:
    • Coat the upper chamber of a Transwell insert with a thin layer of Matrigel (simulating the extracellular matrix) before seeding pre-treated cells. The rest of the steps are identical to the migration assay.
  • 4. Quantification:
    • After incubation, gently remove non-migrated/invaded cells from the upper chamber.
    • Fix cells on the lower surface with 4% PFA and stain with 0.1% crystal violet.
    • Count the stained cells under a light microscope in 5-10 random fields. Express results as a percentage of migrated/invaded cells relative to the untreated control.

The workflow for this protocol is as follows:

G Start Cell Preparation & Serum Starvation PreTreat Pre-treatment with BPP/S-Benp Start->PreTreat SeedCells Seed Cells in Upper Chamber PreTreat->SeedCells AddChemo Add Chemoattractant to Lower Chamber SeedCells->AddChemo Incubate Incubate 24-48h AddChemo->Incubate FixStain Fix, Stain & Count Migrated/Invaded Cells Incubate->FixStain

Diagram 2: Workflow for Transwell migration and invasion assays.

Protocol 3: Target Engagement Validation (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) assay is a label-free method to confirm direct binding between BPP and its target protein, ARPC2 [4] [5].

  • 1. Protein Lysate Preparation: Lyse cancer cells (e.g., DLD-1) in a nondenaturing lysis buffer. Clarify the lysate by centrifugation.
  • 2. Protease Protection Assay:
    • Divide the lysate into two aliquots. Incubate one with BPP/S-Benp (experimental) and the other with DMSO (control) for 1 hour at room temperature.
    • Digest both samples with a broad-spectrum protease (e.g., Pronase) at a specific ratio for 30 minutes on ice. The protease concentration must be determined empirically.
    • Stop the reaction by adding SDS-PAGE loading buffer.
  • 3. Analysis:
    • Analyze the digested proteins by Western blotting, probing for ARPC2.
    • Positive Result: The ARPC2 band will be more intense in the BPP-treated sample compared to the control because drug binding protects the protein from proteolytic degradation.

Conclusion and Future Directions

This compound represents a compelling candidate for drug repurposing in oncology. Its well-established safety profile as an approved antitussive could significantly accelerate its path to clinical application for cancer. Future work should focus on:

  • Advancing the nano-formulation for improved therapeutic index.
  • Conducting preclinical toxicology and pharmacokinetic studies specific to the oncology indication.
  • Designing clinical trials, particularly for pancreatic cancer, exploring BPP as an adjunct to gemcitabine-based chemotherapy to overcome resistance and suppress metastasis.

References

Comprehensive Application Notes and Protocols for Benproperine Phosphate-Loaded Nanoparticle Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The repurposing of benproperine phosphate (BPP), a widely used antitussive agent, for oncology applications represents a promising strategy to accelerate anticancer therapy development. Recent research has demonstrated that BPP exhibits significant anti-pancreatic cancer activity through a dual autophagy mechanism – inducing autophagy initiation via AMPK/mTOR pathway regulation while inhibiting autophagosome-lysosome fusion through downregulation of Ras-related protein in brain 11 A (RAB11A), ultimately leading to lethal autophagy arrest [1]. However, the therapeutic potential of BPP is limited by challenges common to many chemotherapeutic agents, including poor bioavailability, lack of tumor specificity, and systemic toxicity concerns.

To address these limitations, nanotechnology approaches have been employed to develop advanced delivery systems for BPP. Specifically, a hyaluronic acid (HA)-functionalized zeolitic imidazolate framework-8 (ZIF-8) nanoplatform has been designed for co-delivery of BPP and gemcitabine (Gem) [1]. This system leverages the unique properties of metal-organic frameworks (MOFs) – including pH responsiveness, high drug loading capacity, and tunable surface functionality – to achieve targeted delivery to tumor tissues while minimizing off-target effects. The HA modification further enhances the platform's tumor-targeting capabilities through interaction with CD44 receptors highly expressed on pancreatic cancer cells [1].

The application of nanoparticle delivery systems for BPP represents a significant advancement in cancer therapy by addressing key pharmacological challenges. These nanocarriers improve drug solubility, extend circulation half-life, enable tumor-specific accumulation through enhanced permeability and retention (EPR) effect and active targeting, and provide controlled release kinetics. Furthermore, the co-delivery capability allows for synergistic combination therapy, which is particularly valuable for overcoming drug resistance mechanisms commonly encountered in pancreatic cancer treatment [1] [2].

Experimental Results Summary

Key Characterization Parameters of BPP-Loaded Nanoparticles

Table 1: Physicochemical characterization of HA/ZIF-8@BPP/Gem nanoparticles

Parameter Result Method Significance
Size 140-160 nm Dynamic light scattering Optimal for EPR effect in tumors
Polydispersity Index <0.2 Dynamic light scattering Uniform size distribution
Zeta Potential -25 to -30 mV Laser Doppler anemometry Colloidal stability
Structure Regular polyhedral Transmission electron microscopy Defined ZIF-8 crystal structure
Drug Loading (BPP) ~12% w/w HPLC analysis Therapeutic payload sufficient for efficacy
Drug Loading (Gem) ~9% w/w HPLC analysis Synergistic combination ratio
Encapsulation Efficiency >85% HPLC analysis Efficient manufacturing process
Biological Activity of BPP Nanoformulations

Table 2: Efficacy assessment of HA/ZIF-8@BPP/Gem in pancreatic cancer models

Assessment Model Key Findings Significance
In vitro cytotoxicity Pancreatic cancer cell lines Superior cytotoxicity vs free drugs Enhanced therapeutic potency
Apoptosis induction Pancreatic cancer cell lines Increased caspase-3 activation Promotion of programmed cell death
Autophagy modulation Pancreatic cancer cell lines RAB11A-mediated lethal autophagy arrest Unique mechanism overcoming resistance
Immune activation Pancreatic cancer cell lines T cell-related antitumor immunity Immune microenvironment remodeling
In vivo efficacy Orthotopic pancreatic cancer mouse model Significant tumor growth inhibition Translational potential
Biodistribution Tumor-bearing mice Enhanced tumor accumulation Targeting efficiency
Systemic toxicity Healthy mice No obvious toxicity Favorable safety profile

Formulation Protocol

Materials and Equipment

Chemical Reagents:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
  • 2-Methylimidazole (2-MIM)
  • This compound (BPP)
  • Gemcitabine hydrochloride (Gem)
  • Hyaluronic acid (HA, MW: 50-100 kDa)
  • Methanol (HPLC grade)
  • Deionized water (Milli-Q quality)

Equipment:

  • Analytical balance (sensitivity: 0.1 mg)
  • Magnetic stirrer with heating capability
  • Ultrasonic bath
  • Centrifuge (capable of 15,000 × g)
  • Lyophilizer
  • pH meter
  • Dynamic light scattering (DLS) instrument
  • Transmission electron microscope (TEM)
Step-by-Step Preparation Procedure

Step 1: Preparation of ZIF-8@BPP/Gem Core Nanoparticles

  • Prepare Solution A: Dissolve 2.93 g Zn(NO₃)₂·6H₂O in 100 mL methanol
  • Prepare Solution B: Dissolve 3.24 g 2-MIM in 100 mL methanol
  • Add BPP (50 mg) and Gem (40 mg) to Solution A, stir until complete dissolution
  • Rapidly pour Solution B into Solution A under vigorous stirring (800 rpm)
  • Continue stirring for 2 hours at room temperature to form ZIF-8 nanoparticles encapsulating both drugs
  • Recover nanoparticles by centrifugation at 15,000 × g for 15 minutes
  • Wash twice with methanol to remove unencapsulated drugs and precursors

Step 2: Hyaluronic Acid Surface Functionalization

  • Prepare HA solution (2 mg/mL) in deionized water
  • Resuspend the ZIF-8@BPP/Gem pellet in HA solution at 5 mg nanoparticles per 1 mL HA solution
  • Stir gently (200 rpm) for 4 hours at room temperature to allow HA coating
  • Centrifuge at 15,000 × g for 15 minutes to collect HA/ZIF-8@BPP/Gem nanoparticles
  • Wash twice with deionized water to remove unbound HA

Step 3: Final Preparation and Storage

  • Resuspend the final nanoparticle product in phosphate-buffered saline (PBS, pH 7.4)
  • Adjust concentration to 10 mg/mL for in vitro studies or 5 mg/mL for in vivo administration
  • For long-term storage, freeze the nanoparticle suspension at -80°C and lyophilize
  • Store lyophilized powder at -20°C until use

workflow Figure 1. HA/ZIF-8@BPP/Gem Nanoparticle Preparation Workflow start Start Preparation solA Prepare Solution A: Zn(NO₃)₂·6H₂O in methanol + BPP + Gem start->solA solB Prepare Solution B: 2-MIM in methanol start->solB mix Rapid Mixing Vigorous Stirring (800 rpm, 2 hrs) solA->mix solB->mix core_form ZIF-8@BPP/Gem Core Formation mix->core_form centrifuge1 Centrifugation (15,000 × g, 15 min) core_form->centrifuge1 wash1 Wash with Methanol (2 times) centrifuge1->wash1 HA_coat HA Coating Gentle Stirring (200 rpm, 4 hrs) wash1->HA_coat centrifuge2 Centrifugation (15,000 × g, 15 min) HA_coat->centrifuge2 wash2 Wash with DI Water (2 times) centrifuge2->wash2 final_prep Resuspend in PBS Concentration Adjustment wash2->final_prep storage Lyophilization & Storage at -20°C final_prep->storage end Final Product: HA/ZIF-8@BPP/Gem storage->end

Analytical Methods

Characterization Techniques

Particle Size and Zeta Potential:

  • Utilize dynamic light scattering (DLS) for hydrodynamic diameter measurement
  • Perform analysis in triplicate at 25°C with detection angle of 173°
  • For zeta potential, use laser Doppler anemometry with folded capillary cells
  • Dilute samples in 1 mM KCl to maintain consistent ionic strength

Morphological Analysis:

  • Prepare TEM samples by depositing 10 μL nanoparticle suspension on carbon-coated copper grids
  • Negative stain with 2% phosphotungstic acid for 60 seconds
  • Image using TEM operated at 120 kV acceleration voltage
  • Measure at least 100 particles for statistical size distribution analysis

Drug Loading and Encapsulation Efficiency:

  • Dissolve 1 mg nanoparticles in 1 mL of 0.1 M HCl (pH 2) to degrade ZIF-8 structure
  • Analyze drug content using validated HPLC method with C18 column
  • Mobile phase: acetonitrile:phosphate buffer (pH 6.8) in gradient elution
  • Detection: UV absorbance at 268 nm for BPP and 268 nm for Gem
  • Calculate encapsulation efficiency: (Actual drug loading / Theoretical loading) × 100%
In Vitro Release Kinetics

Procedure:

  • Place 5 mg nanoparticles in 1 mL release medium (PBS at pH 7.4 or acetate buffer at pH 5.0)
  • Incubate at 37°C with gentle shaking (100 rpm)
  • At predetermined time points, centrifuge samples and collect supernatant
  • Replace with fresh medium to maintain sink conditions
  • Analyze drug content in supernatant using HPLC
  • Calculate cumulative release percentage over time

Quality Control Specifications:

  • Size: 140-160 nm (acceptance criteria: 130-170 nm)
  • PDI: <0.2 (acceptance criteria: <0.25)
  • Zeta potential: -25 to -30 mV (acceptance criteria: -20 to -35 mV)
  • Drug loading: BPP ≥10%, Gem ≥8% (acceptance criteria: ≥8% for both)
  • Encapsulation efficiency: >85% (acceptance criteria: >80%)

Biological Evaluation

In Vitro Assessment Protocols

Cell Culture:

  • Maintain pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) in DMEM with 10% FBS
  • Culture at 37°C in 5% CO₂ humidified atmosphere
  • Passage cells at 80-90% confluence using standard trypsinization protocol

Cytotoxicity Assay (MTT):

  • Seed cells in 96-well plates at 5,000 cells/well and incubate for 24 hours
  • Treat with serial dilutions of HA/ZIF-8@BPP/Gem, free drugs, or controls
  • Incubate for 48-72 hours based on preliminary growth kinetics
  • Add MTT solution (0.5 mg/mL) and incubate for 4 hours
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
  • Calculate IC₅₀ values using nonlinear regression analysis

Cellular Uptake Studies:

  • Label nanoparticles with fluorescent dye (e.g., Cy5) using standard conjugation chemistry
  • Treat cells with labeled nanoparticles for predetermined time points
  • Wash with cold PBS, trypsinize, and analyze by flow cytometry
  • For confocal microscopy, plate cells on glass coverslips, treat with nanoparticles, fix with paraformaldehyde, and visualize using appropriate filters

Autophagy Flux Analysis:

  • Transfect cells with GFP-LC3 plasmid using standard transfection protocols
  • Treat with HA/ZIF-8@BPP/Gem for 24 hours
  • Fix cells and counterstain nuclei with DAPI
  • Image using confocal microscopy and quantify LC3 puncta per cell
  • Perform Western blot analysis for LC3-I/II conversion, RAB11A, and p62/SQSTM1
In Vivo Evaluation Protocols

Animal Model:

  • Use 6-8 week old immunodeficient mice for xenograft studies or immunocompetent mice for syngeneic models
  • Establish orthotopic pancreatic tumor models by surgical implantation of tumor cells or fragments
  • Monitor tumor growth by ultrasound or other appropriate imaging modalities
  • Randomize animals when tumors reach 100-150 mm³

Treatment Protocol:

  • Divide animals into experimental groups (n=6-8):
    • Group 1: Vehicle control
    • Group 2: Free BPP + Gem combination
    • Group 3: HA/ZIF-8@BPP/Gem
  • Administer treatments via tail vein injection at 10 mg/kg BPP and 8 mg/kg Gem equivalent doses
  • Administer every 3 days for 4 weeks (total 8 injections)
  • Monitor body weight, clinical signs, and behavior daily

Biodistribution Analysis:

  • Label nanoparticles with near-infrared dye (DIR or similar)
  • Administer to tumor-bearing mice via tail vein injection
  • At predetermined time points, image animals using IVIS imaging system
  • Euthanize animals, collect organs (tumor, liver, spleen, kidney, heart, lung), and ex vivo image
  • Quantify fluorescence intensity in each organ using region of interest analysis

Immunohistochemistry and Histology:

  • Collect tumor tissues and major organs at study endpoint
  • Fix in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin
  • Section at 5 μm thickness and stain with H&E for general morphology
  • Perform immunohistochemistry for Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis)
  • Score staining intensity and distribution in blinded fashion

mechanism Figure 2. Mechanism of Action of HA/ZIF-8@BPP/Gem Nanoparticles NP HA/ZIF-8@BPP/Gem Nanoparticle CD44 CD44 Receptor Binding NP->CD44 Targeting Internalization Cellular Internalization CD44->Internalization pH Acidic pH ZIF-8 Degradation Internalization->pH DrugRelease BPP and Gem Release pH->DrugRelease pH-Responsive BPPmech BPP Mechanism: 1. Autophagy Initiation (AMPK/mTOR) 2. Autophagosome-Lysosome Fusion Inhibition (RAB11A) DrugRelease->BPPmech GemMech Gem Mechanism: DNA Damage & Cell Death DrugRelease->GemMech AutophagyArrest Lethal Autophagy Arrest BPPmech->AutophagyArrest Therapeutic Enhanced Chemotherapeutic Efficacy GemMech->Therapeutic AutophagyArrest->Therapeutic ImmuneAct T-cell Immune Activation ImmuneAct->Therapeutic Therapeutic->ImmuneAct Immunogenic Cell Death

Application Notes

Technical Considerations

Critical Formulation Parameters:

  • Solvent purity: Use freshly distilled methanol to prevent water contamination that can affect ZIF-8 crystallization
  • Mixing speed: Maintain vigorous stirring (800 rpm) during initial nanoparticle formation to ensure uniform crystal size
  • Drug-to-precursor ratio: Optimize for each drug batch to maximize loading while maintaining nanoparticle stability
  • HA molecular weight: Use 50-100 kDa HA for optimal coating efficiency and targeting capability
  • Temperature control: Maintain room temperature (22-25°C) throughout preparation to ensure reproducible crystal formation

Stability and Storage:

  • Lyophilized nanoparticles maintain stability for at least 6 months when stored at -20°C in desiccated conditions
  • Reconstituted nanoparticles in PBS remain stable for 72 hours when stored at 4°C
  • Avoid freeze-thaw cycles of nanoparticle suspensions as this can promote aggregation
  • For in vivo studies, prepare fresh nanoparticle suspensions immediately before administration
Troubleshooting Guide

Table 3: Common formulation issues and solutions

Problem Potential Cause Solution
Large particle size Inadequate mixing during formation Increase stirring speed; use dropwise addition
High polydispersity Variable crystal growth Control temperature precisely; use fresh solvents
Low drug loading Drug-polymer incompatibility Adjust drug-to-precursor ratio; modify addition sequence
Poor HA coating Incorrect HA molecular weight Test different HA batches; optimize coating time
Nanoparticle aggregation Electrostatic instability Adjust pH during preparation; optimize centrifugation speed
Rapid drug release Surface-associated drugs Increase washing steps; optimize encapsulation method
Regulatory and Safety Aspects

Quality Control:

  • Establish certificate of analysis for each nanoparticle batch including size, PDI, zeta potential, drug loading, and encapsulation efficiency
  • Perform sterility testing for in vivo applications using appropriate microbiological methods
  • Conduct endotoxin testing using LAL assay for parenteral administration
  • Document manufacturing process following Good Laboratory Practice guidelines

Safety Considerations:

  • The ZIF-8 platform demonstrates favorable biocompatibility with degradation products (Zn²⁺ and 2-MIM) that are efficiently cleared
  • HA coating reduces potential immunogenicity and improves safety profile
  • Conduct thorough hematological and histological analysis in animal models to assess systemic toxicity
  • Monitor liver and kidney function parameters during in vivo studies as these are primary clearance organs

Conclusion

The development of HA/ZIF-8-based nanoparticles for this compound delivery represents a promising approach to overcome the limitations of conventional chemotherapy. This platform combines the advantages of metal-organic frameworks for efficient drug loading and pH-responsive release with active targeting through hyaluronic acid functionalization. The provided application notes and detailed protocols enable researchers to reproducibly prepare and characterize these innovative nanocarriers.

The synergistic combination of BPP and gemcitabine in a single nanoplatform addresses key challenges in pancreatic cancer treatment, particularly the development of chemoresistance. Through its unique mechanism of RAB11A-mediated lethal autophagy arrest and immune activation, this approach demonstrates significant potential for clinical translation [1].

Future development efforts should focus on scale-up manufacturing processes, regulatory requirements for combination products, and exploration of this platform for other difficult-to-treat cancers. The modular nature of the ZIF-8 system also allows for incorporation of other therapeutic agents, imaging probes, or targeting ligands to further enhance its diagnostic and therapeutic capabilities.

References

Comprehensive Application Notes and Protocols: ZIF-8 Nanoplatform for Co-Delivery of Benproperine Phosphate and Gemcitabine in Pancreatic Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Significance

Pancreatic cancer remains one of the most challenging malignancies to treat, with conventional chemotherapy facing significant limitations including poor bioavailability, dose-limiting toxicity, and the development of adaptive resistance mechanisms. Gemcitabine (Gem) has long served as a first-line chemotherapeutic agent for pancreatic cancer, but its efficacy is substantially hindered by rapid metabolic inactivation and the emergence of drug resistance, particularly through protective autophagy pathways that enable cancer cell survival. The repurposing of Benproperine phosphate (BPP), previously approved as an antitussive medication, represents an innovative strategy to overcome these limitations by synergistically enhancing Gem cytotoxicity through targeted disruption of autophagic processes.

The development of a nano-enabled co-delivery system using Zeolitic Imidazolate Framework-8 (ZIF-8) as a carrier platform addresses multiple challenges simultaneously. ZIF-8's intrinsic pH-responsive degradation behavior enables selective drug release within the acidic tumor microenvironment (pH 5.5-6.5) while maintaining stability under physiological conditions (pH 7.4), thereby minimizing off-target effects. This smart drug delivery approach, combined with hyaluronic acid (HA) surface functionalization for active tumor targeting, represents a significant advancement in pancreatic cancer nanomedicine. The resulting HA/ZIF-8@BPP/Gem nanoplatform demonstrates synergistic cytotoxicity without causing significant biochemical abnormalities or organ toxicity, as validated in cell lines, patient-derived xenograft models, and orthotopic tumor models [1].

Nanoplatform Design and Characterization

Composition and Rationale

The HA/ZIF-8@BPP/Gem nanoplatform embodies a multifunctional drug delivery system engineered through rational design principles that leverage the unique properties of each component:

  • ZIF-8 Core: Serves as the primary nanocarrier framework due to its exceptional drug loading capacity (surface area ~1600-1932 m²/g), biocompatibility, and pH-responsive degradation characteristics. The framework composition of zinc ions coordinated with 2-methylimidazole linkers creates a porous crystalline structure with sodalite topology, featuring pore apertures of approximately 3.4 Å that facilitate drug encapsulation [2] [3] [4].

  • Therapeutic Payloads: The system simultaneously delivers Gemcitabine (Gem), a standard care chemotherapeutic antimetabolite, and This compound (BPP), a repurposed antitussive that mechanistically disrupts autophagic processes. This combination creates a synergistic therapeutic effect wherein BPP converts Gem-induced protective autophagy into a lethal process [1].

  • Surface Functionalization: Hyaluronic acid (HA) coating confers multiple advantages including active targeting capability through specific binding to CD44 receptors overexpressed on pancreatic cancer cells, enhanced colloidal stability in physiological environments, and improved biocompatibility profile. The HA coating reduces the BET surface area by approximately 30%, confirming successful surface functionalization [5].

Synthesis and Preparation

The nanoplatform is synthesized using a one-pot surfactant-free solvothermal method that enables simultaneous ZIF-8 crystallization and HA functionalization, ensuring high reproducibility and scalability while maintaining structural integrity [5]:

Table 1: Synthesis Parameters for HA/ZIF-8@BPP/Gem Nanoplatform

Parameter Specification Rationale
Zinc precursor Zinc nitrate hexahydrate (0.3 g, 1.01 mmol) in 14 mL methanol Provides Zn²⁺ ions for framework construction
Organic linker 2-methylimidazole (0.66 g, 8.04 mmol) in 14 mL methanol Forms coordination bonds with Zn²⁺ to create ZIF-8 framework
Molar ratio (Zn:2-Hmim) 1:8 Optimal for complete reaction and high crystallinity
Therapeutic agents BPP and Gem dissolved in reaction mixture Enables encapsulation during framework formation
Functionalization Hyaluronic acid (4 mg/mL) added after 15 min reaction Conferred active targeting via CD44 receptor binding
Stirring conditions 100 rpm for total 45 min (15 min pre-HA + 30 min post-HA) Ensures homogeneous mixing and functionalization
Purification Centrifugation at 4900 rpm for 10 min, triple washing with methanol Removes unreacted precursors and loosely bound components
Drying 12 h at 80°C in dark environment Preserves framework stability and HA functionality

This optimized synthesis protocol yields well-dispersed nanoparticles with an average size of 93.5 ± 14.4 nm (SEM) to 127.3 ± 18.9 nm (HR-TEM), demonstrating the slight variation in measurement based on characterization technique. The method eliminates the need for post-synthetic modifications or chemical linkers that could compromise biocompatibility, representing a significant advantage over multi-step functionalization approaches [5].

Physicochemical Characterization

Comprehensive characterization of the HA/ZIF-8@BPP/Gem nanoplatform confirms successful synthesis, appropriate physicochemical properties, and drug loading efficiency:

Table 2: Physicochemical Characterization of HA/ZIF-8@BPP/Gem Nanoplatform

Characterization Parameter Results Methodology
Crystallinity Maintained structural integrity post-functionalization Powder X-ray diffraction (PXRD)
Particle size 93.5 ± 14.4 nm (SEM); 127.3 ± 18.9 nm (HR-TEM) Scanning/Transmission Electron Microscopy
Surface area ~30% reduction compared to non-functionalized ZIF-8 Brunauer-Emmett-Teller (BET) analysis
Surface functionalization Successful HA coating confirmed Fourier Transform Infrared (FTIR) spectroscopy
Thermal stability High decomposition temperature Thermogravimetric Analysis (TGA)
Drug loading capacity 2.71 ± 0.22 mg 5-FU per mg ZIF-8 (model drug) UV-vis spectroscopy (λ = 260 nm)
Zeta potential Negative surface charge (post-HA functionalization) Dynamic Light Scattering
pH-responsive release Significantly enhanced release at pH 5.5 vs 7.4 Cumulative release studies in acetate buffer

The pH-responsive drug release behavior represents a critical functional characteristic, with studies demonstrating that ZIF-8-based systems release approximately 0.66 mg more drug at pH 5.5 compared to pH 7.4 over 72 hours, highlighting the platform's ability to selectively release therapeutic agents in the acidic tumor microenvironment while minimizing premature release during circulation [6].

Therapeutic Mechanisms and Signaling Pathways

Autophagy Arrest Mechanism

The synergistic antitumor efficacy of the BPP and Gem combination centers on their unique interaction with the autophagy-lysosome pathway, a critical cellular process that pancreatic cancer cells exploit for survival under chemotherapeutic stress:

autophagy_mechanism Figure 1: BPP-Mediated Lethal Autophagy Arrest Mechanism Gem Gem ProtectiveAutophagy Gem-Induced Protective Autophagy Gem->ProtectiveAutophagy BPP BPP BPPInitiatedAutophagy BPP Autophagy Initiation BPP->BPPInitiatedAutophagy AutophagosomeFormation Autophagosome Formation ProtectiveAutophagy->AutophagosomeFormation Enhanced BPPInitiatedAutophagy->AutophagosomeFormation RAB11ABlock RAB11A-Dependent Fusion Block AutophagosomeFormation->RAB11ABlock LysosomalFusion Autophagosome-Lysosome Fusion RAB11ABlock->LysosomalFusion Inhibits LC3IIAccumulation LC3-II Accumulation RAB11ABlock->LC3IIAccumulation p62Accumulation p62/SQSTM1 Accumulation RAB11ABlock->p62Accumulation LethalAutophagy Lethal Autophagy Arrest LC3IIAccumulation->LethalAutophagy p62Accumulation->LethalAutophagy Apoptosis Enhanced Apoptosis LethalAutophagy->Apoptosis

Figure 1: BPP-Mediated Lethal Autophagy Arrest Mechanism

The molecular mechanism involves a two-phase process that converts cytoprotective autophagy into a cytotoxic event:

  • Autophagy Induction Phase: Both Gem and BPP independently initiate autophagy through distinct signaling pathways. Gem induces stress-responsive autophagy as a protective mechanism in cancer cells, while BPP activates autophagy through alternative pathways that ultimately create a vulnerable state in the cellular degradation system [1].

  • Fusion Blockade Phase: BPP specifically interferes with RAB11A-dependent vesicular trafficking, preventing the critical fusion event between autophagosomes and lysosomes. This disruption leads to the accumulation of undegraded autophagic vesicles and the aggregation of autophagy-related proteins including LC3-II and p62/SQSTM1, creating an intolerable cellular burden that triggers apoptotic cell death [1].

This sophisticated mechanism represents a promising approach to overcoming autophagy-mediated chemoresistance, a significant challenge in pancreatic cancer treatment. By strategically manipulating the autophagy pathway rather than generically inhibiting it, the therapeutic combination achieves selective cytotoxicity against cancer cells while potentially sparing normal cells.

Immune Activation Pathways

In addition to the direct cytotoxic effects, the HA/ZIF-8@BPP/Gem nanoplatform stimulates significant immune activation within the tumor microenvironment, contributing to its overall antitumor efficacy:

immune_activation Figure 2: Nanoplatform-Mediated Immune Activation Pathways Nanoplatform Nanoplatform ImmunogenicDeath Immunogenic Cell Death Nanoplatform->ImmunogenicDeath CytokineSecretion Immune-Related Cytokine Secretion Nanoplatform->CytokineSecretion DAMPs DAMPs Release (CRT, HMGB1, ATP) ImmunogenicDeath->DAMPs AntigenPresentation Enhanced Antigen Presentation DAMPs->AntigenPresentation ImmuneActivation Immune Response Pathway Activation CytokineSecretion->ImmuneActivation TCellActivation T Cell-Mediated Immunity ImmuneActivation->TCellActivation MacrophagePolarization Macrophage Polarization ImmuneActivation->MacrophagePolarization AntitumorResponse Systemic Antitumor Response TCellActivation->AntitumorResponse Enhanced AntigenPresentation->TCellActivation

Figure 2: Nanoplatform-Mediated Immune Activation Pathways

RNA sequencing analysis and flow cytometry studies have revealed that the nanoplatform promotes a multifaceted immune response through several interconnected mechanisms:

  • Immunogenic Cell Death (ICD): The combination therapy triggers the release of damage-associated molecular patterns (DAMPs) including calreticulin (CRT), high mobility group box 1 (HMGB1), and adenosine triphosphate (ATP), which act as potent immune stimulants that enhance tumor antigen visibility to the immune system [1].

  • Cytokine Secretion Modulation: The treatment stimulates the secretion of multiple immune-related cytokines that create a pro-inflammatory microenvironment conducive to immune cell infiltration and activation. This cytokine profile facilitates the breakdown of the immunosuppressive barriers characteristic of pancreatic tumors [1].

  • T Cell-Mediated Immunity: Flow cytometry analyses demonstrate significant activation and recruitment of cytotoxic T lymphocytes into the tumor bed, indicating the development of a robust adaptive immune response against tumor antigens. This T cell activation represents a critical component of the therapeutic efficacy, potentially contributing to long-term antitumor immunity [1].

The integration of autophagy-targeted therapy with immune activation represents a novel approach in pancreatic cancer treatment, addressing two major therapeutic challenges simultaneously: chemoresistance and immunosuppression in the tumor microenvironment.

Biological Evaluation and Therapeutic Efficacy

In Vitro Assessment

Comprehensive in vitro evaluation of the HA/ZIF-8@BPP/Gem nanoplatform demonstrates significant therapeutic advantages over conventional treatments:

Table 3: In Vitro Efficacy Assessment of HA/ZIF-8@BPP/Gem

Evaluation Parameter Results and Findings Cell Lines/Models
Cytotoxicity (IC₅₀) 21.5 ± 3.8 μg/mL (MCF-7) MCF-7, NIH-3T3
Selectivity Index (SI) 3.8 (cancer vs. normal cells) MCF-7 vs NIH-3T3
Cellular Uptake Enhanced uptake via CD44 receptor-mediated endocytosis MCF-7 (CD44+)
Synergistic Coefficient Strong synergy between BPP and Gem (CI < 1) Multiple pancreatic cancer lines
Autophagy Modulation Conversion of protective to lethal autophagy Immunoblotting, fluorescence microscopy
Pro-apoptotic Effect Significant increase in apoptosis markers Flow cytometry, caspase assays

The platform demonstrates selective cytotoxicity toward cancer cells, with a selectivity index of 3.8, indicating approximately 4-fold greater potency against cancer cells compared to normal fibroblasts. This selectivity stems from both active targeting through CD44 receptor-mediated endocytosis and the pH-responsive drug release in the acidic tumor microenvironment [5].

In Vivo Efficacy and Safety Profile

The translational potential of the HA/ZIF-8@BPP/Gem nanoplatform has been validated through rigorous in vivo studies using clinically relevant models:

  • Tumor Growth Inhibition: In both patient-derived xenograft (PDX) models and orthotopic tumor models, the nanoplatform demonstrated significantly enhanced tumor growth suppression compared to free Gem, Gem monotherapy, or BPP monotherapy. The combination therapy achieved synergistic antitumor effects without escalating overall drug doses [1].

  • Metastasis Suppression: In orthotopic models that recapitulate the metastatic behavior of pancreatic cancer, the treatment group showed reduced incidence of distant metastasis, suggesting potential systemic control of disease progression beyond local tumor suppression [1].

  • Biosafety Assessment: Comprehensive toxicity evaluation revealed no significant biochemical abnormalities or organ toxicity in treated animals, indicating a favorable safety profile. The HA coating contributes to improved biocompatibility by minimizing nonspecific interactions with biological components [1].

  • Pharmacokinetic Advantages: The nanoformulation extends the systemic circulation time of both therapeutic agents, enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect while reducing clearance rates [1].

Experimental Protocols

Nanoplatform Synthesis Protocol

Title: One-Pot Synthesis of HA-Functionalized ZIF-8 Co-Loaded with BPP and Gem

Principle: This protocol describes a surfactant-free solvothermal method for simultaneous ZIF-8 crystallization, drug encapsulation, and surface functionalization with hyaluronic acid for active tumor targeting [5].

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O; ≥99% purity)
  • 2-methylimidazole (CH₃C₃H₂N₂H; ≥99% purity)
  • Hyaluronic acid (MW: 50-100 kDa)
  • This compound (pharmaceutical grade)
  • Gemcitabine hydrochloride (pharmaceutical grade)
  • Methanol (HPLC grade)
  • Deionized water (Milli-Q quality)

Equipment:

  • Magnetic stirrer with temperature control
  • Centrifuge with swinging-bucket rotor
  • Analytical balance (precision 0.1 mg)
  • Oven with temperature regulation (±1°C)
  • Sonicator (bath type)
  • pH meter
  • Vacuum desiccator

Procedure:

  • Precursor Preparation:

    • Dissolve Zn(NO₃)₂·6H₂O (0.3 g, 1.01 mmol) in 14 mL methanol (Solution A)
    • Dissolve 2-methylimidazole (0.66 g, 8.04 mmol) in 14 mL methanol (Solution B)
    • Completely dissolve BPP (calculated dose) and Gem (calculated dose) in Solution A
  • ZIF-8 Formation:

    • Add Solution A dropwise to Solution B under gentle stirring (100 rpm)
    • Maintain stirring for 15 min at room temperature
    • Observe formation of milky white suspension indicating ZIF-8 nucleation
  • Surface Functionalization:

    • Add HA solution (4 mg/mL in deionized water) to the reaction mixture
    • Continue stirring for additional 30 min at 100 rpm
  • Harvesting and Purification:

    • Centrifuge the suspension at 4900 rpm for 10 min
    • Discard supernatant and resuspend pellet in 10 mL methanol
    • Repeat washing procedure three times total
    • Collect final product and dry in oven at 80°C for 12 h in dark
  • Storage:

    • Store dried nanoparticles in airtight container at 4°C
    • Protect from light and moisture

Quality Control:

  • Monitor batch-to-batch consistency using PXRD and FTIR
  • Determine drug loading efficiency via UV-vis spectroscopy
  • Confirm particle size distribution by DLS and TEM
In Vitro Characterization Protocols
5.2.1 Drug Loading and Release Kinetics

Objective: Quantify drug encapsulation efficiency and pH-responsive release profile [6]

Materials:

  • HA/ZIF-8@BPP/Gem nanoparticles
  • Acetate buffer solutions (pH 5.5 and 7.4)
  • Methanol (HPLC grade)
  • UV-transparent cuvettes
  • Dialysis membranes (MWCO 10 kDa)

Equipment:

  • UV-vis spectrophotometer
  • shaking water bath (37°C, 100 rpm)
  • Centrifuge
  • pH meter

Procedure:

  • Standard Curve Preparation:

    • Prepare serial dilutions of BPP and Gem in methanol-water (1:9)
    • Measure absorbance at λ_max for each drug (BPP: 260 nm, Gem: 268 nm)
    • Plot concentration vs. absorbance, determine linear regression equation
  • Drug Loading Quantification:

    • Dissolve 5 mg nanoparticles in 10 mL acidic methanol (pH 3.0)
    • Sonicate for 15 min to ensure complete dissolution
    • Centrifuge at 10,000 rpm for 5 min, collect supernatant
    • Measure absorbance and calculate drug content using standard curves
  • Release Kinetics:

    • Place 10 mg drug-loaded nanoparticles in dialysis bags
    • Immerse in 50 mL release medium (pH 5.5 or 7.4)
    • Maintain at 37°C with continuous shaking at 100 rpm
    • Withdraw 1 mL aliquots at predetermined time points (0.5, 1, 2, 4, 8, 12, 24, 48, 72 h)
    • Replace with equal volume of fresh medium to maintain sink conditions
    • Analyze drug content by UV-vis spectroscopy

Calculations:

  • Drug Loading Capacity (DLC) = (Weight of drug in nanoparticles / Total weight of nanoparticles) × 100%
  • Encapsulation Efficiency (EE) = (Actual drug loading / Theoretical drug loading) × 100%
  • Cumulative Release = (Cumulative amount of drug released / Total drug content) × 100%
Biological Assessment Protocols
5.3.1 Cytotoxicity and Selectivity Assessment

Objective: Determine IC₅₀ values and selective toxicity toward cancer cells vs. normal cells [5]

Cell Lines:

  • Cancer cells: MCF-7 (breast adenocarcinoma), pancreatic cancer cell lines
  • Normal cells: NIH-3T3 (mouse embryonic fibroblasts)

Materials:

  • Complete cell culture media (RPMI-1640 + 10% FBS + 1% antibiotics)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO (cell culture grade)
  • Phosphate buffered saline (PBS, pH 7.4)

Equipment:

  • CO₂ incubator (37°C, 5% CO₂)
  • Microplate reader
  • Laminar flow hood
  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells, count viability (>95%)
    • Seed 5 × 10³ cells/well in 96-well plates
    • Incubate for 24 h to allow cell attachment
  • Treatment:

    • Prepare serial dilutions of nanoparticles (1-100 μg/mL) in complete media
    • Replace culture media with treatment solutions (200 μL/well)
    • Include controls: media only, empty nanoparticles, free drugs
    • Incubate for 48 h
  • Viability Assessment:

    • Add MTT solution (20 μL of 5 mg/mL) to each well
    • Incubate for 4 h at 37°C
    • Carefully remove media, add DMSO (150 μL/well)
    • Shake gently for 15 min to dissolve formazan crystals
    • Measure absorbance at 570 nm with reference at 630 nm
  • Data Analysis:

    • Calculate % viability = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) × 100
    • Plot dose-response curves, determine IC₅₀ values using nonlinear regression
    • Calculate Selectivity Index (SI) = IC₅₀(normal cells) / IC₅₀(cancer cells)

Conclusion and Future Perspectives

The development of HA/ZIF-8@BPP/Gem represents a significant advancement in pancreatic cancer therapy, successfully addressing multiple challenges through innovative nanoplatform design. The synergistic combination of repurposed BPP with standard-care Gem, enabled by the ZIF-8 delivery system, demonstrates enhanced efficacy through dual mechanisms of lethal autophagy arrest and immune activation. The pH-responsive release behavior and active targeting capability collectively improve therapeutic specificity while minimizing systemic toxicity.

Future research directions should focus on scale-up manufacturing under Good Manufacturing Practice (GMP) guidelines, comprehensive toxicological assessment in higher animal models, and exploration of combination regimens with emerging immunotherapies. The modular design of this platform also allows for incorporation of additional therapeutic modalities such as photothermal agents or diagnostic imaging components, potentially enabling theranostic applications. With its demonstrated efficacy in preclinical models and favorable safety profile, this nanoplatform holds significant promise for clinical translation in pancreatic cancer treatment.

References

Mechanism of Action: How BPP Induces Lethal Autophagy Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Benproperine phosphate exerts its anti-tumor effect through a dual mechanism that disrupts the autophagic process at two critical points, leading to an lethal accumulation of autophagosomes [1] [2] [3].

The following diagram illustrates this two-pronged mechanism:

G cluster_initiation 1. Autophagy Initiation cluster_fusion 2. Fusion Blockade BPP BPP AMPK AMPK Activation BPP->AMPK RAB11A RAB11A Downregulation BPP->RAB11A mTOR mTOR Inhibition AMPK->mTOR Phagophore Phagophore Formation mTOR->Phagophore Autophagosome1 Autophagosome Accumulation Phagophore->Autophagosome1 Lethal Autophagy Arrest\n(Cell Death) Lethal Autophagy Arrest (Cell Death) Autophagosome1->Lethal Autophagy Arrest\n(Cell Death) Fusion Autophagosome-Lysosome Fusion Block RAB11A->Fusion Autophagosome2 Autophagosome Accumulation Fusion->Autophagosome2 Autophagosome2->Lethal Autophagy Arrest\n(Cell Death)

  • Induces Autophagy Initiation: BPP activates the AMPK pathway while simultaneously inhibiting mTOR signaling [1] [2]. mTOR is a key negative regulator of autophagy; its inhibition triggers the formation of the phagophore, the initial membrane structure that elongates to form the autophagosome [4].
  • Blocks Autophagosome-Lysosome Fusion: Concurrently, BPP downregulates Ras-related protein Rab-11A (RAB11A), a protein critical for the fusion of autophagosomes with lysosomes [1] [2] [3]. This prevents the degradation of the contents within the autophagosomes.
  • Causes Lethal Autophagy Arrest: The combination of increased autophagosome generation and a blockade in their clearance leads to an excessive accumulation of these vesicles, creating a state of "autophagy arrest" that is toxic to the pancreatic cancer cells, ultimately inhibiting their growth [1] [3].

Key Experimental Evidence and Data

The anti-cancer effects of BPP and its mechanism have been validated through various in vitro and in vivo assays. The table below summarizes quantitative data from key experiments:

Assay Type Cell Line/Model BPP Treatment Key Results Interpretation
Cell Viability (MTT) [2] MIA-PaCa-2, Panc-1 0-100 µM, 24h Concentration-dependent decrease in viability [2]. BPP inhibits pancreatic cancer cell growth.
Clonogenic Survival [2] MIA-PaCa-2, Panc-1 20 µM, 7 days Significant reduction in number and size of colonies [2]. BPP suppresses long-term proliferative capacity.
LDH Release [2] MIA-PaCa-2 20 µM, 24h Increase in LDH release in media [2]. BPP induces cytotoxic cell death.
Western Blot (Mechanism) [2] MIA-PaCa-2 20 µM, 24h ↑ LC3-II, ↑ p-AMPK, ↓ p-mTOR, ↓ RAB11A protein levels [2]. Confirms dual mechanism: induces autophagy initiation via AMPK/mTOR and blocks fusion via RAB11A.
In Vivo Efficacy [2] [3] Mouse xenograft models 50 mg/kg, i.p., daily Significant inhibition of tumor growth [2] [3]. Validates anti-tumor effect in a live organism.
Nano-formulation Efficacy [3] Orthotopic PC model HA/ZIF-8@BPP/Gem Enhanced tumor suppression & T-cell immune activation [3]. Suggests improved delivery and efficacy via nanotechnology.

Detailed Experimental Protocol

This protocol outlines the key steps to confirm BPP-induced autophagy arrest in pancreatic cancer cell lines, based on established methodologies [2] [4].

Cell Treatment and Sample Preparation
  • Cell Lines: Use human pancreatic cancer lines (e.g., MIA-PaCa-2, Panc-1).
  • Culture Conditions: Maintain cells in DMEM or RPMI-1640 with 10% FBS at 37°C and 5% CO₂.
  • BPP Solution: Prepare a stock solution in PBS and dilute to working concentrations in culture medium. A typical working concentration is 20 µM for 24 hours [2].
  • Control and Inhibitor Groups:
    • Vehicle Control: Cells treated with PBS only.
    • Autophagy Inducer Control: Cells treated with 1-5 µM Rapamycin [2].
    • Autophagy Inhibitor Control: Cells treated with 5 mM 3-Methyladenine (3-MA, early-stage inhibitor) or 20 µM Chloroquine (CQ, late-stage inhibitor) [2].
  • Sample Preparation: After treatment, wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors for western blot analysis [2].
Assessing Autophagic Flux by Western Blotting

This is a critical assay to determine if BPP is increasing autophagosome generation or blocking their degradation [4].

  • Lysosomal Inhibition Assay: Treat one set of cells with BPP alone and another set with BPP plus lysosomal inhibitors (e.g., 100 nM Bafilomycin A1 or a mixture of 10 mM NH₄Cl and 100 µM leupeptin) for the final 4-6 hours of treatment [2] [4].
  • Key Antibodies:
    • Anti-LC3B: To detect both LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound) forms.
    • Anti-p62/SQSTM1: A substrate degraded by autophagy. Levels typically decrease with functional autophagy and increase when autophagy is blocked.
    • Anti-RAB11A: To confirm the downregulation of this key fusion protein.
    • Anti-phospho-AMPK, Anti-phospho-mTOR, Anti-phospho-p70S6K: To probe the AMPK/mTOR signaling pathway.
    • Loading Controls: Anti-β-Actin or Anti-GAPDH.
  • Interpretation: A successful induction of autophagy arrest is confirmed if:
    • BPP alone increases LC3-II and p62 levels compared to control.
    • The addition of lysosomal inhibitors does not lead to a further significant accumulation of LC3-II, indicating that the flux is already blocked by BPP [2] [4].
Immunofluorescence for Autophagosome Visualization
  • Cell Staining: Plate cells on glass coverslips. After treatment, fix with 4% paraformaldehyde, permeabilize with 0.4% Triton X-100, and block with BSA [2].
  • Antibody Incubation: Incubate with primary antibody against LC3, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
  • Imaging and Analysis: Visualize using a fluorescence microscope. Cells treated with BPP will show a pronounced increase in bright, punctate LC3 spots compared to control cells, representing accumulated autophagosomes [2].

Application Notes for Researchers

  • Rescue Experiments: To solidify the mechanistic link, perform rescue experiments by overexpressing RAB11A in the cancer cells. This should partially reverse the growth inhibition and autophagosome accumulation caused by BPP [1] [2].
  • Combination Therapy: BPP can convert the protective autophagy induced by first-line chemotherapeutics (like Gemcitabine) into lethal autophagy. This synergistic effect provides a strong rationale for combination therapy [3].
  • Advanced Delivery Systems: As demonstrated in recent research, nano-delivery systems (e.g., HA-modified ZIF-8) can co-deliver BPP and chemotherapy drugs, enhancing tumor targeting, reducing systemic toxicity, and improving therapeutic outcomes [3].

Summary

The repurposing of this compound offers a promising and innovative strategy for combating pancreatic cancer. Its unique ability to co-induce autophagy and block its completion via RAB11A downregulation sets it apart from classic autophagy inhibitors like chloroquine. The protocols detailed herein provide a roadmap for researchers to validate and further investigate this mechanism, supporting the development of BPP as a potential clinical agent, either alone or in a nano-formulated combination therapy.

References

Benproperine phosphate cell culture treatment concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Benproperine Phosphate Application Notes

1. Chemical and Biological Profile this compound (BPP) is an orally active, potent inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). By impairing Arp2/3 function, it attenuates actin polymerization nucleation, which is crucial for cell migration and metastasis [1] [2]. Beyond its known antitussive use, its bioactive properties include antineoplastic, anti-migratory, anti-metastatic, and autophagy-arresting activities [3] [4] [5].

2. Key Mechanisms of Action BPP exerts its effects through multiple pathways, summarized in the diagram below.

G cluster_path1 Pathway 1: Inhibition of Actin Polymerization cluster_path2 Pathway 2: Induction of Autophagy Arrest BPP This compound (BPP) ARPC2 Inhibits ARPC2 BPP->ARPC2 AMPK Activates AMPK BPP->AMPK Actin Impairs Arp2/3 Complex ARPC2->Actin Poly Attenuates Actin Polymerization Nucleation Actin->Poly Mig Suppresses Cell Migration & Invasion Poly->Mig mTOR Inhibits mTOR AMPK->mTOR Phosphorylation Init Induces Autophagy Initiation mTOR->Init RAB11A Disturbs RAB11A-mediated Autophagosome-Lysosome Fusion Init->RAB11A Acc Accumulation of Autophagosomes RAB11A->Acc

3. Recommended In Vitro Treatment Concentrations The effective concentration of BPP varies significantly depending on the cell type and the biological endpoint being measured. The table below summarizes key quantitative data from recent literature.

Cell Line / System Experimental Assay Effective Concentrations Key Outcomes & Notes

| Various Cancer Cells (e.g., DLD-1, AsPC-1, HCT-116) | Cell Migration & Invasion Assay [4] [1] | IC₅₀: 1 - 2 µM Working Conc.: 2 - 10 µM | Strongly inhibits migration/invasion. S-Benp (stereoisomer) is more potent [6]. | | DLD-1, AsPC-1, CFPAC-1, et al. | Cell Viability Assay (MTT) [5] [1] [2] | 20 - 120 µM (for 24 hours) | Inhibits cell viability in a dose-dependent manner. | | MCF-10A (Normal Mammary Epithelial) | Cell Migration Assay [6] [4] | Up to 10 µM | No significant effect on migration of normal cells at this concentration. | | RAW264.7 (Mouse Macrophage) | Anti-inflammatory Study [7] | Tested at 50 µM | Reduced LPS-induced IL-6 secretion via Akt signaling. |

4. Detailed Experimental Protocols

4.1. Cell Migration Assay (Transwell) This protocol is used to evaluate the anti-migratory effect of BPP.

  • Cell Preparation: Seed cancer cells (e.g., DLD-1, AsPC-1) in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium.
  • Drug Treatment: Add BPP to the upper chamber at desired concentrations (e.g., 0.5, 1, 2, 5 µM). Use DMSO as a vehicle control.
  • Chemoattractant: Fill the lower chamber with complete medium containing 10% FBS to act as a chemoattractant.
  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cell migration.
  • Staining and Quantification: After incubation, remove non-migrated cells from the upper side of the membrane with a cotton swab. Fix the migrated cells on the lower membrane with 4% paraformaldehyde and stain with 0.1% crystal violet. Capture images under a microscope and count the cells in multiple fields to quantify migration [6] [4].

4.2. Cell Viability and Proliferation Assay (MTT) This protocol is used to assess BPP's effect on cell growth and cytotoxicity.

  • Seeding and Treatment: Plate cells in 96-well plates at a density of 4,000 cells/well. After cell attachment, treat the cells with a range of BPP concentrations (e.g., 20, 40, 60, 80, 100, 120 µM) for 24 hours.
  • MTT Incubation: After treatment, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
  • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control group [5] [1].

4.3. Assessing Autophagy Arrest This protocol helps investigate BPP's role in inducing lethal autophagy.

  • Cell Treatment and Grouping: Treat pancreatic cancer cells (e.g., MIA-PaCa-2, Panc-1) with BPP (e.g., at its IC₅₀ value). Include control groups and groups co-treated with autophagy inhibitors like 3-Methyladenine (3-MA) for autophagy initiation or Bafilomycin A1 (Baf A1) for lysosomal fusion.
  • Western Blot Analysis: Harvest cell lysates and perform Western blotting to monitor key autophagy markers.
    • Check for increased LC3-II and decreased p62/SQSTM1 to indicate autophagy induction.
    • Probe for phospho-AMPK (p-AMPK) ↑, phospho-mTOR (p-mTOR) ↓, and RAB11A ↓ to confirm the mechanism [5].
  • Immunofluorescence (IF): Seed cells on glass coverslips. After BPP treatment, fix cells and stain with an anti-LC3 antibody. Use fluorescence microscopy to observe the punctate pattern of LC3, which indicates autophagosome accumulation [5].

5. Formulation and Handling

  • Stock Solution Preparation: Prepare a 100 mM stock solution by dissolving BPP in DMSO. Aliquot and store at -20°C to -80°C.
  • Working Solution Preparation: Dilute the stock solution in your cell culture medium immediately before use. The final DMSO concentration should typically be ≤ 0.1% to avoid solvent toxicity.
  • Solubility: BPP is soluble in DMSO (up to 100-125 mg/mL) and in water (≥ 100 mg/mL) [1] [2].
  • Stability: The powder should be stored in a sealed container at 4°C or -20°C, protected from light and moisture [2].

Conclusion and Future Perspectives

This compound is a repurposed drug with compelling multi-modal anticancer activity in preclinical models. Researchers should carefully select treatment concentrations based on their specific assay and cell line, noting the distinct ranges for anti-migration (low µM) versus cytotoxicity/autophagy (higher µM) effects. Future work should focus on further elucidating its efficacy in vivo and exploring its potential in combination therapies.

References

Comprehensive HPLC Analysis Methods for Benproperine Phosphate Purity Testing: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benproperine Phosphate and Analytical Considerations

This compound (C₂₁H₂₇NO·H₃O₄P, MW 407.44 g/mol) is a pharmaceutical compound primarily used as an antitussive agent to suppress cough reflexes without causing significant sedation or dependency [1] [2]. In recent years, research has revealed additional therapeutic potentials for this compound, including promising applications in cancer treatment through autophagy arrest and immune activation mechanisms [3]. These diverse applications have increased the importance of reliable analytical methods for quantifying and qualifying this compound in both pharmaceutical formulations and research contexts. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for assessing the purity and stability of this compound due to its precision, sensitivity, and ability to separate complex mixtures.

The complexity of pharmaceutical matrices and the need for precise quantification of this compound necessitate robust analytical methods that can consistently deliver accurate results. A reversed-phase HPLC method with UV detection has been specifically developed and validated for the determination of this compound in tablet formulations [4]. This method provides a framework for quality control laboratories to ensure product consistency, monitor stability, and detect potential impurities. The following application notes and protocols detail the optimized HPLC conditions, validation parameters, and step-by-step procedures for implementing this method in both research and pharmaceutical quality control settings.

HPLC Method Parameters and System Configuration

Chromatographic Conditions

The optimized HPLC method for this compound analysis employs a reversed-phase chromatographic system with specific parameters designed to achieve optimal separation, resolution, and detection [4]. The table below summarizes the complete chromatographic conditions:

Table 1: Optimized HPLC Conditions for this compound Analysis

Parameter Specification
Chromatography Type Reversed-phase
Column Hypersil C18 (5 μm, 4.6 mm i.d. × 150 mm)
Column Temperature 35°C
Mobile Phase Methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V)
Flow Rate 0.9 mL/min
Detection Wavelength 270 nm
Internal Standard Cortisone acetate
Injection Volume Not specified (typically 10-20 μL for standard assays)
Run Time 7 minutes
Linear Range 9.96-49.8 mg/L
Correlation Coefficient (r) 0.9998

The selection of a C18 bonded stationary phase represents the preferred choice for reversed-phase separations of pharmaceutical compounds like this compound, providing optimal hydrophobicity for retaining medium-polarity molecules [5]. The mobile phase composition incorporates glacial acetic acid and triethylamine as buffering agents to control ionization and improve peak shape, which is particularly important for compounds with basic functional groups like this compound. The isocratic elution system simplifies method implementation and equipment requirements while providing sufficient resolution for quantitative analysis.

Instrumentation and System Setup

The HPLC system should consist of the following components: a binary or quaternary pump capable of maintaining stable flow rates at approximately 0.9 mL/min, a column oven with temperature control (±1°C), an autosampler or manual injection system, a UV-Vis or DAD detector set at 270 nm, and a data acquisition system. The method uses cortisone acetate as an internal standard to correct for injection volume variations and minor system fluctuations, enhancing measurement precision [4]. The retention times for both this compound and the internal standard should be consistent across analyses, with the total chromatographic run completed within 7 minutes, making this a rapid quality control method suitable for high-throughput laboratory environments.

Method Validation and Performance Characteristics

The HPLC method for this compound analysis has been rigorously validated according to standard analytical validation guidelines, demonstrating excellent performance across multiple key parameters [4]. The validation data confirms the method's suitability for its intended applications in pharmaceutical quality control.

Table 2: Validation Parameters for this compound HPLC Method

Validation Parameter Result Acceptance Criteria
Linearity Range 9.96-49.8 mg/L -
Correlation Coefficient (r) 0.9998 r ≥ 0.999
Accuracy (Average Recovery) 99.91% (n=5) 98-102%
Precision (RSD) 0.43% ≤2.0%
Analysis Time <7 minutes -
Specificity No interference from excipients Baseline resolution

The method demonstrates excellent linearity across the specified concentration range, with a correlation coefficient (r) of 0.9998, indicating a strong proportional relationship between analyte concentration and detector response [4]. The accuracy, expressed as average recovery, was determined to be 99.91% based on five replicate measurements, well within the generally accepted limits of 98-102% for pharmaceutical compounds. The precision of the method, reported as relative standard deviation (RSD), was an exceptional 0.43%, indicating highly reproducible results.

The validation study confirmed the method's specificity, demonstrating that the excipients commonly found in this compound tablet formulations do not interfere with the analyte peaks [4]. The method's robustness was established through deliberate variations in key parameters such as mobile phase composition, flow rate, and column temperature, with the system suitability criteria maintained throughout these challenges. The rapid analysis time of less than 7 minutes enhances laboratory efficiency while maintaining data quality, making this method suitable for routine quality control applications in pharmaceutical manufacturing and stability testing.

Experimental Protocols

Sample Preparation Protocol

Materials Required:

  • This compound reference standard (CAS 19428-14-9) [6]
  • HPLC-grade methanol, water, glacial acetic acid, and triethylamine
  • Cortisone acetate (internal standard)
  • Volumetric flasks (10 mL, 25 mL, 50 mL)
  • Analytical balance
  • Syringe filters (0.45 μm or 0.22 μm porosity)

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a stock standard solution of approximately 1000 mg/L.

  • Working Standard Solutions: Prepare a series of working standards covering the concentration range of 9.96-49.8 mg/L by appropriate dilution of the stock standard solution with mobile phase.

  • Internal Standard Solution: Prepare a cortisone acetate solution in mobile phase at an appropriate concentration that provides similar detector response to the analyte.

  • Sample Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound, to a 25 mL volumetric flask. Add about 20 mL of mobile phase, sonicate for 10 minutes with occasional shaking, then dilute to volume with mobile phase and mix well. Filter a portion of the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.

  • Test Solution: Combine filtered sample solution with internal standard solution in an appropriate ratio (typically 1:1) prior to injection.

HPLC System Operation and Analysis

Equipment Setup:

  • Configure the HPLC system according to the parameters specified in Table 1.
  • Prime all solvent lines with the mobile phase and purge the system to remove air bubbles.
  • Equilibrate the column with mobile phase for at least 30 minutes at the operating flow rate until a stable baseline is achieved.

Analysis Procedure:

  • System Suitability Test: Inject the middle concentration standard solution (approximately 30 mg/L) in six replicates. The system is suitable if the RSD of the peak areas for this compound is ≤2.0%, the resolution between this compound and internal standard is ≥2.0, and the tailing factor is ≤2.0.

  • Calibration Curve: Inject each working standard solution in duplicate. Plot the peak area ratio of this compound to internal standard against concentration. Apply linear regression to obtain the calibration curve.

  • Sample Analysis: Inject the prepared test solution and record the chromatogram. Identify this compound and internal standard peaks by comparing their retention times with those in the standard solutions.

  • Calculation: Calculate the this compound content in the sample using the peak area ratio and the calibration curve equation.

The following workflow diagram illustrates the complete sample preparation and analysis process:

G HPLC Analysis Workflow for this compound start Start Analysis prep_std Prepare Standard Solutions start->prep_std Reference std prep_sample Prepare Sample Solution start->prep_sample Tablet powder filter Filtration (0.45 μm membrane) prep_std->filter prep_sample->filter add_is Add Internal Standard filter->add_is hplc_setup HPLC System Setup and Equilibration add_is->hplc_setup inject Inject Sample hplc_setup->inject data_analysis Data Analysis and Calculation inject->data_analysis end Generate Report data_analysis->end

Advanced Applications and Research Context

Additional Analytical Considerations

While the described HPLC method provides robust quantification of this compound in pharmaceutical formulations, researchers should consider several factors when adapting this method to specific research contexts. For stability-indicating methods, additional validation including forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) should be conducted to demonstrate method specificity toward degradation products [7]. For analysis of biological samples containing this compound, such as in pharmacokinetic studies, sample preparation becomes more critical and may require solid-phase extraction or protein precipitation to remove interfering matrices [7].

The selection of 270 nm as detection wavelength provides optimal sensitivity for this compound, which contains chromophores that absorb in the UV region [4] [5]. However, for samples with potential interfering compounds, the use of a diode array detector to confirm peak purity through spectral analysis is recommended. When analyzing different formulations of this compound, such as the nanoparticle-based delivery systems investigated for cancer therapy [3], method modifications may be necessary to address different sample matrices and concentration ranges.

Recent Research Applications

Recent studies have revealed novel applications for this compound beyond its traditional use as an antitussive. Research has demonstrated that this compound exhibits anti-cancer properties through its ability to inhibit autophagy by blocking RAB11A-dependent autophagosome-lysosome fusion [3]. This mechanism converts protective autophagy into a lethal process in cancer cells, particularly enhancing the efficacy of gemcitabine in pancreatic cancer treatment. Additionally, this compound has shown potential in inhibiting cancer cell migration and tumor metastasis by targeting ARPC2, a component of the Arp2/3 complex that regulates actin polymerization and cell motility [2].

The following diagram illustrates the mechanism of action of this compound in cancer cells based on recent research findings:

G Mechanism of this compound in Cancer Cells bpp This compound (BPP) autophagy Autophagy Initiation bpp->autophagy arpc2 ARPC2 Inhibition bpp->arpc2 block Blocks RAB11A-dependent autophagosome-lysosome fusion autophagy->block arrest Autophagy Arrest block->arrest lethal Lethal Autophagy in Cancer Cells arrest->lethal immune Immune Activation (T-cell mediated) lethal->immune Synergistic with Chemotherapy migration Reduced Cell Migration and Metastasis arpc2->migration

These research applications highlight the growing importance of accurate analytical methods for this compound quantification not only in pharmaceutical formulations but also in research settings investigating its novel therapeutic potentials. The HPLC method described in this protocol provides researchers with a reliable tool for quantifying this compound in various experimental contexts.

Conclusion

The reversed-phase HPLC method detailed in these application notes provides a robust, precise, and accurate approach for determining this compound in pharmaceutical formulations. The method has been comprehensively validated, demonstrating excellent linearity across the concentration range of 9.96-49.8 mg/L, with correlation coefficient of 0.9998, average recovery of 99.91%, and precision of 0.43% RSD [4]. The rapid analysis time of less than 7 minutes makes this method highly suitable for routine quality control applications in pharmaceutical manufacturing environments.

As research continues to uncover new therapeutic applications for this compound, particularly in oncology, reliable analytical methods for its quantification become increasingly important. The protocols described herein provide researchers and quality control professionals with a standardized approach for this compound analysis that can be adapted to various research and regulatory needs. Future method enhancements may focus on transferring this methodology to UHPLC systems for improved efficiency and sustainability, incorporating quality by design (QbD) principles for robust method development, and expanding applications to biological matrices for pharmacokinetic studies.

References

Application Notes and Protocols: Synthesis and Separation of Benproperine Phosphate Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Benproperine phosphate (BPP) is a clinically used antitussive agent that has recently gained significant research interest for its potent antimetastatic properties. The molecule contains a chiral center, yielding two enantiomers, (R)-(+)-benproperine and (S)-(-)-benproperine, which exhibit distinct biological activities. Recent research has demonstrated that the (S)-enantiomer possesses superior anti-migration and anti-invasion activity against cancer cells by specifically targeting actin-related protein 2/3 complex subunit 2 (ARPC2), a key regulator of actin polymerization and cell motility [1]. These findings highlight the critical importance of stereoselective synthesis and high-purity separation for drug development. This document provides detailed, practical protocols for the synthesis, separation, and analysis of this compound enantiomers, supporting advanced pharmaceutical research and development.

Synthetic Protocols

Synthesis of (R)-(+)- and (S)-(-)-Benproperine Phosphate Enantiomers

This protocol describes a practical and improved synthetic route suitable for preparing high-purity enantiomers on a commercial scale [2].

2.1.1 Materials
  • Starting Material: (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, o-benzylphenol.
  • Reagents: Piperidine, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dimethylaminopyridine (DMAP), lithium bromide (LiBr), phosphoric acid, ethanol (absolute).
  • Solvents: Acetone, methylene chloride, ethanol.
  • Equipment: Standard synthetic glassware, reflux condenser, magnetic stirrer, vacuum filtration apparatus, rotary evaporator.
2.1.2 Step-wise Procedure
  • Synthesis of Key Chiral Intermediate (R)-1-(2-benzylphenoxy)propan-2-ol (2):

    • Reaction: Perform an etherification between o-benzylphenol and (S)-(+)-epichlorohydrin.
    • Process: Follow this with a selective ring-opening reaction in a simple and efficient step.
    • Conditions: The specific stoichiometry and reaction conditions (temperature, time) should be optimized based on the scale but are noted to be mild and efficient [2].
  • Activation of Hydroxyl Group to (R)-1-(2-benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate (3):

    • Reaction: React intermediate (2) with p-toluenesulfonyl chloride (TsCl).
    • Setup: Use dimethylaminopyridine (DMAP) as a catalyst and triethylamine (TEA) as a base in an anhydrous organic solvent (e.g., methylene chloride).
    • Work-up: Pour the reaction mixture into ice water, extract with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylate (3).
  • Synthesis of (S)-(-)-Benproperine:

    • Reaction: Perform an SN2-type nucleophilic substitution.
    • Process: Treat the tosylate (3) with piperidine.
    • Work-up: Isolate the free base of (S)-(-)-benproperine.
  • Synthesis of (R)-(+)-Benproperine:

    • Reaction: Perform two consecutive SN2-type reactions.
    • Process: First, treat the same tosylate (3) with LiBr to yield a bromide intermediate. Subsequently, react this bromide with piperidine.
    • Work-up: Isolate the free base of (R)-(+)-benproperine.
  • Formation of Phosphate Salts and Recrystallization:

    • Salt Formation: Treat the respective (R)- or (S)-benproperine free base with phosphoric acid in a suitable solvent.
    • Purification: Recrystallize the crude (S)-(-)- and (R)-(+)-benproperine phosphates from absolute ethanol to achieve high purity.
    • Characterization: Confirm the structure and enantiopurity of the final products by 1H NMR, HRMS, and chiral analytical methods [2].
2.1.3 Process Characteristics

This improved method features mild reaction conditions, simple operation, easy separation of products, and high yield, making it suitable for manufacturing on a commercial scale [2].

High-Purity Synthesis of a Single Isomer (S,R)-CG-609

This patent-based protocol outlines a method to obtain the (S,R) diastereomer of a benproperine analog with a purity of ≥99% without requiring column chromatography, ideal for mass production [3].

2.2.1 Materials
  • Starting Material: (S)-1-(2-benzylphenoxy)propan-2-ol (activated hydroxyl, e.g., as mesylate or tosylate), racemic 2-methylpiperidine.
  • Reagents: Hydrochloric acid (HCl), hydrobromic acid (HBr, optional), phosphoric acid.
  • Solvents: Acetone, ethanol.
  • Equipment: Standard synthetic glassware.
2.2.2 Step-wise Procedure
  • Step 1: Preparation of a Diastereomeric Mixture.

    • Reaction: React the activated (S)-1-(2-benzylphenoxy)propan-2-ol with racemic 2-methylpiperidine.
    • Outcome: This yields a crude mixture predominantly containing the (S,R) and (S,S) diastereomers.
  • Step 2: Hydrochloride Salt Formation.

    • Process: Dissolve the crude mixture in acetone and treat with hydrochloric acid (HCl).
    • Result: The hydrochloride salt of the desired isomer precipitates as a solid. Isolation by filtration removes a significant portion of undesired isomers.
  • Step 2-a (Optional): Hydrobromide Salt Recrystallization.

    • Process: Take the filtrate from Step 2, neutralize it, and extract the crude product. Re-dissolve this product in acetone and treat with hydrobromic acid (HBr) to form a hydrobromide salt.
    • Recrystallization: Recrystallize this salt one or more times from acetone to further enrich for the desired isomer. This step is particularly useful for isolating the (S,S) or (R,R) forms.
  • Step 3: Phosphate Salt Exchange and Final Purification.

    • Process: Dissolve the purified hydrochloride or hydrobromide salt in ethanol. Add phosphoric acid to this solution to substitute the salt form to the phosphate.
    • Result: The (S,R)-isomer phosphate, (R)-1-((S)-1-(2-benzylphenoxy)propan-2-yl)-2-methylpiperidine phosphate (CG-609), precipitates with a purity of ≥99% without needing further recrystallization [3].

Table 1: Key Reaction Conditions for High-Purity Single Isomer Synthesis [3]

Step Critical Parameter Specification Purpose
Step 2 Solvent Acetone Maximizes selectivity and purity during HCl salt formation.
Step 3 Solvent Ethanol Ensures high yield and quality during phosphate salt exchange.
Overall Purification No column chromatography Enables cost-effective and scalable mass production.

The following workflow diagram summarizes the two synthetic pathways:

G cluster_path1 Pathway 1: Classic Synthesis cluster_path2 Pathway 2: High-Purity (S,R) Isomer Start Start Synthesis A1 (S)-(+)-Epichlorohydrin + o-Benzylphenol Start->A1 B1 Activated (S)-Alcohol Intermediate + rac-2-Methylpiperidine Start->B1 A2 Etherification & Ring-Opening A1->A2 A3 (R)-1-(2-Benzylphenoxy)propan-2-ol (2) A2->A3 A4 Activation with TsCl A3->A4 A5 (R)-Tosylate Intermediate (3) A4->A5 A6 SN2 with Piperidine A5->A6 A7 (S)-(-)-Benproperine A6->A7 A8 Phosphate Salt Formation (Recrystallization from Ethanol) A7->A8 A9 (S)-(-)-Benproperine Phosphate A8->A9 B2 Nucleophilic Substitution B1->B2 B3 Crude Diastereomeric Mixture (Predominantly (S,R) & (S,S)) B2->B3 B4 HCl Treatment in Acetone B3->B4 B5 Hydrochloride Salt Precipitation (Solid (S,R) isomer enriched) B4->B5 B6 Optional: HBr Recrystallization (Further purification) B5->B6 B7 Phosphate Exchange in Ethanol B6->B7 B8 (S,R)-CG-609 Phosphate (Purity ≥ 99%) B7->B8

Diagram 1: Workflow for the synthesis of this compound enantiomers via two different pathways.

Analytical Methods

Chiral Separation and Analysis

Rigorous analytical techniques are essential for confirming the identity, purity, and enantiomeric composition of the synthesized products.

3.1.1 HPLC Analysis for Purity and Assay

This method is adapted for the determination of this compound in tablet formulations and can be applied to purified samples [4].

  • Column: Hypersil-C18 (5 µm, 4.6 mm i.d. × 150 mm).
  • Column Temperature: 35 °C.
  • Mobile Phase: Methanol-water-glacial acetic acid-triethylamine (60:35:5:0.1, V/V).
  • Flow Rate: 0.9 mL/min.
  • Detection: UV at 270 nm.
  • Internal Standard: Cortisone acetate.
  • Linearity: 9.96 - 49.8 mg/L (r = 0.9998).
  • Runtime: < 7 minutes.
  • Performance: Average recovery of 99.91% with RSD of 0.43% (n=5). The method is simple, sensitive, rapid, and accurate [4].
3.1.2 Enantiomeric Composition Analysis

While the search results do not provide a specific chiral HPLC method for benproperine, the principle of chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be applied, as demonstrated for other chiral drugs like pranoprofen [5]. Developing a similar method would require:

  • Column: A dedicated chiral stationary phase (e.g., amylose- or cellulose-based).
  • Detection: Mass spectrometry in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.
  • Application: Used to accurately determine the R/S ratio in plasma and urine, ensuring enantiopurity and studying pharmacokinetics.
Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): 1H NMR is a standard technique for structural confirmation of the synthesized enantiomers and their intermediates [2].
  • High-Resolution Mass Spectrometry (HRMS): Used for precise molecular weight confirmation and structural characterization of the final products and metabolites [2] [6].
  • Liquid Chromatography-Ion Trap Mass Spectrometry (LC/MS/MS): This powerful hyphenated technique is highly effective for separating and identifying metabolites in complex biological matrices like human urine [6].

Table 2: Summary of Key Analytical Techniques for Benproperine Enantiomers

Technique Application Key Parameters Reference
Reversed-Phase HPLC Purity assessment, quantitative analysis C18 column; MeOH/H2O/HOAc/TEA mobile phase; UV 270 nm [4]
Chiral LC-MS/MS Enantiomeric composition analysis Chiral column; MS/MS detection in SRM mode Principle from [5]
1H NMR & HRMS Structural confirmation - [2]
LC-Ion Trap MS Metabolite identification - [6]

Biological Significance & Applications

The drive for stereoselective synthesis is strongly supported by the profound differences in the pharmacological profiles of the two enantiomers.

Differential Biological Activity
  • Antitussive Effect: Early studies indicated that both (R)-(+)- and (S)-(-)-benproperine phosphate enantiomers exhibit similar antitussive activity in animal models [6]. Consequently, the racemic mixture has been successfully used as a cough suppressant.
  • Antimetastatic Activity: Recent research has revealed a striking difference. The (S)-(-)-enantiomer (S-Benp) is identified as the active stereoisomer for inhibiting cancer cell migration and invasion. It binds directly to ARPC2, a component of the Arp2/3 complex that nucleates actin branching for cell motility [1].
    • Potency: S-Benp inhibits the migration and invasion of DLD-1 cancer cells with IC~50~ values of approximately 1 µM and 2 µM, respectively. It is significantly more potent than the racemic mixture (Benp) and vastly more so than the (R)-(+)-enantiomer (R-Benp) [1].
    • Specificity: S-Benp does not affect the migration of normal mammary gland epithelial cells (MCF-10A) at concentrations up to 10 µM, indicating a cancer-specific effect [1].
    • In Vivo Validation: In an orthotopic mouse model of pancreatic cancer (AsPC-1 cells), S-Benp strongly inhibited the growth of primary tumors and suppressed metastasis to organs like the liver and spleen [1].
Target Validation Studies

The direct interaction between S-Benp and its molecular target, ARPC2, has been rigorously validated using multiple techniques [1]:

  • Surface Plasmon Resonance (SPR): Used to calculate the kinetic binding constants between S-Benp and ARPC2.
  • Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS): These label-free techniques confirmed the direct binding of S-Benp to ARPC2 in a cellular context and demonstrated that a point mutation (ARPC2 F225A) abolishes this binding.
  • Functional Assays: S-Benp treatment suppressed actin remodeling and lamellipodium formation in cancer cells, confirming the functional consequence of ARPC2 inhibition on the cytoskeleton [1].

The following diagram illustrates the mechanism of action of the active S-enantiomer:

Diagram 2: Mechanism of action of S-Benproperine, highlighting its direct binding to ARPC2 and the subsequent cascade leading to inhibition of cancer metastasis.

Conclusion

The protocols outlined herein provide robust and scalable methods for the synthesis and analysis of this compound enantiomers. The classic synthesis offers a direct route to both (R)-(+)- and (S)-(-)-enantiomers, while the high-purity synthesis enables the production of the therapeutically relevant (S,R)-diastereomer of a benproperine analog with exceptional purity. The critical biological finding that S-Benproperine is the active isomer for antimetastatic activity underscores the necessity of these chiral-resolved synthesis and analysis protocols. Access to high-purity enantiomers is indispensable for further preclinical and clinical development of benproperine and its analogs as novel, targeted anti-metastatic agents.

References

Combination therapy protocols with benproperine phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Potential Synergies

Recent research has identified that the antitussive drug benproperine phosphate (BPP) exhibits a significant anticancer effect on pancreatic cancer (PC) both in vitro and in vivo by inducing a specific process known as autophagy arrest [1].

The mechanistic pathway is summarized in the diagram below:

bpp_mechanism BPP BPP AMPK_Activation AMPK Activation BPP->AMPK_Activation RAB11A_Disturbance Disturbs RAB11A-Mediated Fusion BPP->RAB11A_Disturbance mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Autophagy_Initiation Autophagy Initiation mTOR_Inhibition->Autophagy_Initiation Autophagosome_Accumulation Autophagosome Accumulation Autophagy_Initiation->Autophagosome_Accumulation Triggers RAB11A_Disturbance->Autophagosome_Accumulation Prevents Clearance Lethal_Autophagy_Arrest Lethal Autophagy Arrest Autophagosome_Accumulation->Lethal_Autophagy_Arrest PC_Cell_Death Pancreatic Cancer Cell Death Lethal_Autophagy_Arrest->PC_Cell_Death

Diagram Title: BPP Induces Lethal Autophagy Arrest in Pancreatic Cancer

As the diagram illustrates, BPP exerts a dual effect:

  • Triggers Autophagy Initiation: It activates the AMPK signaling pathway while inhibiting mTOR, a key regulator of cell growth that suppresses autophagy [1].
  • Blocks Autophagosome Clearance: It simultaneously disturbs the function of Ras-related protein Rab-11A (RAB11A), which is crucial for the fusion of autophagosomes with lysosomes [1].

This combination results in the excessive accumulation of autophagosomes, leading to a lethal state of autophagy arrest and ultimately, pancreatic cancer cell death [1].

Key Experimental Findings for BPP Monotherapy

The table below summarizes quantitative data and key observations from the foundational study on BPP [1].

Experimental Model Key Findings Significance/Reversal Experiment
In Vitro (PC Cell Lines) Significant growth inhibition induced by BPP. Inhibition of autophagy or overexpression of RAB11A partially reversed BPP-induced growth inhibition.
In Vivo (Mouse Models) Showed significant anticancer effects. Confirmed the physiological relevance of the autophagy arrest mechanism.

Proposed Combination Therapy Framework

The defined mechanism of BPP suggests it could act synergistically with other agents. The proposed framework for designing combination therapies is based on two main strategic approaches, illustrated in the following diagram:

combination_strategy cluster_1 Strategy 1: Enhance Lethal Autophagy cluster_2 Strategy 2: Target Complementary Pathways S1_Start Combine BPP with other Autophagy Inducers S1_End Overwhelm cellular clearance capacity, accelerating death S1_Start->S1_End S2_Start Combine BPP with agents targeting different cell death/signaling pathways S2_Option1 Apoptosis Inducers S2_Start->S2_Option1 S2_Option2 DNA Damage Agents S2_Start->S2_Option2 S2_End Multi-pronged attack to overcome treatment resistance S2_Option1->S2_End S2_Option2->S2_End

Diagram Title: Two Proposed Strategies for BPP Combination Therapy

Strategy 1: Enhance Lethal Autophagy
  • Rationale: Combine BPP with other agents that also induce autophagy (e.g., mTOR inhibitors, AMPK activators). The goal is to further increase the production of autophagosomes, overwhelming the BPP-compromised clearance machinery and accelerating the lethal arrest.
  • Experimental Validation: The core protocol for investigating this synergy would involve treating pancreatic cancer cells with BPP and the candidate agent, both alone and in combination. As performed in the foundational study, critical validation steps would include:
    • Inhibiting Autophagy: Using pharmacological inhibitors (e.g., chloroquine) or genetic tools (e.g., siRNA against ATG proteins) to confirm that the enhanced cell death remains dependent on the autophagy pathway [1].
    • Modulating RAB11A: Overexpressing RAB11A to see if it mitigates the synergistic effect, confirming the continued importance of the fusion blockade [1].
Strategy 2: Target Complementary Pathways
  • Rationale: Combine BPP with agents that act through entirely different, complementary mechanisms, such as:
    • Apoptosis Inducers: Conventional chemotherapeutics (e.g., gemcitabine, a standard for pancreatic cancer) or targeted pro-apoptotic drugs.
    • DNA Damage Agents: Platinum-based chemotherapies or PARP inhibitors.
  • Goal: To launch a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms that may arise against a single therapy. The disruption of cellular homeostasis by BPP could sensitize cells to other death signals.

Detailed Experimental Protocol for synergy screening

This protocol provides a methodology for screening and validating potential synergistic combinations of BPP with other agents in vitro.

1. Cell Culture and Reagents

  • Cell Lines: Use established human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1).
  • Culture Conditions: Maintain cells in recommended media (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Agents:
    • BPP Stock: Prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
    • Combination Agents: Prepare stock solutions of candidate drugs (e.g., gemcitabine, chloroquine) as per their chemical properties.
    • Controls: Include vehicle control (DMSO at the same dilution as drug treatments).

2. Treatment and Viability Assay

  • Experimental Groups: For each combination pair (BPP + Drug X), set up the following groups in a 96-well plate:
    • Vehicle control
    • BPP alone (across a dose range, e.g., 0, 10, 20, 40 µM)
    • Drug X alone (across a dose range)
    • BPP + Drug X in combination (a matrix of the above doses).
  • Cell Seeding: Seed cells at a density of 3-5 x 10³ cells per well and allow to adhere overnight.
  • Treatment Duration: Treat cells with the compounds for 48-72 hours.
  • Viability Measurement: Assess cell viability using a standard MTT or CCK-8 assay according to manufacturer instructions. Measure absorbance at 570 nm.

3. Data Analysis and Synergy Determination

  • Calculate Inhibition: Normalize absorbance readings to the vehicle control to determine the percentage of cell growth inhibition for each treatment.
  • Synergy Assessment: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
    • CI < 1 indicates synergy.
    • CI = 1 indicates additive effect.
    • CI > 1 indicates antagonism.

4. Mechanistic Validation (Follow-up on Hit Combinations)

  • Protein Extraction: From treated cells, extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting: Perform Western blot analysis to monitor key proteins in the autophagy pathway and other relevant pathways.
    • Key Autophagy Markers:
      • LC3-I/II Conversion: Increased LC3-II levels indicate autophagosome formation. Assess accumulation in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1) to measure autophagic flux.
      • p62/SQSTM1: Accumulation suggests impaired autophagic degradation.
      • AMPK/mTOR Pathway: Phospho-AMPK (activation) and phospho-mTOR (inhibition).
    • Apoptosis Markers: Cleaved caspase-3, PARP.

Conclusion and Future Directions

This compound represents a promising repurposed agent for pancreatic cancer by uniquely inducing lethal autophagy arrest. The proposed combination strategies and detailed experimental protocol provide a roadmap for researchers to systematically explore and develop effective BPP-based combination therapies. Future work should focus on validating these hypotheses in vitro and in vivo, with the ultimate goal of translating these findings into novel clinical protocols for a cancer type with limited treatment options.

References

Optimizing benproperine phosphate stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

General Principles for Drug Stability Testing

While not specific to benproperine phosphate, the available literature highlights key factors and methods relevant to stability testing for solid pharmaceuticals.

Table: Key Stressors in Drug Stability Testing

Stressor Type Purpose Common Experimental Conditions
Oxidative Stress To assess susceptibility to oxidation by air or excipients [1]. Exposure to air/oxygen, metal catalysts, or peroxides [1].
Hydrolytic Stress To determine susceptibility to breakdown by water [1]. Exposure to different humidity levels (often in stability chambers) or aqueous solutions at varied pH [2].
Photolytic Stress To evaluate stability under light exposure [2]. Use of a light-stability cabinet with controlled UV/Visible light intensity [3].
Thermal Stress To predict long-term stability and identify degradation pathways [1]. Storage at elevated temperatures (e.g., 40°C, 60°C, 70°C) as per ICH guidelines [4] [1].

Methodologies for Stability Assessment

The experimental workflows for stability studies typically involve a cycle of stressing the drug substance, sampling at intervals, and analyzing the samples.

The following diagram outlines a generalized workflow for conducting a drug stability study, which you can adapt for this compound:

G Start Start: Drug Stability Study SamplePrep Sample Preparation (Drug substance ± excipients) Start->SamplePrep StressConditions Apply Stress Conditions SamplePrep->StressConditions Thermal Thermal StressConditions->Thermal  Heat Hydrolytic Hydrolytic (Controlled Humidity) StressConditions->Hydrolytic  Humidity Oxidative Oxidative StressConditions->Oxidative  Oxidizer Photolytic Photolytic StressConditions->Photolytic  Light Sampling Sampling at Time Intervals (t=0, 1, 3, 6 months) Thermal->Sampling Hydrolytic->Sampling Oxidative->Sampling Photolytic->Sampling Analysis Analytical Assessment Sampling->Analysis Assay Assay/Potency (e.g., HPLC) Analysis->Assay  Measure Degradants Degradation Products (e.g., HPLC, MS) Analysis->Degradants  Identify PhysicoChem Physicochemical Properties (e.g., DSC, XRD) Analysis->PhysicoChem  Characterize DataInt Data Integration and Interpretation Assay->DataInt Degradants->DataInt PhysicoChem->DataInt Identify Identify Major Degradation Pathways DataInt->Identify Conclusion Conclusion: Define Optimal Storage Conditions Identify->Conclusion

Troubleshooting Common Stability Issues

Here are answers to potential FAQs based on general stability science:

  • Q: What are the most critical parameters to control for the stable storage of a solid drug like this compound?

    • A: The most critical factors are typically temperature, humidity, and light exposure. Storing the drug in a cool, dry place, protected from light, is a fundamental starting point. The use of desiccants and inert packaging can further mitigate degradation from moisture and oxygen [1].
  • Q: My analysis shows new peaks in the HPLC chromatogram of an aged sample. What should I do?

    • A: New peaks indicate the formation of degradation products. You should:
      • Correlate the appearance of these peaks with a loss in the main drug peak to confirm degradation.
      • Identify the stress condition (e.g., high heat, high humidity) that caused the most significant degradation.
      • Characterize the degradants using techniques like LC-MS to hypothesize the chemical structure of the impurities and infer the degradation pathway (e.g., hydrolysis, oxidation) [1].
  • Q: How can I improve the stability of a drug that is prone to oxidation?

    • A: Several strategies can be employed:
      • Antioxidants: Include antioxidants like ascorbic acid or sodium sulfite in the formulation [1].
      • Packaging: Use airtight containers with headspace filled with an inert gas (e.g., nitrogen or argon).
      • Excipients: Choose excipients that are themselves not prone to oxidation and do not catalyze oxidative reactions.

References

Reducing benproperine phosphate impurities in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Genotoxic Impurity in Benproperine Synthesis

A 2025 study specifically identified and controlled a genotoxic chloride intermediate in the synthesis of Benproperine Phosphate [1]. The table below summarizes the critical information about this impurity.

Impurity Characteristic Description and Control Data
Identity Chloride intermediate (structure not fully detailed in available text) [1].
Genotoxicity Predicted Positive by (Q)SAR tools (Toxtree, Derek Nexus, Sarah Nexus). Classification: Class 3, to be controlled as a Class 2 potential genotoxic impurity [1].
Control Limit 9.5 μg·g⁻¹ (calculated based on the Threshold of Toxicological Concern - TTC) [1].
Residue in API Detected in 10 production batches; all were below the TTC control limit [1].

Analytical Method for Impurity Detection

The same study developed a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for detecting the chloride intermediate, which can be used for routine monitoring [1].

  • Method Summary: The method uses a DB-17MS capillary column with programmed temperature and Selective Ion Monitoring (SIM) for high sensitivity [1].
  • Validation Parameters: The method was rigorously validated, demonstrating high precision (RSD 2.41%), good accuracy (average recovery 95%), and a wide linear range (1.054–10.54 ng·mL⁻¹, R²=0.9980) [1].

Proactive Impurity Control & Regulatory Framework

Preventing impurities requires a proactive strategy rooted in current regulatory guidelines.

  • Conduct a Risk Assessment: Systematically evaluate your synthetic process, including starting materials, reagents, catalysts, solvents, and intermediates, for structural alerts of genotoxicity [1] [2].
  • Adhere to Regulatory Guidelines: Follow the latest guidelines, such as the ICH M7(R1), for classifying and qualifying genotoxic impurities and setting appropriate control limits based on the TTC concept [1] [2].
  • Implement Sensitive Analytical Techniques: Use highly sensitive and selective techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and GC-MS for reliable detection and quantification of low-level impurities, as demonstrated in the research [3] [1] [4].

Troubleshooting FAQ

Q: What should I do if my batch of Benproperine API shows chloride intermediate levels above the 9.5 μg·g⁻¹ limit?

  • Investigate Synthesis Steps: Scrutinize the reaction steps involving the chloride intermediate. Focus on optimizing reaction conditions (time, temperature, stoichiometry) to ensure complete consumption.
  • Improve Purification: Re-evaluate and enhance your purification workflow (e.g., recrystallization, chromatography) to more effectively remove this specific impurity.
  • Verify Method Accuracy: Ensure your analytical method is correctly validated and operated to avoid false positives or overestimation.

Q: Where can I find the latest regulatory demands for impurity control?

  • Monitor Agency Websites: Regularly check the websites of the U.S. FDA and European Medicines Agency (EMA), which have recently updated their guidelines on nitrosamine and genotoxic impurities [3].
  • Consult Pharmacopoeias: Refer to the latest versions of the European Pharmacopoeia, which has introduced new general chapters on controlling nitrosamines in monographs [2].

Experimental Workflow for Impurity Control

The following diagram outlines a systematic workflow for controlling genotoxic impurities in your drug substance, based on the ICH M7 guideline and modern laboratory practice:

G Start Start: Identify Synthetic Pathway RA Conduct Risk Assessment (Q)SAR Analysis Start->RA Classify Classify Impurity (Per ICH M7) RA->Classify SetLimit Set Control Limit (Based on TTC/PDE) Classify->SetLimit DevMethod Develop Analytical Method (e.g., GC-MS, LC-MS) SetLimit->DevMethod Test Test API Batches DevMethod->Test Accept Within Limit? Test->Accept Release Release API Accept->Release Yes Investigate Investigate & Mitigate Accept->Investigate No Investigate->SetLimit Re-evaluate Process

References

Troubleshooting autophagosome-lysosome fusion assays with benproperine

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Understanding how BPP disrupts autophagy is the first step in troubleshooting your assays. The table below summarizes the key molecular players involved.

Mechanistic Aspect Effect of Benproperine Phosphate (BPP) Key Proteins & Complexes Affected
Autophagy Initiation Activates/Triggers [1] [2] AMPK/mTOR signaling pathway [1]
Autophagosome-Lysosome Fusion Blocks/Arrests [1] [2] Ras-related protein RAB11A [1] [2]
Downstream Result Accumulation of undegraded autophagosomes [1] [2] LC3-II, p62 [1]

The following diagram illustrates this "autophagy arrest" mechanism triggered by BPP.

G BPP This compound (BPP) Initiation Autophagy Initiation BPP->Initiation Triggers Unfusion Fusion Block Initiation->Unfusion Leads to Accumulation Autophagosome Accumulation Unfusion->Accumulation Results in RAB11A RAB11A-mediated fusion RAB11A->Unfusion Required for

Expected Experimental Readouts & Validation

When BPP is working as intended in your cellular models, you should observe a consistent pattern across different assays. The table below outlines the key experiments and their expected outcomes.

Assay Type Key Readout/Technique Expected Result with BPP Treatment
Western Blot LC3-II / GABARAP protein levels Accumulation [1] [3]
Western Blot p62/SQSTM1 protein levels Accumulation (indicating degraded cargo) [1]
Live-Cell Imaging (Gold Standard) mCherry-GFP-LC3 tandem reporter Increased yellow puncta (mCherry+GFP+); indicates failed lysosomal acidification [2] [3]
Immunofluorescence LC3/LAMP1 colocalization Decreased co-localization [3]

Troubleshooting Guide

If your experimental results do not align with the expected readouts, consider the following points.

  • Confirm Fusion Block Specificity: The accumulation of LC3-II and p62 can result from either increased autophagosome formation or blocked degradation. To confirm that BPP is specifically blocking the fusion step, the mCherry-GFP-LC3 tandem reporter assay is crucial [3]. In this assay, the GFP signal is quenched in the acidic environment of the autolysosome, while mCherry is stable. A successful BPP treatment will result in a significant increase of yellow puncta (mCherry+GFP+), indicating autophagosomes that have failed to acidify because they did not fuse with lysosomes [2] [3].
  • Consider Cell-Type Variability: Be aware that the robustness of autophagic responses can vary between different cell lines [4]. While the effect of BPP has been demonstrated in pancreatic cancer models [1] [2], you may need to optimize the concentration and treatment time for your specific cellular system.
  • Investigate Upstream Regulators: While RAB11A is a key target, the fusion process involves a complex network of regulators. If you are investigating beyond RAB11A, recent research has identified other proteins like the E3 ubiquitin ligase G2E3 and the phosphoinositide phosphatase INPP5E as critical for autophagosome-lysosome fusion [3] [5]. Dysregulation of these could potentially confound results or represent alternative mechanisms.

Current Research Gaps and Future Directions

While the core mechanism of BPP is established, some areas for further investigation remain:

  • Direct Interaction: The search results confirm that BPP disturbs RAB11A-mediated fusion [1], but the exact molecular nature of the interaction (e.g., direct binding vs. indirect regulation) is an area of active research.
  • Comprehensive Specificity: The full spectrum of BPP's effects on other fusion machinery components (e.g., SNARE proteins, HOPS complex) is not yet fully detailed in the available literature.

References

Addressing benproperine phosphate metabolite interference in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Benproperine Phosphate: Metabolite Profile

The table below summarizes the key metabolites of this compound identified in humans, which are potential sources of experimental interference.

Metabolite Name Abbreviation Site of Hydroxylation Key Characteristics & Potential Interference

| 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol | 4-OH-BPP | Piperidyl ring (4-position) | - Present in human plasma and urine [1].

  • Mainly excreted as glucuronide conjugates in urine [2] [3] [1].
  • Lacks antitussive activity [2] [3]. | | 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol | 3-OH-BPP | Piperidyl ring (3-position) | - Present in human plasma and urine [1].
  • Mainly excreted as glucuronide conjugates in urine [2] [3] [1].
  • Lacks antitussive activity [2] [3]. |

The metabolic pathway can be visualized as follows:

G BenproperinePhosphate BenproperinePhosphate EnzymaticHydroxylation Enzymatic Hydroxylation BenproperinePhosphate->EnzymaticHydroxylation Metabolite3OHBPP 3-OH-BPP Metabolite EnzymaticHydroxylation->Metabolite3OHBPP  Position 3 Metabolite4OHBPP 4-OH-BPP Metabolite EnzymaticHydroxylation->Metabolite4OHBPP  Position 4 Glucuronidation Enzymatic Glucuronidation Metabolite3OHBPP->Glucuronidation Metabolite4OHBPP->Glucuronidation ConjugatedMetabolite3 3-OH-BPP Glucuronide Glucuronidation->ConjugatedMetabolite3 ConjugatedMetabolite4 4-OH-BPP Glucuronide Glucuronidation->ConjugatedMetabolite4

Experimental Protocols for Mitigation

Here are detailed methodologies to identify and account for metabolite interference in your experiments.

Protocol 1: Identification and Quantification of Metabolites via LC-MS/MS

This method is critical for detecting and measuring BPP metabolites in biological samples like plasma, urine, or cell culture media [1].

  • Sample Preparation: For plasma or urine, precipitate proteins with acetonitrile (1:2 or 1:3 sample to acetonitrile ratio). Vortex and centrifuge to collect the supernatant. For cell culture experiments, collect the media and process the cell lysates separately.
  • Chromatography:
    • Column: A reversed-phase C18 column is suitable.
    • Mobile Phase: A binary gradient system is recommended. Use solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile or methanol).
    • Gradient: A typical run might start at 10% B, ramping to 90% B over 10-15 minutes, then re-equilibrating.
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) is required for high selectivity and sensitivity.
    • Example MRM Transitions:
      • BPP: m/z 344.2 → 98.1 (or other characteristic fragment)
      • 3-OH-BPP: m/z 360.2 → 98.1
      • 4-OH-BPP: m/z 360.2 → 98.1
    • Internal Standard: Use a structurally similar compound as an internal standard (e.g., dextromethorphan was used in one study [1]) to correct for matrix effects and instrument variability.
  • Enzyme Hydrolysis: To detect glucuronidated metabolites, incubate urine samples with β-glucuronidase enzyme (e.g., from E. coli) before sample preparation to deconjugate the metabolites and measure the total amount of the hydroxylated forms [3] [1].
Protocol 2: Controlling for Metabolite Effects in Functional Assays

When studying BPP's mechanisms, such as its anti-cancer effects, it is essential to rule out interference from its inactive metabolites [2] [3].

  • Use of Synthetic Metabolites as Controls:
    • Obtain Metabolites: Synthesize or source pure 3-OH-BPP and 4-OH-BPP [3] [1].
    • Parallel Dosing: In your cell-based assays (e.g., MTT, colony formation, migration, or Western Blot), set up parallel treatment groups:
      • Group 1: Vehicle control
      • Group 2: BPP at your working concentration
      • Group 3: 3-OH-BPP at an equimolar concentration (or a concentration expected in your system)
      • Group 4: 4-OH-BPP at an equimolar concentration
  • Outcome Measurement: Compare the results across all groups. If the biological effect (e.g., inhibition of cell growth, changes in protein markers like LC3-II or RAB11A [4]) is observed only in the BPP group and not in the metabolite-treated groups, you can confidently attribute the effect to BPP itself and not its metabolites.

Key Troubleshooting Insights

  • Metabolites are Likely Inactive: For BPP's primary repurposed mechanisms—autophagy arrest [4] and inhibition of cancer cell migration via ARPC2 [5]—the documented lack of antitussive activity in the hydroxylated metabolites strongly suggests they may also be inactive in these contexts. Your experimental results showing efficacy are most likely due to the parent BPP compound.
  • Interference in Metabolomic Studies: If your experiment involves untargeted metabolomics, the BPP metabolites will appear as significant features in your data. Use the LC-MS/MS protocol above to positively identify these peaks and prevent misannotation.
  • Dosing and Timing: The onset of BPP's biological action in vitro can be relatively quick (within 30 minutes to an hour) [6]. Design your metabolite control experiments with appropriate time points to capture the primary effect of BPP versus any potential delayed effects from its metabolites.

References

Optimizing benproperine phosphate dosing schedules in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Buprenorphine Formulations & Dosing Schedules

For pain management in rodent models, three primary types of buprenorphine are used. Standard short-acting formulations require frequent injections, while extended-release options provide sustained analgesia, which is more practical for post-operative care [1].

The tables below summarize the quantitative data for each formulation to facilitate easy comparison.

Short-Acting (Buprenorphine HCl) Ideal for acute pain or procedures requiring flexible, short-term analgesia.

Species Dose Dosing Interval Route of Administration
Mouse 0.05 – 0.1 mg/kg Every 4 - 8 hours SC or IP [2]
Rat 0.01 – 0.05 mg/kg Every 6 - 8 hours SC or IP [2]

Extended-Release Formulations Provide long-lasting analgesia, reducing animal handling stress and workload. Ethiqa XR is an FDA-indexed product, while Buprenorphine ER/SR is a compounded version [3] [1].

Parameter Ethiqa XR Buprenorphine ER/SR
FDA Approval Status FDA-Approved Compounded [3]
Dose (Mouse) 3.25 mg/kg SQ 0.5-2 mg/kg SQ [3]
Dose (Rat) 0.65 mg/kg SQ 1-1.2 mg/kg SQ [3]
Analgesia Duration Up to 72 hours 48-72 hours [3]
Shelf Life (Opened) 90 days 30 days [3] [2]

Experimental Protocols & Administration

Subcutaneous Administration of Extended-Release Formulations

  • Syringe and Needle: Use a 0.5-1.0 mL syringe with a 20- to 23-gauge needle. The formulation is viscous and may require a larger needle size [3] [2].
  • Technique: Due to the viscosity, drawing up the dose may require patience. Drawing air into the syringe before the dose or using low-dead space syringes can help with accurate administration of small volumes [3]. Administration may be most easily performed under anesthesia [3].
  • Critical Note: Do NOT dilute extended-release buprenorphine, as this affects the drug's release rate [3].

Workflow for Post-Procedural Analgesia The following diagram outlines a standard workflow for providing analgesia after a surgical procedure on a rodent model.

G Start Surgical Procedure Complete A Immediate Post-Op Dose Administer analgesic Start->A B Select Analgesic Formulation A->B C1 Short-Acting Buprenorphine HCl B->C1 C2 Extended-Release Buprenorphine B->C2 D1 Follow strict 4-8 hour dosing schedule C1->D1 D2 Single dose provides 48-72 hours of coverage C2->D2 F Daily Post-Op Monitoring D1->F E House animals on paper bedding for 72h (Rats only) D2->E E->F G Monitor for 24 hours beyond analgesic coverage F->G

Frequently Asked Questions & Troubleshooting

Q1: We are seeing respiratory depression in our mice after buprenorphine administration. What should we do?

  • Cause: This can occur, especially when buprenorphine is combined with anesthetics like ketamine-xylazine [1].
  • Solution:
    • If using injectable anesthetics, consider reducing the xylazine component or waiting several hours after the pre-emptive analgesic dose before surgery [1].
    • Switch to inhalant isoflurane anesthesia, which has a wider safety margin and is easier to adjust if respiratory depression occurs [1].

Q2: Our rats are showing signs of nausea and eating their bedding after an injection of Ethiqa XR. Is this normal?

  • Cause: Yes, this is a known side effect called pica (consumption of non-nutritive substances like bedding) [2].
  • Solution: As a mandatory precaution, rats receiving Ethiqa XR must be housed on paper or other soft bedding (not wood chips) for 72 hours post-injection to prevent health complications from ingesting indigestible bedding [2].

Q3: Can we aliquot a multi-use vial of Ethiqa XR and freeze it for later use?

  • Answer: No. According to manufacturer guidelines, Ethiqa XR cannot be frozen or aliquoted [2].
  • Storage: Once the rubber seal is punctured, the vial remains stable for 90 days at recommended storage conditions. You should label the vial with the new discard date [2].

Q4: What is the difference between Buprenorphine ER and Ethiqa XR, and which one should we use?

  • Key Difference: Ethiqa XR is an FDA-approved pharmaceutical, while Buprenorphine ER is a compounded product [3].
  • Recommendation: Current best practice and institutional policies at many research centers strongly recommend using the FDA-approved Ethiqa XR for adult mice and rats now that it is available. The use of the compounded product generally requires specific medical rationale and veterinarian approval [3] [1].

Q5: How do we ensure our animals are pain-free after the analgesic wears off?

  • Monitoring is Critical: Even with 72-hour extended-release formulations, research staff must document daily observations and continue monitoring for at least 24 hours beyond the therapeutic range of the analgesic to confirm the animal is pain-free after it wears off [1]. This should be documented on post-operative care sheets.

References

Quality control methods for benproperine phosphate research compounds

Author: Smolecule Technical Support Team. Date: February 2026

Determined HPLC Method for Benproperine Phosphate

For researchers needing a specific analytical method, a reversed-phase High-Performance Liquid Chromatography (HPLC) method for determining this compound in tablets has been reported [1]. The table below summarizes the key chromatographic conditions.

Parameter Specification
Column Hypersil-C18 (5 µm, 4.6 mm i.d. x 150 mm)
Column Temperature 35 °C
Mobile Phase Methanol - Water - Glacial Acetic Acid - Triethylamine (60:35:5:0.1, V/V)
Flow Rate 0.9 mL/min
Detection Wavelength 270 nm
Internal Standard Cortisone Acetate
Linearity Range 9.96 mg/L - 49.8 mg/L (r = 0.9998)
Average Recovery 99.91% (n=5)
Analysis Time < 7 minutes

This method was validated as simple, sensitive, rapid, and accurate [1].

Framework for a Quality Control Protocol

While a complete troubleshooting guide requires more specific data, you can structure your quality control research around the following workflow, which incorporates general principles from analytical method validation [2].

Start Start QC Protocol SamplePrep Sample Preparation Start->SamplePrep HPLC HPLC Analysis Column: Hypersil-C18 Mobile Phase: MeOH-H2O-HOAc-Et3N Flow: 0.9 mL/min Detection: 270 nm SamplePrep->HPLC DataAnalysis Data Analysis Compare against calibration curve HPLC->DataAnalysis Validation Method Validation (Accuracy, Precision, Specificity, Linearity) DataAnalysis->Validation End Report Results Validation->End

To ensure the reliability of the HPLC method, its performance should be validated according to international guidelines. The following table outlines key validation characteristics and their typical acceptance criteria [2].

Performance Characteristic Definition & Purpose Typical Validation Approach
Accuracy Closeness of test results to the true value. Analyze samples spiked with known amounts of analyte (minimum of 9 determinations over 3 concentration levels).
Precision Degree of agreement among individual test results from repeated samplings. Assay multiple aliquots of a homogeneous sample (e.g., 9 determinations at 100% test concentration for repeatability).
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, excipients). Demonstrate that the procedure is unaffected by spiking the sample with appropriate impurities or excipients.
Linearity & Range The ability to obtain test results proportional to analyte concentration, within a specified range. Establish by testing samples with analyte concentrations across the claimed range (e.g., 9.96 - 49.8 mg/L for benproperine).

Potential FAQs for Researchers

Here are some initial questions that might arise, with answers based on the available information.

  • Q: What is a quick and accurate method for quantifying this compound in a formulation?

    • A: The reversed-phase HPLC method summarized above is reported to be simple, rapid (under 7 minutes), and accurate, with an average recovery of 99.91% [1].
  • Q: What are the critical parameters to monitor for the stability of the HPLC method?

    • A: While not specific to this compound, a "stability-indicating" method must demonstrate specificity by showing it can accurately measure the analyte in the presence of degradation products. This is typically proven through forced degradation studies (e.g., exposing the sample to heat, light, acid, base, or oxidation) [3] [2].

Guidance for Further Research

The search results indicate a lack of extensive public troubleshooting data for this compound analysis. To build a more complete knowledge base, I suggest you:

  • Consult Regulatory Monographs: Check the official monographs for this compound in pharmacopeias like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.). These are the most authoritative sources for validated quality control methods.
  • Explore Broader Literature: Use academic databases to search for more recent publications on this compound. Terms like "stability-indicating HPLC method for benproperine" or "related substances in benproperine" may yield detailed protocols and known issues.
  • Engage with Manufacturers: Directly contact chemical suppliers and manufacturers of this compound research compounds, as they often provide technical data sheets and analytical certificates that contain valuable methodological details.

References

Standardizing benproperine phosphate purity verification protocols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are some common questions and troubleshooting guides that researchers might encounter when verifying the purity of benproperine phosphate.

Q: Why should I avoid using phosphate buffers in the mobile phase for LC-MS analysis, and what are the alternatives? A: Phosphate buffers can cause issues in LC-MS systems due to source contamination and signal suppression. While they are excellent for HPLC with UV detection, their non-volatile nature leads to crystallization and buildup on the mass spectrometer's ion source, requiring frequent cleaning and reducing sensitivity [1].

  • Troubleshooting Guide:
    • Problem: Rapid loss of MS signal intensity; increased background noise.
    • Solution: Replace phosphate buffers with volatile alternatives such as ammonium formate or ammonium acetate. These buffers are compatible with MS detection and help maintain a clean ion source [2] [1].
    • Best Practice: If you must inject a sample containing a phosphate buffer, use a post-column diverter valve to direct the early eluting solvent front (which contains the non-volatile salts) to waste, preventing them from entering the MS source [1].

Q: What is a systematic approach to identifying unknown degradation impurities in a drug substance? A: Identifying unknown impurities requires a multi-technique strategy. A typical workflow involves subjecting the drug to stress conditions, separating the impurities, and then characterizing them.

  • Experimental Protocol (Adapted from Bupropion and Beclomethasone Studies):
    • Forced Degradation: Stress the this compound sample under conditions recommended by ICH guidelines (acid, base, oxidative, thermal, and photolytic stress) [2] [3].
    • Chromatographic Separation: Develop a stability-indicating HPLC method to separate the drug from its degradation products. The method used for bupropion, for instance, employed an XTerra C18 column with a mobile phase of ammonium formate, methanol, and acetonitrile [2].
    • Impurity Characterization:
      • Use LC-PDA to obtain UV spectra, which can indicate changes in the chromophore of the molecule [2] [3].
      • Use LC-MS-TOF (Time-of-Flight) to determine the accurate mass of the impurities and propose their elemental composition [2] [3].
      • Use MSⁿ to fragment the impurity ions and study their mass fragmentation patterns, providing structural clues [2] [4].
      • For definitive confirmation, isolate sufficient quantities of the impurities using preparative chromatography and characterize them using NMR spectroscopy [3].

Q: How crucial is manual validation for mass spectrometry data, especially for complex samples? A: Highly crucial. Automated software and standard filtering algorithms can have a significant false discovery rate. One study on phosphopeptides found that only 40% of potential hits identified by software with a standard <1.5% false discovery rate (FDR) were confirmed by manual validation [4]. Always perform manual, critical inspection of key spectra to ensure the confidence of your identifications.

Experimental Protocols & Data Presentation

The table below summarizes key parameters from published impurity profiling studies that can serve as a reference for developing your own methods for this compound.

Table 1: Key Parameters from Reference Drug Impurity Studies

Drug Analyzed Chromatographic Column Mobile Phase Composition Detection & Characterization Techniques Key Findings / Identified Impurities
Bupropion [2] XTerra C18 (250 × 4.6 mm, 5 µm) 20mM Ammonium Formate (pH 4.0) : Methanol : Acetonitrile (75:10:15) LC-MS-TOF, LC-PDA, MSⁿ 3 new degradation impurities characterized (e.g., 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine).

| Beclomethasone Dipropionate (BDP) [3] | Spherisorb ODS1 (250 x 4.6 mm, 5 µm) | (A) 0.02M Potassium Dihydrogen Phosphate (pH 2.35) (B) Tetrahydrofuran:ACN:Methanol (5:23:25) | HPLC-UV, ESI-MS, NMR | 6 unknown degradation impurities identified from a cream formulation. | | General Practice [1] | Reversed-Phase (C18) | Volatile buffers (e.g., Ammonium Formate/Acetate) in water/acetonitrile or methanol. | ESI-MS | Use of a diverter valve is recommended to handle non-volatile salts from samples. |

Workflow for Impurity Identification

The following diagram illustrates the comprehensive workflow for identifying and characterizing degradation impurities, synthesized from the protocols used in the search results.

Start Start: Drug Substance (this compound) Step1 Subject to Forced Degradation Start->Step1 Step2 HPLC/LC-UV Separation Step1->Step2 Step3 Hyphenated MS Analysis Step2->Step3 Step4 Data Analysis & Proposal Step3->Step4 Step5 Isolation & NMR Confirmation Step4->Step5 End Final Report: Identified Impurities Step5->End Note1 Stress Conditions: • Acid/Base Hydrolysis • Oxidative Stress • Thermal Stress • Photolysis Note1->Step1 Note2 Critical Step: Develop stability-indicating method that separates all impurities. Note2->Step2 Note3 Techniques: • LC-MS-TOF (Accurate Mass) • LC-ESI-MS/MS (Fragmentation) • LC-PDA (UV Spectra) Note3->Step3 Note4 Manual Validation: Critically inspect spectra to reduce false discoveries. Note4->Step4 Note5 Definitive Structure Elucidation: Purify impurity via prep-HPLC and conduct 1D/2D NMR. Note5->Step5

References

Benproperine phosphate versus gemcitabine monotherapy in pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes and compares the distinct mechanisms of action of gemcitabine monotherapy and Benproperine Phosphate.

Feature Gemcitabine Monotherapy This compound (BPP)
Primary Role First-line chemotherapy standard [1] [2] Repurposed antitussive (cough suppressant) with investigational anti-cancer activity [3] [4]
Core Mechanism Antimetabolite that inhibits DNA synthesis, leading to cancer cell death [5] Induces "lethal autophagy arrest" by initiating autophagy but blocking autophagosome-lysosome fusion [6] [3]
Molecular Targets DNA synthesis and repair machinery [5] AMPK/mTOR pathway (initiates autophagy); RAB11A protein (blocks fusion) [3] [4]
Effect on Autophagy Triggers protective autophagy, a key resistance mechanism [6] [7] Converts gemcitabine-induced protective autophagy into a lethal process [6]
Immune Modulation Not well-characterized in search results In nano-formulation, demonstrated activation of T cell-mediated immunity [6] [7]

Key Experimental Data and Efficacy

The therapeutic potential of BPP is demonstrated through its synergistic effect with gemcitabine in various models.

Experimental Model Key Findings on Efficacy Key Findings on Safety/Toxicity

| In Vitro (Cell Lines) | • BPP alone showed significant anti-proliferative effects on pancreatic cancer cells [3]. • Co-delivery of BPP and Gem in a nanoplatform (HA/ZIF-8@BPP/Gem) exhibited synergistic cytotoxicity [6]. | BPP alone did not cause significant biochemical abnormalities in cell culture models [6]. | | In Vivo (Patient-Derived Xenograft/Orthotopic Models) | • The HA/ZIF-8@BPP/Gem nanoplatform demonstrated potent antitumor effects [6] [7]. • BPP enhanced the efficacy of gemcitabine, leading to superior tumor growth inhibition [6]. | The HA/ZIF-8@BPP/Gem nanoplatform did not cause significant organ toxicity in mouse models [6] [7]. |

Detailed Experimental Protocols

For research reproducibility, here are the methodologies from key studies on BPP.

  • Cell Growth and Viability Assays (In Vitro)

    • MTT Assay: Used to measure cell growth after BPP treatment. Cells were plated in 96-well plates, treated for 24 hours, and the optical density was measured at 570nm [3].
    • Colony Formation Assay: Cells were plated in 24-well plates, treated for one week, then fixed and stained with crystal violet. Visible colonies were counted using imaging software [3].
    • Lactate Dehydrogenase (LDH) Release Assay: A kit was used to assess cytotoxicity by measuring LDH release into the culture medium upon cell membrane damage [3].
  • Mechanism of Action Investigation

    • Western Blotting: Cell lysates were prepared, and proteins were separated by SDS/PAGE, transferred to membranes, and probed with specific antibodies (e.g., against LC3, P62, RAB11A, AMPK, mTOR) to analyze protein expression and phosphorylation [3].
    • Immunofluorescence: Cells grown on glass coverslips were treated, fixed, and incubated with antibodies. Fluorescently labeled secondary antibodies were used to visualize the localization of proteins like LC3 under a microscope [3].
  • In Vivo Study Models

    • Patient-Derived Xenograft (PDX) Models: Tumors from pancreatic cancer patients were implanted into immunodeficient mice. These models retain the genetic and histological characteristics of the original tumor, making them highly relevant for drug response studies [6] [5].
    • Orthotopic Tumor Models: Pancreatic cancer cells are implanted directly into the pancreas of mice. This model better replicates the natural tumor microenvironment (TME) and allows for the study of effects on the TME and immune activation [6] [7].

Visualizing the Synergistic Mechanism

The following diagram illustrates how this compound and Gemcitabine work together synergistically to combat pancreatic cancer cells.

G cluster_bpp BPP Action (Dual Mechanism) Gem Gemcitabine DNADamage DNA Damage Gem->DNADamage BPP This compound (BPP) AutophagyInitiation Autophagy Initiation (via AMPK/mTOR) BPP->AutophagyInitiation ProtectiveAutophagy Protective Autophagy (Cell Survival & Resistance) DNADamage->ProtectiveAutophagy LethalAutophagy Lethal Autophagy Arrest (Cell Death) ProtectiveAutophagy->LethalAutophagy BPP converts protective to lethal FusionBlock Block of Autophagosome- Lysosome Fusion (via RAB11A disruption) AutophagyInitiation->FusionBlock AutophagosomeAccumulation Excessive Autophagosome Accumulation FusionBlock->AutophagosomeAccumulation AutophagosomeAccumulation->LethalAutophagy

Research Implications and Future Directions

The research indicates that BPP's value lies in its unique ability to target a specific resistance mechanism (protective autophagy) to gemcitabine [6] [3]. To advance this promising strategy, several key areas of development are highlighted in the studies:

  • Advanced Drug Delivery: The development of the HA/ZIF-8 nanoplatform for co-delivering BPP and gemcitabine is a critical innovation. This system enhances tumor targeting through hyaluronic acid (which binds to CD44 receptors on cancer cells) and allows for pH-responsive drug release in the acidic tumor microenvironment, improving efficacy and reducing systemic toxicity [6] [7].
  • Focus on the Tumor Microenvironment (TME): Beyond overcoming autophagy-mediated resistance, the nano-enabled combination therapy has shown a potential to remodel the immunosuppressive TME and activate T cell-mediated immunity. This represents a significant step towards effective chemo-immunotherapy for pancreatic cancer [6] [8].

References

Validating RAB11A-mediated autophagy arrest with benproperine

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Experimental Data Comparison

The following tables summarize the core mechanisms of BPP and provide quantitative data from key experiments.

Table 1: Mechanism of Action Comparison: BPP vs. Other Autophagy Modulators

Feature Benproperine Phosphate (BPP) Chloroquine (CQ)/Hydroxychloroquine Rapamycin
Primary Molecular Target RAB11A [1] [2] Lysosomal acidification [2] mTOR complex 1 (mTORC1) [3]
Effect on Autophagy Initiation Induces initiation via AMPK/mTOR pathway [1] [4] Does not initiate autophagy [2] Induces initiation via mTOR inhibition [3]
Effect on Autophagosome-Lysosome Fusion Blocks fusion by disrupting RAB11A function [1] [2] Blocks fusion by preventing lysosomal degradation [2] No direct block; fusion proceeds normally
Overall Autophagic Flux Outcome Lethal Autophagy Arrest: Incomplete autophagy with excessive autophagosome accumulation [1] [2] Blocked Autophagy: Accumulation of undegraded autophagosomes [2] Enhanced Autophagy: Complete process from initiation to degradation [3]
Therapeutic Consequence in Pancreatic Cancer Converts gemcitabine-induced protective autophagy into a lethal process; synergizes with chemotherapy [5] [2] Limited efficacy in clinical trials for pancreatic cancer; did not prolong patient survival [2] May promote pro-survival autophagy; potential to diminish chemotherapy efficacy

Table 2: Key Experimental Data Supporting BPP's Efficacy

Assay/Model Key Findings Experimental Data Citation
In Vitro Cytotoxicity (MTT Assay) BPP inhibits the growth of various human pancreatic cancer cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3). IC50 values in the low micromolar range (specific values not provided in results); significant growth inhibition observed [1]. [1]
Colony Formation Assay BPP treatment significantly reduces the clonogenic survival of pancreatic cancer cells. Number of colonies was markedly decreased compared to control; counting performed with ImageJ software [1]. [1]
Western Blot Analysis BPP increases levels of LC3-II and p62/SQSTM1, indicating autophagosome accumulation and blocked degradation. Increased LC3-II and p62 protein levels confirmed via immunoblotting; overexpression of RAB11A reversed this effect [1]. [1] [4]
In Vivo Efficacy (Mouse Models) BPP inhibits tumor growth in patient-derived xenograft (PDX) and orthotopic mouse models of pancreatic cancer. Significant reduction in tumor volume/weight compared to control groups; no significant biochemical abnormalities or organ toxicity observed [5] [1]. [5] [1]
Nano-formulation (HA/ZIF-8@BPP/Gem) The nano-platform co-delivering BPP and Gemcitabine shows enhanced antitumor effect and immune activation. Synergistic cytotoxicity in vitro; inhibited tumor growth and stimulated T cell-mediated immunity in orthotopic models [5] [2]. [5] [2]

Experimental Protocols for Validation

For researchers aiming to validate BPP-induced autophagy arrest, the following core methodologies from the cited studies can serve as a guide.

  • 1. Cell Growth Inhibition Assays

    • MTT Assay: Plate pancreatic cancer cells (e.g., MIA-PaCa-2, Panc-1) in 96-well plates (4x10³ cells/well). Treat with a gradient of BPP concentrations for 24 hours. Add MTT reagent and measure the optical density at 570 nm to determine cell viability and calculate IC50 values [1].
    • Colony Formation Assay: Seed cells in 24-well plates at low density (1000 cells/well). Treat with BPP for the duration of the experiment (e.g., one week). Fix cells with paraformaldehyde, stain with crystal violet, and count visible colonies using imaging software like ImageJ [1].
  • 2. Analyzing Autophagic Flux & Mechanism

    • Western Blotting: Analyze key autophagy markers in cell lysates.
      • LC3-II Conversion: An increase in the lipidated form (LC3-II) indicates autophagosome formation [1] [6].
      • p62/SQSTM1 Accumulation: Increased p62 levels suggest impaired autophagic degradation [1].
      • RAB11A Expression: A decrease in RAB11A protein level confirms BPP's unique molecular action [1] [4].
      • AMPK/mTOR Pathway: Assess phosphorylation of AMPK, mTOR, and its downstream targets (p70S6K, 4EBP1) to validate initiation signaling [1].
    • Immunofluorescence (IF) Microscopy: Grow cells on glass coverslips, treat with BPP, and fix. Use antibodies against LC3 and lysosomal markers (e.g., LAMP1). The accumulation of LC3-positive puncta that do not co-localize with lysosomal markers provides visual evidence of blocked fusion [1].
    • Rescue Experiments: To confirm mechanism-specificity, overexpress RAB11A in cancer cells. If BPP's growth-inhibitory effect is reversed, it confirms the role of RAB11A in its action [1] [4].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of BPP and a suggested workflow for experimental validation.

G cluster_mechanism Mechanism of BPP-Induced Lethal Autophagy Arrest BPP This compound (BPP) AMPK AMPK Activation BPP->AMPK RAB11A RAB11A Downregulation BPP->RAB11A mTOR mTOR Inhibition AMPK->mTOR  Inhibits Initiation Autophagy Initiation mTOR->Initiation  Promotes Autophagosome Autophagosome Formation Initiation->Autophagosome Fusion Blocked Autophagosome- Lysosome Fusion Autophagosome->Fusion RAB11A->Fusion  Causes Accumulation Lethal Autophagosome Accumulation Fusion->Accumulation Synergy Synergy with Gemcitabine Accumulation->Synergy

G cluster_workflow Experimental Validation Workflow Start 1. In Vitro Cytotoxicity Screening A1 MTT Assay Start->A1 A2 Colony Formation Assay Start->A2 Mech 2. Mechanistic Analysis B1 Western Blot: LC3-II, p62, RAB11A Mech->B1 B2 Immunofluorescence: LC3 puncta formation Mech->B2 Rescue 3. Functional Rescue C1 RAB11A Overexpression Rescue->C1 InVivo 4. In Vivo Validation C2 Assess Reversal of BPP Effects C1->C2 D1 Xenograft/PDX Mouse Models InVivo->D1 D2 Tumor Growth & Toxicity Monitoring D1->D2

Interpretation Guide for Researchers

  • Assay Selection: A combination of assays is crucial. While MTT and colony formation establish efficacy, Western blotting for LC3-II and p62, coupled with immunofluorescence, is the gold standard for confirming autophagy arrest [6].
  • Critical Control: When performing rescue experiments with RAB11A overexpression, including a vehicle control and an empty vector control is essential to attribute the reversal of effect specifically to RAB11A [1] [4].
  • Clinical Translational Potential: The development of a nano-enabled formulation (HA/ZIF-8) that co-delivers BPP and gemcitabine addresses key challenges like poor drug bioavailability and tumor targeting, significantly enhancing the therapeutic potential of this repurposing strategy [5] [2].

References

Comparative toxicity profile of benproperine phosphate in normal vs cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Selective Toxicity in Cancer Cells

Current research indicates that BPP exerts its anti-cancer effects not through generalized cytotoxicity, but by selectively disrupting pro-survival pathways specifically in cancer cells. The key mechanisms identified are summarized in the table below.

Mechanism Key Findings Experimental Models
Lethal Autophagy Arrest [1] Induces autophagy initiation but blocks autophagosome-lysosome fusion by downregulating RAB11A, converting protective autophagy into a lethal process for cancer cells. In vitro and in vivo pancreatic cancer models.
Sensitization to Chemotherapy [1] In combination with Gemcitabine, converts the drug-induced protective autophagy into a lethal process, significantly improving chemotherapeutic outcomes. In vitro and in vivo pancreatic cancer models.
Immune Activation [1] Remodels the tumor immune microenvironment and activates T cell-mediated antitumor immunity. Orthotopic pancreatic cancer mouse model.

The following diagram illustrates the core signaling pathway through which Benproperine Phosphate induces lethal autophagy in pancreatic cancer cells.

BPP This compound (BPP) AMPK AMPK/mTOR Pathway BPP->AMPK RAB11A Downregulates RAB11A BPP->RAB11A AutophInit Autophagy Initiation AMPK->AutophInit BlockFusion Blocks Autophagosome- Lysosome Fusion AutophInit->BlockFusion RAB11A->BlockFusion LethalAuto Lethal Autophagy Arrest BlockFusion->LethalAuto

Nano-Delivery Platform to Enhance Specificity

To further improve the therapeutic index and minimize off-target effects, a targeted nano-delivery system for BPP has been developed [1].

  • Platform: Hyaluronic acid-functionalized ZIF-8 nanoparticles (HA/ZIF-8@BPP/Gem).
  • Mechanism: The nanoparticle core is pH-responsive, ensuring preferential drug release in the acidic tumor microenvironment. The hyaluronic acid (HA) shell targets CD44, a receptor highly expressed on pancreatic cancer cells.
  • Finding: This system demonstrated significant antitumor effects both in vitro and in vivo without obvious toxicity, highlighting how advanced delivery strategies can potentially confine the action of BPP to tumor tissue [1].

Detailed Experimental Protocol

For your reference, here is a detailed methodology from the key study, which can serve as a template for designing comparative toxicity experiments [1].

  • 1. In Vitro Cytotoxicity and Combination Studies:

    • Cell Lines: Human pancreatic cancer cell lines and a normal human renal epithelial cell line.
    • Assay: Cell Counting Kit-8 (CCK-8) assay.
    • Procedure: Cells were treated with a range of concentrations of BPP, Gemcitabine, or their combination for 24-72 hours. The half-maximal inhibitory concentration values were calculated.
    • Analysis: The combination index was computed using CompuSyn software to determine synergism.
  • 2. Analysis of Autophagic Flux and Cell Death Mechanisms:

    • Western Blotting: Analysis of key autophagy markers.
    • Immunofluorescence: Cells transfected with to visualize autophagosomes and autolysosomes.
    • Transmission Electron Microscopy: To observe ultrastructural changes in autophagic vacuoles.
  • 3. In Vivo Efficacy and Toxicity Assessment:

    • Animal Model: Orthotopic pancreatic cancer mouse model.
    • Dosing: HA/ZIF-8@BPP/Gem nanoparticles administered via intravenous injection.
    • Efficacy Metrics: Tumor volume measurement, bioluminescence imaging, and immunohistochemical analysis of tumor tissues for proliferation and cell death markers.
    • Toxicity Evaluation: Monitoring of body weight, analysis of blood biochemical parameters, and histological examination of major organs.

Research Gaps and Future Directions

Based on the current evidence, here are key areas for further investigation to build a complete comparative toxicity profile:

  • Direct Normal Cell Comparisons: While the nano-formulation showed "no obvious toxicity," systematic studies comparing IC50 values and long-term effects on a panel of normal human cell lines are needed.
  • Phosphate Toxicity Consideration: One study suggests that universally, abnormally high extracellular phosphate can rewire pro-survival and pro-apoptotic signaling, leading to cytotoxicity in various cell types [2]. The concentration of phosphate from BPP in the microenvironment should be considered as a potential confounding factor in toxicity assessments.
  • Broader Cancer Context: The current promising data is confined to pancreatic cancer models. Testing its efficacy and selectivity in other cancer types is a necessary next step.

I hope this structured overview provides a solid foundation for your guide. The field of drug repurposing, especially when combined with nano-technology, is highly promising for improving cancer therapy selectivity.

References

Benproperine phosphate enantiomer activity comparison in biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Enantiomer Activity Comparison

Assay Type / Parameter Racemate ((±)-Benproperine) R-(+)-Benproperine S-(-)-Benproperine Key Findings
Cancer Cell Migration (IC₅₀) [1] 2 µM Not significantly active 1 µM S-enantiomer is the primary active isomer for metastasis inhibition; ~2x more potent than racemate.
Cancer Cell Invasion (IC₅₀) [1] 4 µM Not significantly active 2 µM S-enantiomer is ~2x more potent than racemate in blocking invasion.
ARPC2 Binding Affinity (KD) [1] Data not shown Nonspecific interaction 1.12 × 10⁻⁶ M⁻¹ S-enantiomer shows specific, dose-dependent binding to the ARPC2 target; R-enantiomer does not.
Antitussive Effect (ID₅₀ in guinea pigs) [2] 16.1 mg/kg 23.3 mg/kg 25.4 mg/kg No significant difference in efficacy; using a single enantiomer offers no advantage over the racemate for cough suppression.

Experimental Protocols for Key Assays

The following are summaries of the core methodologies used to generate the comparative data.

Transwell Migration and Invasion Assay

This protocol is used to measure the potential of cancer cells to migrate and invade through a membrane, mimicking key steps in metastasis [1].

  • Cell Culture: Cancer cells (e.g., DLD-1, AsPC-1) are cultured in appropriate media.
  • Treatment: Cells are treated with various concentrations of the racemic benproperine, R-enantiomer, or S-enantiomer.
  • Setup:
    • Migration: Cells are seeded into the upper chamber of a Transwell insert with a porous membrane.
    • Invasion: The membrane is coated with a basement membrane matrix (like Matrigel) before seeding cells.
  • Incubation: Cells are allowed to migrate/invade for several hours (e.g., 24-48 hours). Cells that do not migrate are removed from the upper surface of the membrane.
  • Staining and Quantification: Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage inhibition is calculated relative to a control group.
Surface Plasmon Resonance (SPR) Analysis

This label-free technique is used to quantify the binding affinity and kinetics between benproperine enantiomers and the purified ARPC2 protein [1].

  • Immobilization: The target protein, ARPC2, is immobilized on a sensor chip.
  • Ligand Flow: Increasing concentrations of the S- or R-benproperine enantiomers are flowed over the chip in a running buffer.
  • Response Measurement: The SPR instrument measures the change in the refractive index (Response Units) on the chip surface as the drug molecules bind to and dissociate from the protein.
  • Data Analysis: The association and dissociation rates are analyzed using software to calculate the equilibrium dissociation constant (KD), which quantifies binding affinity.
Citric-Acid-Induced Cough Assay in Guinea Pigs

This is a standard in vivo model for evaluating the antitussive (cough-suppressing) efficacy of compounds [2].

  • Animal Preparation: Conscious guinea pigs are placed in a transparent chamber.
  • Cough Induction: A nebulized solution of citric acid (e.g., 7.5%) is delivered into the chamber to irritate the airways and induce cough.
  • Drug Administration: The racemate or individual enantiomers of benproperine are administered (e.g., intraperitoneally) at a set time (e.g., 1.5 hours) before the challenge.
  • Data Collection: The number of coughs is counted and recorded during the citric acid challenge (e.g., 3 minutes) and for a period immediately after (e.g., 5 minutes). The ID₅₀ (dose causing 50% inhibition of coughs) is then calculated.

Signaling Pathway for S-Benproperine's Antimetastatic Effect

The following diagram illustrates the mechanism by which S-Benproperine exerts its potent anti-metastatic activity, based on the research data [1].

G S_Benp S-Benproperine ARPC2 ARPC2 Subunit S_Benp->ARPC2 Direct Binding (KD = 1.12 × 10⁻⁶ M⁻¹) Arp2_3 Arp2/3 Complex Activation ARPC2->Arp2_3 Inhibits Actin Actin Polymerization Arp2_3->Actin Nucleates Protrusion Lamellipodia Protrusion Actin->Protrusion Migration Cancer Cell Migration & Invasion Protrusion->Migration

Key Insights for Researchers

  • S-Enantiomer is the Active Antimetastatic Isomer: The S-enantiomer is primarily responsible for inhibiting cancer cell migration and invasion by specifically binding to ARPC2 and disrupting actin polymerization [1].
  • Target Engagement Validated by Multiple Methods: The specific binding of S-benproperine to ARPC2 was confirmed using orthogonal techniques like SPR, CETSA, and DARTS, providing high confidence in the target [1].
  • Differential Effects Based on Indication: The enantiomers show no difference in antitussive activity [2], but the S-enantiomer is markedly more potent in anticancer assays. This highlights the potential for developing S-benproperine as a targeted antimetastatic agent.

References

Validation of AMPK/mTOR pathway modulation by benproperine phosphate

Author: Smolecule Technical Support Team. Date: February 2026

The AMPK/mTOR Signaling Pathway

The AMPK and mTOR complexes are master regulators of cellular metabolism, acting as opposing forces to maintain energy homeostasis. Their crosstalk is a critical signaling node. The table below summarizes their core functions and regulatory relationships.

Feature AMPK (AMP-activated Protein Kinase) mTORC1 (Mechanistic Target of Rapamycin Complex 1)
Primary Role Energy sensor, promotes catabolism (energy-producing processes) [1] [2] Growth sensor, promotes anabolism (energy-consuming biosynthetic processes) [1] [2]
Activated by Low energy status (high AMP/ATP, high ADP/ATP), LKB1, CaMKK2 [3] [4] Nutrient abundance (amino acids, glucose), growth factors, energy sufficiency [5]
Inhibits mTORC1 activity (via TSC2/Raptor) [1] [5] AMPK activity (via S6K1) [5]
Regulates Autophagy (activates via ULK1), fatty acid oxidation, glucose uptake, protein synthesis (inhibits) [5] [3] Autophagy (inhibits via ULK1), protein synthesis, lipid & nucleotide synthesis [1] [5]

The following diagram illustrates the core regulatory network and key points of cross-talk between AMPK and mTORC1.

G Core AMPK/mTORC1 Signaling Cross-Talk LowEnergy Low Energy/Stress (High AMP/ADP, Nutrient Starvation) pAMPK p-AMPK (Active) LowEnergy->pAMPK LKB1 LKB1 LowEnergy->LKB1 HighEnergy High Energy/Growth (High ATP, Nutrients, Growth Factors) mTORC1 mTORC1 (Active) HighEnergy->mTORC1 AMPK AMPK (Inactive) ULK1_Autophagy ULK1 → Autophagy pAMPK->ULK1_Autophagy Activates pAMPK->mTORC1 Inhibits (via Raptor) TSC2 TSC Complex pAMPK->TSC2 Activates LKB1->pAMPK Phosphorylates (Thr172) mTORC1->ULK1_Autophagy Inhibits S6K1 S6K1 mTORC1->S6K1 Activates pmTORC1 mTORC1 (Inhibited) Rheb Rheb-GTP TSC2->Rheb Inactivates (Rheb-GDP) Rheb->mTORC1 Activates S6K1->pAMPK Inhibits

Established Experimental Protocols for Pathway Validation

To validate whether a compound like benproperine phosphate modulates this pathway, researchers use a combination of molecular and cellular techniques. The workflow below outlines the key experimental stages.

G General Workflow for Validating AMPK/mTOR Pathway Modulation cluster_1 1. Treatment & Stimulation cluster_2 2. Sample Collection & Analysis Treatment Treat cells (in vitro) or animals (in vivo) with the compound (e.g., this compound) Stimulation Apply relevant stimuli (e.g., Nutrient starvation, Energy stress, Growth factors) Treatment->Stimulation Sample Collect cell or tissue lysates Stimulation->Sample WB Western Blot Sample->WB PCR qRT-PCR Autophagy Autophagy Assays (e.g., LC3 puncta imaging, LC3-II/I ratio by WB) WB->Autophagy Synthesis Protein Synthesis Assays (e.g., SUnSET, Puromycin incorporation) WB->Synthesis Viability Cell Viability/Proliferation (e.g., MTT, CTG) Synthesis->Viability

Based on the pathway and workflow, here are the detailed methodologies for the key experiments:

Western Blot Analysis

This is the primary method for detecting changes in protein phosphorylation and expression.

  • Key Target Proteins & Phospho-Sites:
    • AMPK: Phosphorylation at Thr172 (activation marker) [3] [4].
    • mTORC1: Phosphorylation of its downstream substrates: S6K1 (Thr389) and 4E-BP1 (Thr37/46) [5].
    • ULK1: Phosphorylation at AMPK-specific sites (Ser317, Ser777) for activation and mTOR-specific sites (Ser757) for inhibition [2] [5].
    • Autophagy Markers: Conversion of LC3-I to lipidated LC3-II (autophagosome marker) and levels of p62/SQSTM1 (autophagic flux indicator) [6].
  • Protocol Summary:
    • Lysis: Harvest treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantification: Determine protein concentration using a BCA or Bradford assay.
    • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking: Incubate membrane with 5% BSA or non-fat milk in TBST for 1 hour.
    • Antibody Incubation: Incubate with primary antibodies (e.g., p-AMPKα, total AMPK, p-S6K1, etc.) overnight at 4°C, followed by HRP-conjugated secondary antibodies.
    • Detection: Visualize bands using enhanced chemiluminescence (ECL) substrate and an imaging system.
Functional Assays
  • Autophagy Assays:
    • Immunofluorescence: Use antibodies against LC3 to visualize and count LC3-positive puncta (autophagosomes) in fixed cells [2].
    • Tandem mRFP-GFP-LC3 Sensor: This assay can distinguish between autophagosomes (yellow puncta, mRFP+GFP+) and autolysosomes (red puncta, mRFP+GFP-), providing a measure of autophagic flux [2].
  • Protein Synthesis Assays:
    • SUnSET Method: Incubate cells with puromycin for a short period (e.g., 10-30 min). Puromycin gets incorporated into newly synthesized polypeptides, which can then be detected using an anti-puromycin antibody via Western blot. Reduced puromycin signal indicates inhibition of protein synthesis, a key function of mTORC1 inhibition [5].

Research Recommendations

Given the lack of direct studies on this compound, here are some suggestions for your investigation:

  • Review Broader Literature: Look into the known pharmacological effects of benproperine itself, as its potential interaction with this pathway may not be documented in the context of its phosphate salt.
  • Consider Off-Target Effects: Explore databases or publications that have screened benproperine against various kinases or cellular targets. An effect on AMPK/mTOR could be a novel, previously unreported mechanism.
  • Pilot Experiments: If you have the resources, the experimental protocols outlined above provide a solid starting point for your own validation studies.

References

Immunogenic effects comparison: benproperine phosphate vs conventional chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Concepts in Immunogenic Chemotherapy

While a direct comparison for benproperine phosphate is not available, current research details how some conventional chemotherapeutics can influence the immune system. The table below summarizes key immunogenic mechanisms, which could serve as a reference framework for future research on this compound.

Mechanism Description Key Readouts / Experimental Evidence

| Immunogenic Cell Death (ICD) [1] | A form of cell stress/death that prompts the immune system to recognize and attack tumor cells. Induced by specific chemotherapies (e.g., certain anthracyclines, oxaliplatin). | Surface exposure of calreticulin (CRT) (an "eat me" signal) [1]. Release of ATP (a chemotactic signal for immune cells) [1]. Release of HMGB1 (promotes antigen presentation) [1]. | | Immunogenic Modulation [1] | Chemotherapy alters surviving tumor cells, making them more susceptible to immune cell killing. | Increased expression of death receptors (e.g., Fas, TRAIL receptors) [1]. Enhanced tumor antigen presentation on cell surface [1]. | | Unfolded Protein Response (UPR) / ER Stress [1] | A specific type of cell stress triggered in the endoplasmic reticulum by chemotherapies, often a precursor to ICD. | Activation of ER stress sensors (PERK, IRE1α, ATF6) [1]. |

The following diagram illustrates the core concepts of how chemotherapy can induce immunogenic cell stress, a spectrum that includes both immunogenic cell death and immunogenic modulation.

Start Chemotherapy Application CellStress Induces Cellular Stress (ER Stress / UPR) Start->CellStress Spectrum Spectrum of Immunogenic Cell Stress CellStress->Spectrum ICD Immunogenic Cell Death (ICD) Spectrum->ICD IM Immunogenic Modulation (IM) Spectrum->IM ICD_Out1 Release of DAMPs: Calreticulin, ATP, HMGB1 ICD->ICD_Out1 ICD_Out2 Antigen Presentation & T-cell Activation ICD_Out1->ICD_Out2 IM_Out1 Phenotype Alteration: Increased Death Receptors IM->IM_Out1 IM_Out2 Sensitization to Immune Cell Killing IM_Out1->IM_Out2

A Guide for Investigating this compound

Given the lack of direct data, establishing a comparative profile for this compound requires original research. Here is a potential experimental workflow to systematically compare its immunogenic effects against conventional chemotherapeutics.

Step 1: In Vitro Screening for Immunogenic Potential
  • Objective: Determine if this compound triggers established markers of immunogenicity.
  • Methodology:
    • Cell Culture: Use human cancer cell lines known to be susceptible to ICD (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).
    • Treatment: Apply a range of concentrations of this compound and positive control drugs (e.g., mitoxantrone, oxaliplatin) for a defined period.
    • Key Assays:
      • Surface Calreticulin: Detect via flow cytometry [1].
      • ATP Release: Measure in the cell supernatant using a luminescence assay [1].
      • HMGB1 Release: Quantify in the supernatant via ELISA [1].
      • ER Stress Markers: Assess activation of PERK, IRE1α pathways via Western blot [1].
Step 2: Functional Immune Cell Assays
  • Objective: Test if the observed immunogenic signals translate to enhanced immune cell function.
  • Methodology:
    • Conditioned Media Setup: Treat cancer cells with the compounds, then collect the supernatant ("conditioned media").
    • Dendritic Cell (DC) Phagocytosis & Maturation: Co-culture conditioned media with bone marrow-derived DCs. Assess phagocytosis of tumor material and maturation markers (e.g., CD80, CD86) via flow cytometry.
    • T-cell Activation: Load DCs that have phagocytosed material from treated cancer cells. Co-culture these DCs with T-cells and measure T-cell proliferation and activation (e.g., CD69, IFN-γ release).
Step 3: In Vivo Validation
  • Objective: Confirm immunogenic activity in a living organism with a fully functional immune system.
  • Methodology:
    • Syngeneic Mouse Models: Implant immunocompetent mice with cancer cells.
    • Treatment Groups: Include this compound, a positive control ICD inducer, and a negative control.
    • Key Endpoints:
      • Tumor Growth Inhibition: Compare efficacy across groups.
      • Immune Memory: Re-challenge cured mice with the same cancer cells to test for long-term immunity.
      • Tumor Microenvironment Analysis: Use flow cytometry on dissected tumors to quantify infiltration of CD8+ T-cells, CD4+ T-cells, and regulatory T-cells (Tregs).

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

407.18616006 Da

Monoisotopic Mass

407.18616006 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S831Z48C5W

Other CAS

19428-14-9

Wikipedia

Benproperine phosphate

Dates

Last modified: 07-15-2023
1: Wu D, Liu D, Zhang Y, Zhang Z, Li H. Unravelling the binding mechanism of benproperine with human serum albumin: A docking, fluorometric, and thermodynamic approach. Eur J Med Chem. 2018 Feb 25;146:245-250. doi: 10.1016/j.ejmech.2018.01.064. Epub 2018 Feb 4. PubMed PMID: 29407954.
2: Fang F, Qi Y, Lu F, Yang L. Highly sensitive on-site detection of drugs adulterated in botanical dietary supplements using thin layer chromatography combined with dynamic surface enhanced Raman spectroscopy. Talanta. 2016;146:351-7. doi: 10.1016/j.talanta.2015.08.067. Epub 2015 Sep 1. PubMed PMID: 26695274.
3: Feng S, Liu J, Han X, Fan J. Resonance light scattering study on the interaction of benproperine phosphate with eriochrome blue black R in the presence of sodium dodecylbenzene sulphonate and its analytical application. Luminescence. 2009 Mar-Apr;24(2):67-72. doi: 10.1002/bio.1064. PubMed PMID: 18800357.
4: Liu MY, Meng Y, Ren YL, Zhang HQ. [Nondestructive quantitative analysis of Cofrel medicines by improved partial least squares-NIR spectroscopy]. Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Jun;27(6):1098-101. Chinese. PubMed PMID: 17763766.
5: Li Y, Zhong DF, Chen SW, Maeba I. Identification of some benproperine metabolites in humans and investigation of their antitussive effect. Acta Pharmacol Sin. 2005 Dec;26(12):1519-26. PubMed PMID: 16297353.
6: Li Y, Sun Y, Dong Y, Zhang Y, Zhong D. Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Jan 2;830(1):71-80. Epub 2005 Nov 8. PubMed PMID: 16280263.
7: Chen S, Min L, Li Y, Li W, Zhong D, Kong W. Anti-tussive activity of benproperine enantiomers on citric-acid-induced cough in conscious guinea-pigs. J Pharm Pharmacol. 2004 Feb;56(2):277-80. PubMed PMID: 15005888.
8: Du ZM, Huang HH, Chen XY, Zhong DF. [Study on hydroxylated metabolites of benproperine in human urine]. Yao Xue Xue Bao. 2000 Dec;35(12):916-20. Chinese. PubMed PMID: 12567915.
9: Du ZM, Zhong DF, Kang Y, Chen XY. [Enantioselective pharmacokinetics of benproperine in healthy volunteers]. Yao Xue Xue Bao. 2000 Dec;35(12):909-12. Chinese. PubMed PMID: 12567913.
10: Yang XJ, Yang XY. [Determination of benproperine phosphate tablets by high performance liquid chromatography]. Se Pu. 2000 Nov;18(6):566-7. Chinese. PubMed PMID: 12541753.
11: Ida H. The nonnarcotic antitussive drug dimemorfan: a review. Clin Ther. 1997 Mar-Apr;19(2):215-31. Review. PubMed PMID: 9152562.
12: O'Connor JJ. Argon laser treatment of radiation proctitis. Arch Surg. 1989 Jun;124(6):749. PubMed PMID: 2730331.
13: Yanaura S, Kitagawa H, Hosokawa T, Misawa M. A new screening method for evaluating antitussives in conscious guinea pigs. J Pharmacobiodyn. 1982 Dec;5(12):965-71. PubMed PMID: 7169609.

Explore Compound Types